molecular formula C14H30O2 B077657 Dodecanal dimethyl acetal CAS No. 14620-52-1

Dodecanal dimethyl acetal

Cat. No.: B077657
CAS No.: 14620-52-1
M. Wt: 230.39 g/mol
InChI Key: AJUWUYJULVYGRA-UHFFFAOYSA-N
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Description

Dodecanal dimethyl acetal (CAS 14620-92-1) is a protected form of dodecanal (lauraldehyde), serving as a versatile and stable chemical intermediate in organic synthesis and materials science research. Its core value lies in its role as a masked aldehyde, where the acetal group is stable to basic conditions but can be readily deprotected under mild acidic conditions to regenerate the parent aldehyde. This property makes it an invaluable reagent in multi-step synthetic pathways, allowing researchers to protect the reactive aldehyde functionality during reactions that would otherwise be incompatible.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxydodecane
Source PubChem
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InChI

InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-11-12-13-14(15-2)16-3/h14H,4-13H2,1-3H3
Source PubChem
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InChI Key

AJUWUYJULVYGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065797
Record name Dodecane, 1,1-dimethoxy-
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Molecular Weight

230.39 g/mol
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Physical Description

Clear, colourless liquid; Fatty, citrus-like aroma
Record name Dodecanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Dodecanal dimethyl acetal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.847-0.853
Record name Dodecanal dimethyl acetal
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CAS No.

14620-52-1
Record name 1,1-Dimethoxydodecane
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Record name Dodecanal dimethyl acetal
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Record name Dodecane, 1,1-dimethoxy-
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Record name Dodecane, 1,1-dimethoxy-
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Record name 1,1-dimethoxydodecane
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Record name DODECANAL DIMETHYL ACETAL
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Record name Dodecanal dimethyl acetal
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dodecanal Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Dodecanal Dimethyl Acetal in Organic Synthesis

This compound (CAS 14620-52-1), also known as 1,1-dimethoxydodecane, serves as a crucial intermediate in complex organic synthesis.[1][2][3] Its primary function is to act as a "protecting group" for the aldehyde functional group of dodecanal (lauryl aldehyde). The acetal moiety is notably stable under neutral to basic conditions and in the presence of many nucleophiles and reducing agents, which would otherwise react with an unprotected aldehyde.[1][4] However, it can be readily and cleanly converted back to the parent aldehyde under mild acidic conditions.[1][5] This strategic masking and unmasking of reactivity makes this compound an invaluable tool in multi-step synthetic pathways, particularly in the development of pharmaceuticals, fragrances, and specialty materials where precise control over chemical transformations is paramount.[1][6]

The most fundamental and widely employed method for its synthesis is the direct acid-catalyzed reaction of dodecanal with methanol.[1][7] This guide provides a detailed examination of the underlying reaction mechanism, a field-tested experimental protocol, and a discussion of the critical parameters that govern the efficiency and success of this transformation.

The Core Mechanism: An Acid-Catalyzed Pathway to Acetal Formation

The conversion of an aldehyde to an acetal is a classic example of a reversible nucleophilic addition-elimination reaction catalyzed by acid.[7][8] The process does not occur under basic conditions because the hydroxyl group of the intermediate hemiacetal cannot be displaced.[6] The mechanism proceeds through a sequence of seven distinct, equilibrium-driven steps.

Causality of Acid Catalysis: Alcohols, such as methanol, are weak nucleophiles.[7] The acid catalyst is essential because it protonates the carbonyl oxygen of dodecanal, significantly increasing the electrophilicity of the carbonyl carbon.[1][7] This "activation" renders the carbonyl group highly susceptible to attack by the methanol nucleophile.

The detailed mechanistic pathway is as follows:

  • Protonation of the Carbonyl Oxygen: An acid catalyst (H-A) donates a proton to the carbonyl oxygen of dodecanal, forming a resonance-stabilized cation. This activation step greatly enhances the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal, a tetrahedral intermediate.[9]

  • First Deprotonation: A weak base in the mixture (e.g., another molecule of methanol) removes a proton from the oxonium ion, yielding the neutral hemiacetal intermediate. This intermediate is in equilibrium with the starting materials.[5]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[6][8]

  • Elimination of Water: The protonated hydroxyl group departs as a water molecule. The resulting species is a resonance-stabilized carbocation (an oxonium ion), which is a key electrophilic intermediate.[1][8]

  • Second Nucleophilic Attack: A second molecule of methanol attacks the highly electrophilic carbocation.

  • Final Deprotonation: A final proton transfer to a weak base regenerates the acid catalyst and yields the final product, this compound.[9]

Acetal Formation Mechanism Figure 1: Acid-Catalyzed Acetalization Mechanism Dodecanal Dodecanal ProtonatedDodecanal Protonated Dodecanal (Activated) Dodecanal->ProtonatedDodecanal 1. Protonation ProtonatedHemiacetal Protonated Hemiacetal ProtonatedDodecanal->ProtonatedHemiacetal 2. Nucleophilic Attack Hemiacetal Hemiacetal Intermediate ProtonatedHemiacetal->Hemiacetal 3. Deprotonation ProtonatedOH Protonated Hemiacetal (at OH group) Hemiacetal->ProtonatedOH 4. Protonation OxoniumIon Oxonium Ion (Resonance Stabilized) ProtonatedOH->OxoniumIon 5. Elimination ProtonatedAcetal Protonated Acetal OxoniumIon->ProtonatedAcetal 6. Nucleophilic Attack Acetal This compound ProtonatedAcetal->Acetal 7. Deprotonation HA1 H-A MeOH1 + CH₃OH A_minus1 - H-A HA2 H-A H2O - H₂O MeOH2 + CH₃OH A_minus2 - H-A

Caption: Figure 1: Acid-Catalyzed Acetalization Mechanism.

Driving the Reaction Forward: The Critical Role of Dehydration

The formation of an acetal is a reversible process.[1][8] As shown in the mechanism, water is generated as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture can hydrolyze the acetal product back to the hemiacetal and ultimately to the starting aldehyde, thus lowering the overall yield.[8] To achieve high conversion, this water must be continuously removed from the system to drive the chemical equilibrium toward the product side.[8][10][11]

Several field-proven techniques are employed for this purpose:

Dehydration MethodPrinciple of OperationAdvantagesConsiderations
Azeotropic Distillation Water is removed as an azeotrope with a solvent (e.g., toluene) using a Dean-Stark apparatus.[8]Effective for large-scale reactions.Requires heating and a solvent that forms a suitable azeotrope.
Chemical Dehydrating Agents Agents like anhydrous CaCl₂ or molecular sieves are added to the reaction to physically sequester water.[8][12]Simple to implement in the lab.Stoichiometric amounts may be needed; can complicate workup.
Orthoester Reagents Trimethyl orthoformate (TMOF) serves as both a methanol source and a dehydrating agent by reacting irreversibly with the water byproduct to form methanol and methyl formate.[4][13]Highly efficient, often allowing the reaction to proceed at room temperature with high yields.[14]TMOF is an additional reagent cost.

For the synthesis of this compound, the use of trimethyl orthoformate is a particularly elegant and efficient strategy that simplifies the experimental setup and often leads to cleaner reactions and higher yields.[4][13][14]

Experimental Protocol: Synthesis Using a Heterogeneous Acid Catalyst

This protocol describes a robust and environmentally conscious method using Amberlyst-15, a solid-supported sulfonic acid resin, as a recyclable heterogeneous catalyst.[15] This approach simplifies product purification, as the catalyst is removed by simple filtration.[15][16]

Experimental Workflow Figure 2: Experimental Workflow for Acetal Synthesis A 1. Reagent Charging (Dodecanal, Methanol, TMOF) B 2. Catalyst Addition (Amberlyst-15) A->B C 3. Reaction (Stir at Room Temp) B->C D 4. Catalyst Removal (Filtration) C->D E 5. Neutralization & Workup (NaHCO₃ wash, Extraction) D->E F 6. Drying & Concentration (MgSO₄, Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation) F->G H Final Product: This compound G->H

Caption: Figure 2: Experimental Workflow for Acetal Synthesis.

Materials & Reagents:

  • Dodecanal (Lauryl aldehyde)

  • Methanol (Anhydrous)

  • Trimethyl orthoformate (TMOF)

  • Amberlyst-15 resin (pre-dried)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether or Hexane (for extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dodecanal (e.g., 18.4 g, 0.1 mol).

  • Reagent Addition: Add anhydrous methanol (e.g., 50 mL) and trimethyl orthoformate (e.g., 12.7 g, 0.12 mol, 1.2 equivalents). Stir to combine.

  • Catalyst Introduction: Add Amberlyst-15 resin (e.g., 2 g, ~10% by weight of aldehyde). The macroporous structure of the resin allows excellent access for the reactants to the acid sites.[17]

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the dodecanal starting material.

  • Catalyst Recovery: Upon completion, remove the Amberlyst-15 catalyst by simple gravity or vacuum filtration. The resin can be washed with methanol, dried, and reused for subsequent batches.[16]

  • Workup & Neutralization: Transfer the filtrate to a separatory funnel. Wash the solution sequentially with saturated NaHCO₃ solution (to remove any leached acidity), water, and finally brine.

  • Extraction & Drying: Extract the aqueous layer with diethyl ether or hexane. Combine the organic layers and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is often of high purity. If necessary, it can be further purified by vacuum distillation.

Catalyst Selection and Reaction Parameters

While Amberlyst-15 offers significant practical advantages, a variety of acid catalysts can be employed, each with its own merits. The choice often depends on the scale of the reaction, sensitivity of other functional groups, and desired workup procedure.

Catalyst TypeExamplesTypical LoadingKey Advantages & InsightsReference
Homogeneous Brønsted Acids HCl, H₂SO₄, p-TsOH0.1 - 1 mol%Highly effective and inexpensive. Trace amounts can be sufficient for high conversion.[18][19][20]
Heterogeneous Brønsted Acids Amberlyst-15, Nafion10-20 wt%Easily separable, recyclable, environmentally benign, simplifies purification.[15][16]
Lewis Acids ZrCl₄, Yb(OTf)₃, BF₃0.1 - 5 mol%Offers high efficiency and chemoselectivity under mild conditions.[4][21]

Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValue
CAS Number 14620-52-1
Molecular Formula C₁₄H₃₀O₂
Molecular Weight 230.39 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~115-117 °C @ 5 mmHg
Density ~0.845 - 0.851 g/cm³ @ 25 °C
Refractive Index ~1.428 - 1.435 @ 20 °C
¹H NMR (CDCl₃) δ ~4.3 ppm (t, 1H, -CH(OMe)₂), δ ~3.3 ppm (s, 6H, -OCH₃), δ ~0.8-1.6 ppm (m, 23H, alkyl chain)
IR Spectroscopy Absence of strong C=O stretch (~1720 cm⁻¹); Appearance of C-O stretches (~1050-1150 cm⁻¹)

Note: Spectroscopic data are approximate and should be confirmed with experimental results. The disappearance of the aldehyde proton peak around 9.7 ppm in ¹H NMR and the carbonyl peak in IR are key indicators of a successful reaction.[11]

Conclusion

The synthesis of this compound via acid-catalyzed acetalization of dodecanal is a cornerstone reaction for the protection of aldehydes in organic chemistry. A thorough understanding of the multi-step, equilibrium-based mechanism is critical for optimizing reaction outcomes. By carefully controlling reaction conditions, particularly through the strategic removal of the water byproduct, high yields of the desired acetal can be reliably achieved. The use of modern, heterogeneous catalysts like Amberlyst-15 further enhances the practicality and environmental standing of this procedure, offering a streamlined workflow that is highly applicable in both academic research and industrial drug development settings.

References

  • Formation and Reactions of Acetals - Chemistry Steps . Chemistry Steps. [Link]

  • Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones . (2018-03-21). YouTube. [Link]

  • 16.4: Acetal Formation - Chemistry LibreTexts . (2023-01-04). Chemistry LibreTexts. [Link]

  • Acetal - Wikipedia . Wikipedia. [Link]

  • Dimethyl Acetals - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry . (2010-05-28). Master Organic Chemistry. [Link]

  • Acetalization of Various Aldehydes with Methanol Catalyzed by 0.1 mol % Hydrochloric Acid a - ResearchGate . ResearchGate. [Link]

  • Functional transformation of aldehydes and ketones via homolytic induced decomposition of unsaturated peroxy acetals and peroxy ketals - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega . (2018-05-07). ACS Publications. [Link]

  • Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) . (2019-01-16). Royal Society of Chemistry. [Link]

  • What role does dehydration synthesis play in the formation of ace... | Study Prep in Pearson+ . Pearson+. [Link]

  • Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution | Request PDF - ResearchGate . (2015-08-06). ResearchGate. [Link]

  • An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane | Request PDF - ResearchGate . (2015-08-06). ResearchGate. [Link]

  • nitroacetaldehyde diethyl acetal - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Acetal synthesis by acetalization or ring closure - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Amberlyst 15 ® - Reagent of the Month- Santiago Lab - SigutLabs . (2023-01-02). SigutLabs. [Link]

  • CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents.
  • Amberlyst-15 in organic synthesis - Arkivoc . Arkivoc. [Link]

  • Amberlyst-15, A Superior Acid Catalyst for the Cleavage of Acetals | Semantic Scholar . Semantic Scholar. [Link]

  • This compound | CAS#:14620-52-1 | Chemsrc . (2024-08-23). Chemsrc. [Link]

  • This compound, 14620-52-1 - The Good Scents Company . The Good Scents Company. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PubMed Central . National Center for Biotechnology Information. [Link]

  • [ - Phenanthro[9,10-b]oxirene, 1a,9b-dihydro - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Dodecanal Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of dodecanal dimethyl acetal, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants, and provide a detailed experimental protocol for its acquisition.

I. Introduction to ¹H NMR Spectroscopy of Acetals

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[1] It relies on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of electromagnetic radiation in the radiofrequency range can induce a transition, or "spin flip," between these states. The precise frequency at which this resonance occurs is highly sensitive to the local electronic environment of the proton, providing a unique fingerprint of its position within the molecule.[2]

Acetals, characterized by the R₂C(OR')₂ functional group, exhibit distinctive features in their ¹H NMR spectra.[3] The protons of the methoxy groups (-OCH₃) typically appear as a sharp singlet, while the acetal proton (the CH attached to two oxygens) is significantly deshielded and appears further downfield.[4][5] The long alkyl chain in this compound will present a series of overlapping signals in the upfield region of the spectrum.

II. Predicted ¹H NMR Spectrum of this compound

A thorough understanding of the molecular structure is paramount to predicting and interpreting its ¹H NMR spectrum.

This compound possesses a C₁₂ alkyl chain attached to a dimethyl acetal functional group. The protons in the molecule can be categorized into several distinct chemical environments, which will give rise to separate signals in the ¹H NMR spectrum.

Figure 1: Structure of this compound with key proton environments labeled.

The distinct proton environments are:

  • a (CH₃): The terminal methyl group of the dodecyl chain.

  • b ((CH₂)₉): The nine methylene groups in the middle of the alkyl chain. These are chemically similar and will likely overlap.

  • c (CH₂): The methylene group adjacent to the acetal carbon.

  • d (CH): The acetal proton.

  • e (OCH₃): The two equivalent methoxy groups.

The chemical shift (δ) indicates the electronic environment of a proton.[1] Protons near electronegative atoms are "deshielded" and appear at higher ppm values (downfield).[2][6]

  • Protons (a): The terminal methyl group is in a typical alkane environment and is expected to appear around δ 0.88 ppm . It will be a triplet due to coupling with the adjacent two protons of the methylene group (n+1 rule, where n=2).[7] The typical coupling constant (³J) for aliphatic protons is around 7 Hz.[8]

  • Protons (b): The bulk of the methylene protons in the alkyl chain will have very similar chemical environments, leading to a large, overlapping multiplet around δ 1.26 ppm .

  • Protons (c): The methylene group alpha to the acetal carbon will be slightly deshielded by the electronegative oxygen atoms and is predicted to appear around δ 1.60 ppm as a multiplet.

  • Proton (d): The acetal proton is directly attached to a carbon bonded to two oxygen atoms, causing significant deshielding. Its signal is expected to be a triplet around δ 4.3-4.8 ppm due to coupling with the adjacent CH₂ group.

  • Protons (e): The six protons of the two equivalent methoxy groups are in the same chemical environment and will therefore appear as a single, sharp singlet around δ 3.31 ppm .

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a (CH₃)~ 0.88Triplet (t)3H~ 7
b ((CH₂)₉)~ 1.26Multiplet (m)18H-
c (CH₂)~ 1.60Multiplet (m)2H-
d (CH)~ 4.3 - 4.8Triplet (t)1H~ 5-6
e (OCH₃)~ 3.31Singlet (s)6H-
III. Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum, meticulous sample preparation and instrument setup are crucial.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the this compound and does not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) is a common and suitable choice.[7] The residual proton signal of the solvent should be noted.[9]

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette to prevent shimming issues.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of This compound dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve add_tms Add internal standard (TMS) dissolve->add_tms transfer Transfer solution to NMR tube add_tms->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample lock Lock on solvent deuterium signal insert_sample->lock shim Shim the magnetic field lock->shim acquire Acquire ¹H NMR spectrum shim->acquire process Process data (Fourier transform, phase correction, baseline correction) acquire->process

Figure 2: Experimental workflow for ¹H NMR analysis.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent to compensate for any field drift. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a relatively simple molecule like this compound, a sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to produce the final, interpretable spectrum.

IV. Data Interpretation and Structural Verification

The acquired spectrum should be analyzed by examining the chemical shifts, integration, and splitting patterns of the signals.

  • Integration: The area under each peak is proportional to the number of protons it represents.[1] The integration of the signals should correspond to the ratio of protons in each environment (e.g., 3H for the terminal methyl, 18H for the bulk methylene groups, etc.).

  • Splitting Patterns (Multiplicity): The splitting of a signal into multiple lines is caused by the influence of neighboring, non-equivalent protons (spin-spin coupling).[1] The "n+1 rule" is a useful guide, where 'n' is the number of equivalent neighboring protons.[7] For instance, the triplet of the acetal proton confirms the presence of an adjacent CH₂ group.

  • Coupling Constants (J): The distance between the lines in a multiplet is the coupling constant, measured in Hertz (Hz). Vicinal coupling constants (³J) are particularly useful for determining the dihedral angle between protons on adjacent carbons.[10]

The downfield shift of the acetal proton (d) is a direct consequence of the deshielding effect of the two electronegative oxygen atoms. Similarly, the singlet nature of the methoxy protons (e) is due to the absence of any adjacent, non-equivalent protons. The upfield signals of the alkyl chain are characteristic of protons in a non-polar, hydrocarbon environment.

V. Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural identification. By carefully analyzing the chemical shifts, integration, and splitting patterns, researchers can confirm the presence of the key functional groups and the overall structure of the molecule. The principles and procedures outlined in this guide serve as a robust framework for the acquisition and interpretation of ¹H NMR data for acetals and related compounds.

References

  • Wawer, I., & Osek, J. (1985). ¹H and ¹³C Nuclear Magnetic Resonance Identification of the Products of the Reaction of NN-Dialkylformamide Dimethyl Acetals with Secondary Amines. Magnetic Resonance in Chemistry, 23(8), 654-658. [Link]

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  • Deá, P., & Glass, R. S. (1982). N.m.r. data of substituted benzaldehyde dimethyl acetals. Spectrochimica Acta Part A: Molecular Spectroscopy, 38(2), 219-222. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

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  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0000990). [Link]

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Mass spectrometry fragmentation of dodecanal dimethyl acetal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dodecanal Dimethyl Acetal

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound (1,1-dimethoxydodecane). As a common derivative of dodecanal and a representative long-chain aliphatic acetal, understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices. This document elucidates the primary fragmentation pathways, including the dominant α-cleavage, loss of alkoxy moieties, and characteristic alkyl chain fragmentation. Authored for researchers, analytical scientists, and professionals in drug development, this guide synthesizes foundational principles with spectral data to provide a field-proven interpretation of the mass spectrum.

Introduction: The Analytical Significance of Acetal Fragmentation

This compound (C₁₄H₃₀O₂) is the protective group derivative of dodecanal, a long-chain aldehyde.[1] Acetals are frequently encountered in organic synthesis and natural product chemistry. Gas chromatography-mass spectrometry (GC-MS) is the premier technique for their analysis. Under electron ionization (EI), the energetic molecular ion undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a chemical fingerprint.

The presence of two oxygen atoms on a single carbon atom provides a powerful initiation site for fragmentation.[2] Ionization typically involves the removal of a non-bonding electron from one of the oxygen atoms, creating a radical cation (M⁺•).[3][4] This initial ion is often energetically unstable, particularly in long-chain acetals, leading to a very low abundance or entirely absent molecular ion peak in the spectrum.[2] The subsequent fragmentation is driven by the formation of highly stable, resonance-stabilized fragment ions.

Dominant Fragmentation Pathways of this compound

The fragmentation of this compound is governed by established principles of mass spectrometry for ethers and acetals.[4][5] The primary pathways involve cleavage events initiated by the oxygen atoms, which are the most favorable sites of ionization.

Alpha (α)-Cleavage: The Genesis of the Base Peak

The most significant fragmentation pathway for acetals is α-cleavage.[5][6] This process involves the homolytic cleavage of the C1-C2 bond adjacent to the acetal group. The driving force for this cleavage is the formation of a highly stable oxonium ion, where the positive charge is delocalized over two oxygen atoms and a carbon atom.

For this compound, this cleavage results in the expulsion of a large undecyl radical (•C₁₁H₂₃) and the formation of the dimethoxymethyl cation at a mass-to-charge ratio (m/z) of 75.

  • Reaction: C₁₂H₂₅CH(OCH₃)₂⁺• → [CH(OCH₃)₂]⁺ + •C₁₁H₂₃

  • Resulting Ion (m/z 75): This resonance-stabilized cation, [CH₃O=CH-OCH₃]⁺, is exceptionally stable and therefore typically constitutes the base peak in the mass spectrum.[2]

Loss of Alkoxy Groups and Subsequent Fragmentation

Another key fragmentation route begins with the cleavage of a carbon-oxygen bond. This can occur in two primary ways:

  • Loss of a Methoxy Radical (•OCH₃): The molecular ion can lose a methoxy radical, leading to the formation of an ion at m/z 199 (M-31).

    • Reaction: C₁₂H₂₅CH(OCH₃)₂⁺• → [C₁₂H₂₅CHOCH₃]⁺ + •OCH₃

    • Resulting Ion (m/z 199): This [M-31]⁺ ion is a characteristic, though often less abundant, fragment.

  • Loss of a Methanol Molecule (CH₃OH): A rearrangement reaction can lead to the elimination of a neutral methanol molecule, resulting in an ion at m/z 198 (M-32).

    • Reaction: C₁₂H₂₅CH(OCH₃)₂⁺• → [C₁₂H₂₄CHOCH₂]⁺• + CH₃OH

    • Resulting Ion (m/z 198): This odd-electron ion is formed via a hydrogen transfer mechanism.

The [M-31]⁺ ion can undergo further fragmentation. A prominent secondary fragmentation is the loss of a formaldehyde molecule (CH₂O, 30 Da), leading to a fragment at m/z 169.

Alkyl Chain Fragmentation

Cleavage can also occur along the long C₁₁H₂₃ alkyl chain. This results in a series of hydrocarbon cluster ions that are typically separated by 14 Da (corresponding to a CH₂ group).[6] These fragments are less specific to the acetal functionality but are characteristic of long aliphatic chains. Common ions observed include those at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and so on.

Interpreting the Electron Ionization Mass Spectrum

The EI mass spectrum of this compound is a composite of the fragments generated through the pathways described above. The table below summarizes the key ions and their proposed structures, based on data from the NIST Standard Reference Database.[1]

m/zRelative Intensity (%)Proposed Ion Structure / OriginFragmentation Pathway
4335[C₃H₇]⁺Alkyl Chain Cleavage
4725[CH₃O=CH₂]⁺Secondary fragmentation
5720[C₄H₉]⁺Alkyl Chain Cleavage
75 100 [CH(OCH₃)₂]⁺ α-Cleavage (Base Peak)
1695[M - OCH₃ - CH₂O]⁺Secondary fragmentation from [M-31]⁺
19910[M - OCH₃]⁺Loss of Methoxy Radical
230<1[C₁₄H₃₀O₂]⁺•Molecular Ion (M⁺•)

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events for this compound upon electron ionization is depicted below.

G cluster_main This compound Fragmentation cluster_alpha α-Cleavage (Dominant) cluster_alkoxy Alkoxy Loss cluster_alkyl Alkyl Chain Cleavage mol_ion Molecular Ion (M+•) C₁₁H₂₃-CH(OCH₃)₂ m/z 230 frag_75 Base Peak [CH(OCH₃)₂]⁺ m/z 75 mol_ion->frag_75 C-C Cleavage radical_c11 Undecyl Radical •C₁₁H₂₃ (Neutral Loss) mol_ion->radical_c11 frag_199 [M - •OCH₃]⁺ m/z 199 mol_ion->frag_199 C-O Cleavage radical_och3 Methoxy Radical •OCH₃ (Neutral Loss, 31 Da) mol_ion->radical_och3 frag_alkyl Alkyl Fragments [CnH₂n+₁]⁺ e.g., m/z 43, 57, 71... mol_ion->frag_alkyl Multiple Cleavages

Caption: Primary EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This section outlines a standard, self-validating protocol for the analysis of this compound using a typical single-quadrupole GC-MS system.

Objective: To acquire a reproducible electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector.

  • Mass Spectrometer with an Electron Ionization (EI) source.

Materials:

  • This compound standard (≥97% purity).

  • High-purity solvent (e.g., Hexane or Dichloromethane, GC grade).

  • Helium carrier gas (99.999% purity).

Methodology:

  • Sample Preparation:

    • Prepare a 100 ppm (µg/mL) stock solution of this compound in hexane.

    • Perform a serial dilution to create a working standard of 1-10 ppm for injection.

  • Gas Chromatography (GC) Parameters:

    • Column: Standard non-polar column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the acquired spectrum to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

    • Identify the base peak and other key fragment ions as detailed in this guide.

Conclusion

The mass spectrometry fragmentation of this compound is a well-defined process dominated by a highly favorable α-cleavage, which produces the characteristic base peak at m/z 75. Secondary fragmentation pathways involving the loss of alkoxy groups and general alkyl chain cleavage provide additional structural confirmation. The virtual absence of the molecular ion is typical for this class of compounds. By understanding these core fragmentation mechanisms, analysts can confidently identify this compound and related long-chain acetals in various applications, from quality control in flavor and fragrance industries to metabolite identification in biomedical research.

References

  • Christiansen, K., Mahadevan, V., Viswanathan, C. V., & Holman, R. T. (1969). Mass spectrometry of long-chain aliphatic aldehydes, dimethyl acetals and alk-1-enyl ethers. Lipids, 4(6), 421-427. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Fong, K. W., & Hsieh, Y. L. (1988). Mass Spectra of Some Acetals. Journal of the Chinese Chemical Society, 35(4), 297-303. [Link]

  • NIST. (n.d.). Dodecane, 1,1-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Guanajuato. (n.d.). Fragmentation Mechanisms in Mass Spectrometry. [Link]

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  • ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]

  • Spectroscopy Online. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • ChemSrc. (n.d.). This compound. [Link]

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  • Organic & Biomolecular Chemistry. (n.d.). Mass Spectrometry of Aliphatic Ethers. YouTube. [Link]

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Navigating the Solvent Landscape: An In-Depth Technical Guide to the Solubility of Dodecanal Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Innovation

In the realms of pharmaceutical development, flavor and fragrance formulation, and advanced materials science, the precise control over a molecule's behavior in solution is paramount. Dodecanal dimethyl acetal, a versatile acetal with applications ranging from a fragrance component to a protective group in organic synthesis, is no exception. Its interaction with various organic solvents dictates its utility, reactivity, and delivery. This guide, designed for the discerning scientist, moves beyond simple data points to provide a deep, mechanistic understanding of the solubility of this compound. By elucidating the "why" behind its solubility profile, we empower researchers to make informed decisions, optimize experimental conditions, and unlock the full potential of this valuable chemical entity.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility. This compound (C₁₄H₃₀O₂) is characterized by a long, nonpolar alkyl chain and a polar acetal functional group. This amphiphilic nature is the primary determinant of its solubility across a spectrum of organic solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 230.39 g/mol [1]
Appearance Colorless clear liquid[2]
Boiling Point 133 °C at 5.3 mmHg[3]
logP (o/w) 5.098 (estimated)[2]
Polar Surface Area 18.46 Ų[4]
Hydrogen Bond Acceptor Count 2[4]
Hydrogen Bond Donor Count 0[4]

The high logP value indicates a strong preference for nonpolar environments, a direct consequence of the dominant twelve-carbon alkyl chain. However, the two oxygen atoms in the acetal group introduce a localized region of polarity and the capacity to accept hydrogen bonds, which allows for interactions with more polar solvents.

The Science of Solvation: A Mechanistic Exploration

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective requires an examination of the specific intermolecular forces at play between this compound and different classes of organic solvents.

Interaction with Polar Protic Solvents

Polar protic solvents, such as alcohols (e.g., methanol, ethanol), possess O-H bonds, enabling them to act as both hydrogen bond donors and acceptors.[5] While this compound cannot donate hydrogen bonds, its two ether-like oxygen atoms can act as hydrogen bond acceptors.

  • Dominant Interactions: The primary mode of interaction is hydrogen bonding between the solvent's hydroxyl proton and the lone pairs of electrons on the acetal's oxygen atoms. Additionally, dipole-dipole interactions occur between the polar O-H bond of the solvent and the C-O bonds of the acetal.

  • Limiting Factor: The long, nonpolar dodecyl chain disrupts the hydrogen-bonding network of the solvent, creating an energetically unfavorable "cavity." This hydrophobic effect limits the solubility, especially in highly structured solvents like water, where this compound is practically insoluble.[2] As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solvent becomes less polar, leading to more favorable interactions with the dodecyl chain of the solute and generally higher solubility.

G cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Ethanol) C12H25 C₁₂H₂₅ (Nonpolar Tail) Acetal CH(OCH₃)₂ (Polar Head) Solvent_OH R-OH (H-bond donor/acceptor) C12H25->Solvent_OH van der Waals Acetal->Solvent_OH Hydrogen Bonding (Acceptor)

Fig. 1: Intermolecular forces with polar protic solvents.
Interaction with Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide) possess significant dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds.[6][7]

  • Dominant Interactions: Solubility in these solvents is primarily driven by dipole-dipole interactions between the polar functional groups of the solvent and the acetal head of this compound. Van der Waals forces between the solvent and the solute's alkyl chain also contribute significantly.

  • Favorable Energetics: The absence of a strong hydrogen-bonding network in the solvent means that less energy is required to create a cavity for the solute molecule. This often leads to very high solubility in polar aprotic solvents.

G cluster_solute This compound cluster_solvent Polar Aprotic Solvent (e.g., Acetone) C12H25 C₁₂H₂₅ (Nonpolar Tail) Acetal CH(OCH₃)₂ (Polar Head) Solvent_C=O R₂C=O (Dipole) C12H25->Solvent_C=O van der Waals Acetal->Solvent_C=O Dipole-Dipole

Fig. 2: Intermolecular forces with polar aprotic solvents.
Interaction with Nonpolar Solvents

Nonpolar solvents (e.g., hexane, toluene, cyclohexane) lack significant dipole moments and cannot participate in hydrogen bonding.

  • Dominant Interactions: The primary intermolecular forces are London dispersion forces (a type of van der Waals force). The extensive surface area of the long dodecyl chain of this compound allows for strong dispersion force interactions with nonpolar solvent molecules.

  • High Compatibility: The nonpolar nature of both the solute's tail and the solvent leads to a high degree of miscibility. The polar acetal head has minimal unfavorable interactions in this environment.

G cluster_solute This compound cluster_solvent Nonpolar Solvent (e.g., Hexane) C12H25 C₁₂H₂₅ (Nonpolar Tail) Acetal CH(OCH₃)₂ (Polar Head) Solvent_Alkyl C₆H₁₄ (Dispersion Forces) C12H25->Solvent_Alkyl London Dispersion Forces Acetal->Solvent_Alkyl van der Waals

Fig. 3: Intermolecular forces with nonpolar solvents.

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of this compound in a range of organic solvents at 25°C. This data provides a valuable resource for solvent selection in various applications.

Solvent ClassSolventSolubility (g/L) at 25°CSource
Polar Protic Methanol1781.96[8]
Ethanol2693.57[8]
n-Propanol3423.38[8]
Isopropanol3731.46[8]
n-Butanol4084.4[8]
Acetic Acid2087.05[8]
Ethylene Glycol124.61[8]
Polar Aprotic Acetone6289.32[8]
Ethyl Acetate8862.11[8]
Tetrahydrofuran (THF)10525.97[8]
Acetonitrile3995.88[8]
Dimethylformamide (DMF)3069.38[8]
Dimethyl Sulfoxide (DMSO)4224.09[8]
Dichloromethane14646.26[8]
Chloroform14989.09[8]
Nonpolar n-Hexane3537.15[8]
n-Heptane2958.45[8]
Cyclohexane8839.98[8]
Toluene3064.78[8]

Experimental Protocols for Solubility Determination

For novel solvent systems or for validation purposes, direct experimental determination of solubility is often necessary. The following protocols provide robust methodologies for both qualitative and quantitative assessment.

Protocol 1: Qualitative Determination of Miscibility

Objective: To rapidly assess whether this compound is miscible, partially miscible, or immiscible in a given organic solvent at a specific temperature.

Methodology:

  • Preparation: Label a series of clear glass vials, one for each solvent to be tested.

  • Solvent Addition: Add 2 mL of the test solvent to the corresponding vial.

  • Solute Addition: Add 2 mL of this compound to the same vial.

  • Mixing: Cap the vial securely and vortex or shake vigorously for 30-60 seconds.

  • Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the vial against a well-lit background.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct liquid layers are present.

    • Partially Miscible: The solution may appear cloudy or form an emulsion that does not fully separate. The relative volumes of the two layers may change compared to the initial volumes.

G start Start prep Prepare labeled vial with 2 mL of solvent start->prep add_solute Add 2 mL of This compound prep->add_solute mix Cap and vortex for 30-60 seconds add_solute->mix observe Let stand and observe mix->observe miscible Miscible: Single clear phase observe->miscible Homogeneous? immiscible Immiscible: Two distinct layers observe->immiscible Separated? partial Partially Miscible: Cloudy or emulsion observe->partial Cloudy? end End miscible->end immiscible->end partial->end

Fig. 4: Workflow for qualitative miscibility determination.
Protocol 2: Quantitative Determination of Solubility by the Shake-Flask Method

Objective: To determine the precise saturation solubility of this compound in a given organic solvent at a controlled temperature.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction vessel or a vial in a temperature-controlled shaker). "Excess" means that undissolved solute should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Cease agitation and allow the undissolved this compound to settle.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid disturbing the undissolved layer. A syringe with a filter attachment is recommended.

  • Analysis: Quantify the concentration of this compound in the sampled solution using a suitable analytical technique, such as:

    • Gas Chromatography (GC): Prepare a calibration curve using standards of known concentrations of this compound in the same solvent. Dilute the saturated sample to fall within the linear range of the calibration curve.

    • Gravimetric Analysis: Accurately weigh the sampled aliquot. Carefully evaporate the solvent under controlled conditions (e.g., rotary evaporator followed by high vacuum) and weigh the remaining this compound. This method is suitable for non-volatile solutes and volatile solvents.

  • Calculation: Based on the concentration determined in the analysis and the volume of the sample, calculate the solubility in the desired units (e.g., g/L, mol/L).

G start Start prepare Add excess solute to known volume of solvent start->prepare equilibrate Agitate at constant temperature for 24-48h prepare->equilibrate separate Cease agitation and allow phases to separate equilibrate->separate sample Withdraw a known volume of the clear supernatant separate->sample analyze Quantify solute concentration (e.g., by GC or gravimetrically) sample->analyze calculate Calculate solubility in desired units analyze->calculate end End calculate->end

Fig. 5: Workflow for quantitative solubility determination.

Conclusion: A Guide to Informed Solvent Selection

The solubility of this compound is a complex interplay of its amphiphilic structure and the nature of the surrounding solvent. Its long alkyl chain favors interactions with nonpolar and moderately polar solvents through dispersion and dipole-induced dipole forces, leading to high solubility in solvents like hexane, cyclohexane, and chlorinated hydrocarbons. The polar acetal head, with its hydrogen bond accepting capability, allows for significant solubility in polar aprotic and, to a lesser extent, polar protic solvents. This comprehensive understanding, supported by the quantitative data and experimental protocols provided, equips researchers and drug development professionals with the knowledge to confidently select the optimal solvent system for their specific application, thereby enhancing efficiency, improving reaction outcomes, and accelerating the pace of innovation.

References

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  • dodecanal diethyl acetal, 53405-98-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

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  • (Z)-4-heptenal diethyl acetal, 18492-65-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • heptanal dimethyl acetal, 10032-05-0 - The Good Scents Company. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of Dodecanal Dimethyl Acetal from Lauryl Aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanal dimethyl acetal serves as a crucial intermediate in organic synthesis, primarily functioning as a protected version of its parent compound, dodecanal (lauryl aldehyde). The acetal moiety is stable under neutral to basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the aldehyde group.[1] This stability, combined with the ability to readily deprotect the acetal back to the aldehyde under mild acidic conditions, makes it an invaluable tool in the multi-step synthesis of complex molecules, including pharmaceuticals and high-value fragrance compounds.[2][3] This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and expert insights into the synthesis of this compound, emphasizing methodological robustness and scientific integrity.

Part 1: Theoretical Foundations: The Chemistry of Acetalization

The conversion of an aldehyde to a dimethyl acetal is a classic example of nucleophilic addition to a carbonyl group. The reaction is acid-catalyzed and involves the addition of two equivalents of methanol to the aldehyde.[4][5]

Mechanism of Acid-Catalyzed Acetal Formation

The reaction proceeds through a multi-step, equilibrium-driven process. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.[6]

  • Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of dodecanal, significantly increasing the electrophilicity of the carbonyl carbon. This activation step is crucial as methanol is a relatively weak nucleophile.[1][4]

  • First Nucleophilic Attack : A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a hemiacetal.[1][4]

  • Formation of a Good Leaving Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst to form an alkyloxonium ion, converting the hydroxyl into a good leaving group (water).[4][6]

  • Elimination of Water : The loss of a water molecule results in the formation of a resonance-stabilized oxonium ion.[4][6]

  • Second Nucleophilic Attack : A second molecule of methanol attacks the highly electrophilic carbon of the oxonium ion.[6]

  • Deprotonation : The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[7]

Acetal_Formation_Mechanism Figure 1: Mechanism of Acid-Catalyzed Acetal Formation Dodecanal Dodecanal (R-CHO) ProtonatedDodecanal Protonated Aldehyde (Enhanced Electrophilicity) Dodecanal->ProtonatedDodecanal + H⁺ (Catalyst) Hemiacetal_Intermediate Hemiacetal Intermediate ProtonatedDodecanal->Hemiacetal_Intermediate + CH₃OH (Nucleophilic Attack 1) Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H⁺ Oxonium_Ion Resonance-Stabilized Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal + CH₃OH (Nucleophilic Attack 2) Acetal This compound (Product) Protonated_Acetal->Acetal - H⁺ (Catalyst Regen.)

Caption: Figure 1: Mechanism of Acid-Catalyzed Acetal Formation

Driving the Equilibrium

All steps in acetal formation are reversible.[4] According to Le Châtelier's principle, to maximize the yield of the acetal, the equilibrium must be shifted to the right. This is most effectively achieved by removing the water generated during the reaction.[4] While historical methods relied on physical removal (e.g., Dean-Stark distillation), a more modern and efficient approach involves a chemical water scavenger.

Trimethyl orthoformate (TMOF), HC(OCH₃)₃, is an ideal reagent for this purpose. It reacts irreversibly with water to produce methyl formate and methanol, effectively sequestering the water byproduct and driving the reaction to completion.[8][9]

Part 2: Experimental Protocol: A Validated Synthesis Method

This section details a robust and scalable laboratory procedure for synthesizing this compound. The chosen method utilizes trimethyl orthoformate as a water scavenger and Amberlyst-15, a heterogeneous acid catalyst. The primary advantage of a solid acid catalyst is the simplified work-up, as it can be removed by simple filtration, eliminating the need for aqueous neutralization and washing steps.[10][11][12]

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Reagent Charging B 2. Reaction (Room Temp, Stirring) A->B Combine Aldehyde, Methanol, TMOF, Catalyst C 3. Catalyst Removal (Filtration) B->C Monitor by TLC/GC (2-4 hours) D 4. Solvent Evaporation (Rotovap) C->D Collect Crude Filtrate E 5. Product Purification (Vacuum Distillation) D->E Remove Volatiles F 6. Analysis (GC-MS, NMR) E->F Isolate Pure Acetal

Caption: Figure 2: Experimental Workflow

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Key Properties
Dodecanal (Lauryl Aldehyde)112-54-9C₁₂H₂₄O184.32≥98% purity, liquid[13]
Methanol (Anhydrous)67-56-1CH₄O32.04Anhydrous grade (<0.005% H₂O)
Trimethyl Orthoformate (TMOF)149-73-5C₄H₁₀O₃106.12≥99% purity, water scavenger[2]
Amberlyst-15 (Dry)9003-53-6N/AN/AHeterogeneous acid catalyst[10][14]
Diethyl Ether (or MTBE)60-29-7C₄H₁₀O74.12Solvent for filtration
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04Drying agent
Step-by-Step Experimental Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dodecanal (18.4 g, 0.1 mol).

  • Reagent Addition : Sequentially add anhydrous methanol (32 mL, ~0.8 mol) and trimethyl orthoformate (16 mL, ~0.145 mol). The use of excess methanol serves as both a reagent and a solvent, while excess TMOF ensures complete water removal.

  • Catalyst Introduction : Add dry Amberlyst-15 resin (1.8 g, ~10 wt% relative to the aldehyde). The resin should be dried in a vacuum oven prior to use for maximum activity.

  • Reaction Execution : Seal the flask and stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring Progress : The reaction is typically complete within 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for gas chromatography (GC) analysis, observing the disappearance of the starting aldehyde peak.

  • Work-up: Catalyst Removal : Once the reaction is complete, dilute the mixture with diethyl ether (50 mL) and filter through a sintered glass funnel or a Büchner funnel with filter paper to remove the Amberlyst-15 resin. Wash the resin with an additional portion of diethyl ether (20 mL) to ensure complete recovery of the product.

  • Solvent Removal : Combine the filtrates and remove the solvent and other volatile components (excess methanol, TMOF, and methyl formate byproduct) using a rotary evaporator.

  • Final Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless liquid.[1]

Expected Results
  • Boiling Point : ~110-112 °C at reduced pressure (~10 mmHg).

  • Yield : A typical yield for this reaction is 85-95%.

  • Purity : >97% as determined by GC.

Part 3: Product Characterization and Validation

Confirmation of the product's identity and purity is a non-negotiable step in synthesis. The following data provides a benchmark for validation.

ParameterTechniqueExpected Result
Appearance VisualColorless, clear liquid[15]
Refractive Index Refractometry1.428 - 1.435 (at 20 °C)[16]
Identity & Purity GC-MSA single major peak in the gas chromatogram. Mass spectrum showing a molecular ion peak (M⁺) consistent with the product's molecular weight.[17]
Structure Confirmation ¹H NMR (CDCl₃)δ ~4.3 ppm (triplet, 1H, -CH(OCH₃)₂); δ 3.3 ppm (singlet, 6H, -OCH₃); δ ~1.2-1.6 ppm (multiplet, 20H, -(CH₂)₁₀-); δ ~0.88 ppm (triplet, 3H, -CH₃)
Structure Confirmation ¹³C NMR (CDCl₃)δ ~104 ppm (-CH(OCH₃)₂); δ ~52 ppm (-OCH₃); δ ~22-34 ppm (-(CH₂)₁₀-); δ ~14 ppm (-CH₃)

Part 4: Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. "Wet" reagents or catalyst introducing water. 3. Inactive catalyst.1. Allow the reaction to stir longer; confirm completion with GC. 2. Use anhydrous grade methanol and ensure Amberlyst-15 is thoroughly dried. 3. Use fresh or properly stored/dried catalyst.
Low Yield 1. Product loss during work-up. 2. Inefficient distillation.1. Ensure the catalyst is washed thoroughly after filtration. 2. Perform distillation under a stable, high vacuum to prevent product decomposition at high temperatures.
Product Contamination 1. Presence of unreacted dodecanal. 2. Residual acidic catalyst.1. Ensure the reaction goes to completion. If necessary, purify carefully by distillation, as the boiling points are distinct. 2. If using a homogeneous catalyst (like p-TsOH), a work-up with a mild base (e.g., NaHCO₃ solution) is required before distillation. The use of Amberlyst-15 avoids this issue.

Conclusion

The synthesis of this compound from lauryl aldehyde is a straightforward yet fundamentally important transformation in organic chemistry. The described method, employing a heterogeneous acid catalyst and a chemical water scavenger, represents a modern, efficient, and easily scalable protocol. It minimizes waste and simplifies purification, aligning with the principles of green chemistry. By understanding the underlying mechanism and adhering to a validated experimental procedure, researchers can reliably produce this valuable chemical intermediate with high yield and purity.

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An In-depth Technical Guide to the Acid-Catalyzed Formation of Dodecanal Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the acid-catalyzed synthesis of dodecanal dimethyl acetal, tailored for researchers, scientists, and professionals in drug development. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and discusses the significance of this transformation in organic synthesis.

Introduction: The Strategic Importance of Acetalization

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. Aldehydes, with their inherent reactivity, often require masking to prevent unwanted side reactions. The formation of acetals represents a robust and widely employed strategy for the protection of aldehydes and ketones.[1][2] this compound is the protected form of dodecanal (also known as lauraldehyde), rendering the reactive aldehyde group inert to basic conditions and a variety of nucleophiles.[3][4] This stability, coupled with the ability to readily regenerate the parent aldehyde under mild acidic conditions, makes this compound a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3]

The Reaction Mechanism: A Stepwise Exploration

The acid-catalyzed formation of this compound from dodecanal and methanol is a reversible equilibrium process.[5][6] The reaction proceeds through a series of proton transfer, nucleophilic attack, and dehydration steps. Understanding this mechanism is crucial for optimizing reaction conditions to favor the formation of the acetal product.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of dodecanal by an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5][6] This step is critical as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]

  • Nucleophilic Attack by Methanol and Hemiacetal Formation: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[3][6] This results in the formation of a tetrahedral intermediate, which, upon deprotonation, yields a hemiacetal.[2]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst.[3][6] This converts the hydroxyl group into a good leaving group (water).[1][8]

  • Elimination of Water and Formation of a Resonance-Stabilized Carbocation: The departure of a water molecule generates a resonance-stabilized carbocation, often referred to as an oxonium ion.[3][6]

  • Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbocation.[3][6]

  • Final Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the stable this compound and regenerate the acid catalyst.[3][6]

To drive the equilibrium towards the formation of the acetal, it is essential to remove the water produced during the reaction.[2][5] This can be achieved by using a dehydrating agent or techniques like a Dean-Stark apparatus.[2][3]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

Acetal Formation Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Hemiacetal Formation cluster_2 Step 3-4: Dehydration cluster_3 Step 5-6: Acetal Formation Dodecanal Dodecanal (R-CHO) Protonated_Dodecanal Protonated Dodecanal (R-CH=O⁺H) Dodecanal->Protonated_Dodecanal + H⁺ H_plus H⁺ Methanol_1 Methanol (CH₃OH) Hemiacetal_Intermediate Hemiacetal (R-CH(OH)(OCH₃)) Protonated_Dodecanal->Hemiacetal_Intermediate + CH₃OH - H⁺ Protonated_Hemiacetal Protonated Hemiacetal (R-CH(O⁺H₂)(OCH₃)) Hemiacetal_Intermediate->Protonated_Hemiacetal + H⁺ H_plus_2 H_plus_2 Carbocation Resonance-Stabilized Carbocation (R-CH=O⁺CH₃) Protonated_Hemiacetal->Carbocation - H₂O Methanol_2 Methanol (CH₃OH) Protonated_Acetal Protonated Acetal (R-CH(O⁺HCH₃)(OCH₃)) Carbocation->Protonated_Acetal + CH₃OH Water H₂O Acetal This compound (R-CH(OCH₃)₂) Protonated_Acetal->Acetal - H⁺

Caption: A stepwise depiction of the acid-catalyzed formation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Dodecanal (Lauryl Aldehyde)184.32[9]18.4 g0.1Purity ≥ 95%
Methanol32.0464.1 g (80 mL)2.0Anhydrous
Trimethyl Orthoformate106.1212.7 g (13.5 mL)0.12As a dehydrating agent[4]
p-Toluenesulfonic Acid (TsOH)172.200.172 g0.001Catalyst
Saturated Sodium Bicarbonate Solution-~50 mL-For neutralization
Anhydrous Magnesium Sulfate120.37~5 g-For drying
Diethyl Ether74.12~100 mL-For extraction

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dodecanal (18.4 g, 0.1 mol), methanol (80 mL, 2.0 mol), and trimethyl orthoformate (13.5 mL, 0.12 mol).

  • Catalyst Addition: While stirring, add p-toluenesulfonic acid (0.172 g, 0.001 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with another 50 mL of water to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and excess methanol) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid. The boiling point of this compound is approximately 265.6 °C at 760 mmHg.[10]

Experimental Workflow

Experimental Workflow A 1. Reagent Mixing (Dodecanal, Methanol, Trimethyl Orthoformate) B 2. Catalyst Addition (p-Toluenesulfonic Acid) A->B C 3. Reflux (4-6 hours at 65-70 °C) B->C D 4. Neutralization (Saturated NaHCO₃) C->D E 5. Extraction (Diethyl Ether & Water) D->E F 6. Washing (Water) E->F G 7. Drying (Anhydrous MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Fractional Distillation) H->I J Final Product: This compound I->J

Caption: A sequential workflow for the synthesis of this compound.

Trustworthiness and Self-Validating Protocols

The protocol described is designed to be self-validating. The use of trimethyl orthoformate as a dehydrating agent is a key element, as it reacts with the water produced to form methanol and methyl formate, thus driving the equilibrium towards the acetal.[4] The progress of the reaction can be independently verified using standard analytical techniques such as TLC or GC, allowing for real-time assessment and adjustment of the reaction time. The purification by fractional distillation ensures the isolation of the desired product with high purity, which can be confirmed by spectroscopic methods like ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

The acid-catalyzed formation of this compound is a fundamental and highly efficient method for the protection of the dodecanal aldehyde group. A thorough understanding of the reaction mechanism allows for the rational design of experimental conditions to maximize yield and purity. The protocol provided herein offers a reliable and reproducible method for the synthesis of this important chemical intermediate, which finds broad applications in organic synthesis and drug development.

References

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 1,1-Dimethoxydodecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of chemical research and pharmaceutical development, the unambiguous structural confirmation of organic molecules is a cornerstone of scientific rigor. 1,1-Dimethoxydodecane, also known as dodecanal dimethyl acetal, serves as a valuable intermediate, a protecting group for the dodecanal aldehyde, and a component in various synthetic pathways.[1][2] Its purity and identity are critical for the success of subsequent reactions and the integrity of final products. This guide provides an in-depth analysis of the spectroscopic data for 1,1-dimethoxydodecane, offering researchers and drug development professionals a detailed framework for its characterization using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. Our approach moves beyond a mere presentation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby empowering scientists to interpret data with confidence and authority.

Molecular Structure and Properties

1,1-Dimethoxydodecane (C₁₄H₃₀O₂) possesses a molecular weight of 230.39 g/mol .[1][2] The structure consists of a twelve-carbon aliphatic chain (dodecyl group) attached to a dimethyl acetal functional group. The acetal carbon is chiral, but for the purposes of this guide, we will consider the racemic mixture. The presence of two ether-like oxygen atoms and a long, nonpolar alkyl chain defines its chemical behavior and spectroscopic signature.

Caption: Molecular Structure of 1,1-Dimethoxydodecane.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, offering powerful insights into its structure. For acetals, electron ionization (EI) mass spectrometry typically results in a weak or absent molecular ion peak due to the lability of the C-O bonds.[3]

Interpretation of the EI-MS Spectrum

The electron ionization mass spectrum of 1,1-dimethoxydodecane is characterized by a series of fragmentation events initiated by the ionization of one of the oxygen atoms.[1] The molecular ion ([M]⁺˙) at m/z 230 is generally not observed, which is a common feature for aliphatic acetals.[4] The fragmentation is dominated by cleavages alpha to the oxygen atoms, which are stabilized by resonance.

The most significant fragmentation pathways are:

  • Loss of a Methoxy Radical (•OCH₃): The primary fragmentation involves the loss of a methoxy radical to form a highly stable oxonium ion at m/z 199. This is often a prominent peak in the spectrum.

  • Formation of the Dimethoxymethyl Cation: Alpha-cleavage of the C-C bond between the acetal carbon and the dodecyl chain is a dominant process. This results in the formation of the [CH(OCH₃)₂]⁺ ion at m/z 75 , which is typically the base peak in the spectrum of dimethyl acetals.[3] This ion is highly stabilized by resonance from both oxygen atoms and is a diagnostic signature for the dimethyl acetal group.

  • Alkane Fragmentation: The long dodecyl chain undergoes characteristic fragmentation, producing a series of alkyl cations separated by 14 mass units (corresponding to CH₂ groups), such as m/z 43, 57, 71, etc.

M 1,1-Dimethoxydodecane [M] m/z 230 (not observed) F1 [M - •OCH₃]⁺ m/z 199 M->F1 - •OCH₃ F2 [CH(OCH₃)₂]⁺ m/z 75 (Base Peak) M->F2 α-cleavage F3 Alkyl Fragments (e.g., C₄H₉⁺, C₅H₁₁⁺) m/z 57, 71... M->F3 Chain fragmentation

Caption: Key EI-MS Fragmentation Pathways for 1,1-Dimethoxydodecane.

Data Summary: Mass Spectrometry
Mass-to-Charge Ratio (m/z)Proposed Ion StructureSignificance
230[C₁₄H₃₀O₂]⁺˙Molecular Ion (Typically not observed)[3][4]
199[M - •OCH₃]⁺Loss of a methoxy radical
75[CH(OCH₃)₂]⁺Base Peak ; diagnostic for dimethyl acetal[3]
57, 71, 85...[CₙH₂ₙ₊₁]⁺Characteristic alkane fragmentation pattern

Data interpreted from the NIST Mass Spectrum of 1,1-dimethoxydodecane and general principles of acetal fragmentation.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 1,1-dimethoxydodecane in 1 mL of a volatile solvent (e.g., hexane or ethyl acetate).

  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Column: Select a nonpolar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution with an appropriate split ratio.

    • Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy is used to create reproducible fragmentation patterns and allow for library matching.[5]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the base peak and key fragment ions. Compare the resulting spectrum with a reference library (e.g., NIST) to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (spin-spin splitting), and relative numbers (integration).

  • Acetal Proton (-CH(O-)₂): This single proton is attached to a carbon bonded to two electronegative oxygen atoms, causing a significant downfield shift. It will appear as a triplet due to coupling with the adjacent CH₂ group of the dodecyl chain.

  • Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are highly shielded and will appear as a sharp singlet.

  • Dodecyl Chain Protons (-CH₂- and -CH₃):

    • The CH₂ group adjacent to the acetal function will be deshielded relative to other methylene groups and will appear as a multiplet.

    • The bulk of the methylene (CH₂) groups in the middle of the chain will have very similar chemical environments and will overlap, forming a broad multiplet around 1.2-1.4 ppm.

    • The terminal methyl (CH₃) group will be the most upfield signal and will appear as a triplet, coupling to its neighboring CH₂ group.

Data Summary: Predicted ¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.35Triplet (t)1HH-1Deshielded by two adjacent oxygen atoms.
~3.30Singlet (s)6H-OCH₃Protons on the two equivalent methoxy groups.
~1.60Multiplet (m)2HH-2Adjacent to the deshielding acetal group.
~1.25Broad Multiplet18HH-3 to H-11Overlapping signals of the aliphatic chain.
~0.88Triplet (t)3HH-12Terminal methyl group of the alkyl chain.
¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom in the molecule.

  • Acetal Carbon (-CH(O-)₂): This carbon is significantly deshielded by the two attached oxygens and will appear far downfield, typically in the 90-110 ppm range for acetals.[6]

  • Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will appear as a single peak in the typical ether region.

  • Dodecyl Chain Carbons: The carbons of the alkyl chain will appear in the upfield aliphatic region (10-40 ppm). The chemical shifts will vary slightly based on their position relative to the end of the chain and the acetal group.

Data Summary: Predicted ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~104.0C-1 (Acetal)Deshielded by two oxygen atoms.[9]
~52.5-OCH₃Typical chemical shift for methoxy carbons.
~34.0C-2Carbon adjacent to the acetal group.
~31.9C-10Corresponds to the third-to-last CH₂ group.
~29.0 - 29.7C-4 to C-9Overlapping signals from the middle of the chain.
~25.0C-3
~22.7C-11Carbon adjacent to the terminal methyl group.
~14.1C-12Terminal methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1,1-dimethoxydodecane in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Set the spectral width to cover 0-10 ppm.

    • Use a 90° pulse and an appropriate relaxation delay (e.g., 2 seconds).

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire the spectrum with broadband proton decoupling to simplify the spectrum to singlets.[10][11]

    • Set the spectral width to cover 0-220 ppm.

    • Due to the low natural abundance of ¹³C, accumulate several hundred to a few thousand scans.[12]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals and assign peaks based on chemical shift and multiplicity.

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence or absence of specific functional groups.

For 1,1-dimethoxydodecane, the key absorptions are associated with C-H and C-O bonds. A crucial diagnostic aspect of the IR spectrum is the absence of a strong absorption in the 1700-1750 cm⁻¹ region, which confirms the absence of a carbonyl (C=O) group from any starting dodecanal.[13]

  • C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³ C-H bonds in the alkyl chain and methoxy groups.

  • C-O Stretching: The most diagnostic feature for the acetal group will be strong C-O stretching bands in the fingerprint region, typically between 1050-1150 cm⁻¹.[14][15] Acetal structures often show multiple strong bands in this region.

  • C-H Bending: Bending vibrations for CH₂ and CH₃ groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹.

Data Summary: Predicted Infrared (IR) Absorptions
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2960-2850StrongC-H StretchAlkane (CH₂, CH₃)
1465MediumC-H BendCH₂ Scissoring
1375MediumC-H BendCH₃ Symmetric Bend
1150-1050StrongC-O StretchAcetal
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place one drop of neat liquid 1,1-dimethoxydodecane directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-600 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the wavenumbers of key absorption bands. Correlate these bands with specific functional groups to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

start Unknown Sample (Presumed 1,1-Dimethoxydodecane) ms MS Analysis (GC-MS) start->ms ir IR Spectroscopy (ATR-FTIR) start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms_res Result: - No M⁺ at m/z 230 - Base Peak at m/z 75 Confirms Acetal & MW ms->ms_res ir_res Result: - Strong C-O stretch (1100 cm⁻¹) - No C=O stretch (~1720 cm⁻¹) Confirms Acetal, No Aldehyde ir->ir_res nmr_res Result: - Acetal proton (~4.35 ppm) - Methoxy singlet (~3.30 ppm) - Full C/H framework Confirms Connectivity nmr->nmr_res confirm Structure Confirmed ms_res->confirm ir_res->confirm nmr_res->confirm

Caption: Workflow for Integrated Spectroscopic Structure Elucidation.

Conclusion

The spectroscopic characterization of 1,1-dimethoxydodecane is a straightforward process when approached with a foundational understanding of how its structure influences its spectral output. Mass spectrometry confirms the presence of the key dimethyl acetal functional group through its characteristic base peak at m/z 75. NMR spectroscopy provides a complete map of the carbon-hydrogen framework, from the unique acetal proton to the terminal methyl group. Finally, IR spectroscopy serves as a rapid and effective tool to verify the presence of C-O bonds and, critically, the absence of the parent aldehyde's carbonyl group. By integrating these three techniques, researchers and developers can ensure the identity, purity, and quality of 1,1-dimethoxydodecane for its intended application.

References

  • Woelfel, K., & Hartman, T. G. (1998). Mass Spectrometry of the Acetal Derivatives of Selected Generally Recognized as Safe Listed Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. In Flavor Analysis (ACS Symposium Series, Vol. 705, pp. 271-294). American Chemical Society. [Link]

  • Grindley, T. B., & Reimer, G. J. (1985). Structural Assignments of Ethylidene Acetals by NMR Spectroscopy. Magnetic Resonance in Chemistry, 4(2), 171-177. [Link]

  • Teo, S. B., & Yeo, T. J. (1990). Mass Spectra of Some Acetals. Journal of Chemical Research, Synopses, (9), 272-273. [Link]

  • University College London. (n.d.). Chemical shifts. UCL Chemistry. [Link]

  • Friedel, R. A., & Sharkey, A. G., Jr. (1957). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 29(4), 650-653. [Link]

  • Schoffstall, A. M. (2001). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Journal of Chemical Education, 78(5), 655. [Link]

  • Moore, R. N., Diakur, J., Nakashima, T. T., McLaren, S. L., & Vederas, J. C. (1983). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons. Journal of the Chemical Society, Chemical Communications, (9), 501-502. [Link]

  • NIST. (n.d.). Dodecane, 1,1-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Singh, A., & Sharma, P. K. (2020). Synthesis and Spectroscopic Analysis of a Cyclic Acetal. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 13.2: The Mass Spectrum - Fragmentation. [Link]

  • NIST. (n.d.). Dodecane, 1,1-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Palacký University Olomouc. (n.d.). ¹³C NMR (carbon nuclear magnetic resonance). [Link]

  • University of Regensburg. (n.d.). Interpreting simple ¹H-NMR spectra. [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • Compound Interest. (2015). Analytical Chemistry – A Guide to ¹³C Nuclear Magnetic Resonance (NMR). [Link]

  • Allwood, D. (2020, August 7). NMR Spectroscopy: Carbon 13 (¹³C) NMR and DEPT [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

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Methodological & Application

Application Notes & Protocols: Dodecanal Dimethyl Acetal in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dodecanal dimethyl acetal serves as a cornerstone protecting group for the aldehyde functional group in the intricate landscape of multi-step organic synthesis. Its strategic application allows for the chemoselective transformation of other functional groups within a complex molecule, which would otherwise be incompatible with the high reactivity of an unprotected aldehyde. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for the formation and cleavage of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible synthetic outcomes.

Introduction: The Strategic Importance of Carbonyl Protection

In multi-step organic synthesis, the aldehyde functional group presents a significant challenge due to its susceptibility to a wide array of reagents, including nucleophiles, bases, and reducing agents.[1] To execute reactions selectively on other parts of a molecule, such as an ester or ketone, the aldehyde must be temporarily "masked" or protected.[2][3] Acetal formation is a premier strategy for this purpose.[4][5] this compound, also known as 1,1-dimethoxydodecane, is the protective form of dodecanal (lauraldehyde).[6][7]

The utility of the acetal as a protecting group stems from two critical properties:

  • Stability : Acetals are robust and unreactive under neutral, basic, and nucleophilic conditions, effectively behaving like ethers.[5][8][9] This stability allows for a broad range of subsequent chemical transformations.

  • Reversibility : The protection is temporary. The acetal can be readily cleaved under mild acidic conditions to regenerate the original aldehyde, a process often referred to as deprotection.[2][3][5]

This document will provide the foundational knowledge and practical protocols for effectively utilizing this compound in complex synthetic routes.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 14620-52-1[7]
Molecular Formula C₁₄H₃₀O₂[7]
Molecular Weight 230.39 g/mol [7]
Synonyms 1,1-Dimethoxydodecane, Lauryl Aldehyde Dimethyl Acetal[6][7]
Appearance Colorless to almost colorless clear liquid[6]
Specific Gravity 0.845 - 0.851 @ 25°C[10][11]
Refractive Index 1.428 - 1.435 @ 20°C[10][11]
Flash Point 110 °C (230 °F)[10][11]

The Synthetic Workflow: A Three-Act Play

The use of this compound in a synthetic sequence can be conceptualized as a three-part process: Protection, Transformation, and Deprotection. This workflow ensures that the aldehyde is shielded during critical reaction steps and revealed only when its reactivity is desired.

G cluster_0 Core Synthetic Workflow A Starting Material (with Dodecanal moiety) B Protected Intermediate (this compound) A->B Protection (Acid, MeOH) C Transformed Intermediate B->C Transformation (e.g., LiAlH₄, Grignard) D Final Product (Dodecanal moiety restored) C->D Deprotection (Aqueous Acid)

Caption: General workflow for using this compound as a protecting group.

Experimental Protocols

Protocol 1: Protection of Dodecanal (Formation of this compound)

This protocol describes the acid-catalyzed conversion of dodecanal to its dimethyl acetal. The reaction is an equilibrium, which is driven toward the product by removing water, often by using trimethyl orthoformate, which reacts with water to form methanol and methyl formate.[9]

Materials:

  • Dodecanal (Lauryl aldehyde)

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin)

  • Anhydrous sodium bicarbonate (NaHCO₃) or saturated aqueous NaHCO₃ solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add dodecanal (1.0 eq).

  • Add anhydrous methanol (approx. 10-20 eq) and trimethyl orthoformate (2.0-3.0 eq).

  • Add a catalytic amount of p-TsOH (0.01-0.05 eq) or Amberlyst-15 resin. The use of a resin simplifies work-up as it can be filtered off.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction. If p-TsOH was used, carefully add saturated aqueous NaHCO₃ solution to neutralize the acid. If Amberlyst-15 was used, simply filter the resin from the reaction mixture.

  • If an aqueous quench was performed, transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product is often pure enough for subsequent steps, but can be further purified by vacuum distillation if necessary.

Protocol 2: Application Example - Selective Ester Reduction

This protocol demonstrates the utility of the acetal protecting group. A hypothetical substrate containing both the this compound and an ester moiety is subjected to reduction with Lithium Aluminum Hydride (LiAlH₄). The acetal remains inert to the strong nucleophilic hydride.[1][2][5]

Materials:

  • Substrate containing this compound and an ester group

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH aq., then water)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq relative to the ester) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the acetal-protected substrate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction back to 0 °C and carefully quench the excess LiAlH₄. This is a highly exothermic process. Add, sequentially and dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Stir the resulting mixture vigorously until a granular white precipitate forms.

  • Filter the solid salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol product, with the acetal group intact. This product can be carried forward to the deprotection step.

Protocol 3: Deprotection of this compound

This protocol regenerates the aldehyde from the acetal via acid-catalyzed hydrolysis. This reaction is also an equilibrium, driven towards the aldehyde by the presence of excess water.[12]

Materials:

  • Acetal-protected compound

  • Acetone/Water or THF/Water solvent system

  • Acid catalyst (e.g., dilute HCl, p-TsOH, or Amberlyst-15)[13]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acetal-protected compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 ratio).

  • Add a catalytic amount of a Brønsted acid like p-TsOH (0.1 eq) or a few drops of 2M HCl.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting acetal is consumed, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the deprotected aldehyde.

  • Purify the final product as needed, typically via flash column chromatography.

Mechanistic Insight: The Chemistry of Protection and Deprotection

Understanding the mechanism provides the rationale for the required reaction conditions. Both formation and cleavage are catalyzed by acid.[12][14]

G cluster_protection Protection Mechanism cluster_deprotection Deprotection Mechanism (Reverse) p1 Aldehyde p2 Protonated Aldehyde (Activated Carbonyl) p1->p2 + H⁺ p3 Hemiacetal p2->p3 + CH₃OH p4 Protonated Hemiacetal p3->p4 + H⁺ p5 Resonance-Stabilized Carbocation p4->p5 - H₂O p6 Protonated Acetal p5->p6 + CH₃OH p7 Acetal p6->p7 - H⁺ d1 Acetal d2 Protonated Acetal d1->d2 + H⁺ d3 Resonance-Stabilized Carbocation d2->d3 - CH₃OH d4 Protonated Hemiacetal d3->d4 + H₂O d5 Hemiacetal d4->d5 - H⁺ d6 Protonated Aldehyde d5->d6 + H⁺ d7 Aldehyde d6->d7 - H₂O

Caption: Acid-catalyzed mechanisms for acetal formation (protection) and hydrolysis (deprotection).

Chemoselectivity and Troubleshooting

  • Aldehyde vs. Ketone: Aldehydes are sterically less hindered and electronically more reactive than ketones, allowing for the selective protection of an aldehyde in the presence of a ketone by using a stoichiometric amount of the alcohol/diol.[3][15]

  • Mild Deprotection Conditions: For substrates with other acid-sensitive groups (e.g., silyl ethers, t-Boc groups), harsh acidic conditions must be avoided.[13] A variety of milder catalysts can be employed.[9][16]

  • Selective Deprotection: In rare cases, it may be necessary to deprotect an aldehyde acetal in the presence of a ketal. While ketals are typically more acid-labile, specific reagent combinations like TESOTf and 2,6-lutidine have been shown to achieve this challenging transformation.[17][18]

Table 2: Comparison of Catalysts for Acetal Formation & Deprotection
ReactionCatalystConditionsAdvantages/Notes
Protection p-TsOH, H₂SO₄AnhydrousStrong, effective, but requires careful neutralization.[12]
Amberlyst-15AnhydrousHeterogeneous catalyst, easily filtered off, simplifies workup.[13]
ZrCl₄, Ce(OTf)₃Anhydrous, MildLewis acids offering high efficiency and chemoselectivity.[19]
Deprotection Dilute HCl, H₂SO₄AqueousStandard, strong conditions. Not suitable for acid-sensitive substrates.
p-TsOH, PPTSAqueousMilder Brønsted acids, allow for more controlled deprotection.[13][18]
I₂ in AcetoneNeutral, MildExcellent for substrates with highly acid-sensitive groups.[9][18]
Er(OTf)₃, In(OTf)₃Wet Solvent, MildGentle Lewis acids that operate under nearly neutral conditions.[9][16]

Safety and Handling

  • Dodecanal (Precursor): May cause skin irritation.[20] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]

  • This compound: Not classified as a hazardous substance under GHS, but standard laboratory precautions should be observed.[21] Keep away from heat and open flames.[6] Store in a cool, well-ventilated area, preferably under an inert gas to protect from moisture, which could lead to slow hydrolysis.[21]

  • Reagents: Handle strong acids (p-TsOH, HCl), strong reducing agents (LiAlH₄), and anhydrous solvents with extreme care according to established laboratory safety protocols.

Conclusion

This compound is an invaluable tool in the synthetic chemist's arsenal. Its predictable stability and reactivity profile allow for the elegant execution of complex synthetic strategies that would otherwise be untenable. By mastering the principles of its formation and cleavage, researchers can unlock new pathways in the synthesis of novel pharmaceuticals and complex organic molecules. The protocols and insights provided herein serve as a robust foundation for the successful application of this critical protecting group strategy.

References

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Pearson. (2022, July 22). Acetal Protecting Group Explained. Retrieved from [Link]

  • Química Organica.org. (n.d.). Acetals as protecting groups. Retrieved from [Link]

  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Retrieved from [Link]

  • Scribd. (n.d.). Acetal Formation and Cleavage Mechanisms. Retrieved from [Link]

  • Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Retrieved from [Link]

  • Oxford Academic. (n.d.). Simple and Chemoselective Deprotection of Acetals Using Aqueous Dimethyl Sulfoxide. Chemistry Letters. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 22). Acetal protecting groups. Retrieved from [Link]

  • Datapdf.com. (n.d.). Unsaturated aldehyde dimethyl acetals. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB009338). Retrieved from [Link]

  • ResearchGate. (2012, April 21). Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]

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Application Notes & Protocols: Dodecanal Dimethyl Acetal in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Document ID: AN-DDA-20260113

Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of Dodecanal Dimethyl Acetal (CAS 14620-52-1) in fragrance compositions. It details the molecule's inherent stability advantages over its parent aldehyde, dodecanal, and provides structured protocols for its evaluation, incorporation, and quality control. The causality behind experimental choices is explained to empower users to adapt these methods for novel applications.

Introduction: The Strategic Advantage of Acetal Protection

Aliphatic aldehydes, such as dodecanal (aldehyde C-12), are foundational components in perfumery, prized for their powerful, diffusive, and sparkling top notes.[1] Dodecanal itself imparts a characteristic waxy, citrus-peel, and fresh soapy-floral character. However, the reactivity of the aldehyde functional group presents significant challenges in many cosmetic and functional product bases. Aldehydes are susceptible to oxidation and can react with other nucleophilic ingredients, including alcohols, leading to degradation, discoloration, and undesirable shifts in odor profile over the product's shelf life.[2]

This compound, the corresponding acetal formed from dodecanal and methanol, offers a strategic solution to this stability issue.[3] By "protecting" the aldehyde group, the acetal form is significantly more stable in neutral to alkaline conditions and resistant to oxidation.[2][4] This protection ensures formulation integrity and olfactory consistency. While the odor of the acetal is related to the parent aldehyde, it is typically milder, fresher, and greener, with a less fatty character.[5][6] It serves as a stable building block that adds a fresh, waxy, green, and slightly floral nuance to compositions.[5]

These application notes will explore the physicochemical properties of this compound, provide detailed protocols for its use, and outline analytical methods for its characterization.

Physicochemical and Olfactory Properties

A thorough understanding of a material's properties is critical for its effective application. The key characteristics of this compound are summarized below.

PropertyValue / DescriptionSource(s)
Chemical Name 1,1-Dimethoxydodecane[6]
Synonyms This compound, Lauryl Aldehyde Dimethyl Acetal[6]
CAS Number 14620-52-1[5]
Molecular Formula C₁₄H₃₀O₂[7]
Molecular Weight 230.39 g/mol [7]
Appearance Colorless clear liquid (est.)[6]
Odor Profile Fresh, green, waxy, mild, with orchid and herbal facets.[5][6]
Odor Strength Medium[6]
Substantivity Approximately 12 hours on a smelling strip.[6]
Specific Gravity 0.845 - 0.851 @ 25°C[5]
Refractive Index 1.428 - 1.435 @ 20°C[5]
Flash Point ~110°C (230°F) TCC[5]
Recommended Use Up to 3.0% in the fragrance concentrate.[5]
Solubility Soluble in alcohol; very slightly soluble in water.[6]

The Stability Advantage: Aldehyde vs. Acetal

The primary motivation for using this compound is its enhanced chemical stability compared to dodecanal. The acetal functional group protects the carbonyl carbon from nucleophilic attack under neutral or basic conditions, which are common in products like soaps, lotions, and detergents.[4] This protection is reversible under acidic conditions, though typically this is not desired within a final formulation.[3]

The relationship and protective nature of the acetal are illustrated below. The synthesis involves an acid-catalyzed reaction of the aldehyde with an excess of alcohol (methanol), which is a reversible process.[3][8] Driving the reaction to completion often requires the removal of water.[8]

G cluster_0 Dodecanal (Aldehyde) cluster_1 This compound Dodecanal Dodecanal (Lauric Aldehyde) C₁₂H₂₄O (Reactive) Acetal This compound 1,1-Dimethoxydodecane C₁₄H₃₀O₂ (Stable) Dodecanal->Acetal Acetalization (Protection) + Methanol, + Acid Catalyst - Water Acetal->Dodecanal Hydrolysis (Deprotection) + Water, + Acid Catalyst Methanol 2x Methanol (CH₃OH) Acetalization Acetalization Acid Acid Catalyst (e.g., H₂SO₄) Water Water (H₂O)

Sources

Application Note: Dodecanal Dimethyl Acetal as a Stable Precursor for the Controlled Release of Dodecanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Long-chain aliphatic aldehydes, such as dodecanal, are pivotal in the fragrance, flavor, and pharmaceutical industries for their distinct sensory profiles and as versatile chemical intermediates.[1][2] However, their inherent instability, primarily their susceptibility to oxidation, poses significant challenges in formulation, storage, and application. This technical guide details the use of dodecanal dimethyl acetal as a highly stable, protected precursor for the on-demand generation of dodecanal. We will explore the underlying chemical principles, provide a comprehensive protocol for the controlled acid-catalyzed hydrolysis, and discuss the practical advantages of this approach for researchers, scientists, and drug development professionals.

Introduction: The Aldehyde Stability Challenge

Dodecanal, also known as lauraldehyde, is a 12-carbon aldehyde celebrated for its fresh, waxy, and citrus-like aroma.[2][3] It is a key component in many fine fragrances, a flavoring agent in food products, and a precursor in the synthesis of surfactants and other chemical compounds.[1][3] Despite its widespread use, the aldehyde functional group is prone to degradation through oxidation to the corresponding carboxylic acid (dodecanoic acid), which alters its desired properties. This reactivity complicates the formulation of products with extended shelf-lives and necessitates careful handling and storage under inert conditions.[4][5]

To circumvent these stability issues, the aldehyde can be "protected" by converting it into a less reactive functional group. Acetals are excellent protecting groups for aldehydes and ketones because they are stable under neutral and basic conditions, as well as to many oxidizing and reducing agents.[6][7][8] this compound is the protected form of dodecanal, offering enhanced stability while allowing for the regeneration of the parent aldehyde under specific, controlled conditions.[4][9]

The Chemistry of Controlled Release: Acetal Hydrolysis

The conversion of this compound back to dodecanal is achieved through acid-catalyzed hydrolysis. This reaction is the reverse of acetal formation and relies on the presence of an acid catalyst and water.[6][10] The equilibrium of the reaction can be shifted towards the formation of the aldehyde by using a large excess of water.[10]

The mechanism proceeds through the following key steps:

  • Protonation: One of the methoxy groups of the acetal is protonated by the acid catalyst, converting it into a good leaving group (methanol).[6][10]

  • Elimination & Formation of an Oxonium Ion: The protonated methoxy group leaves as methanol, and the resulting carbocation is stabilized by the lone pair of electrons on the other oxygen atom, forming a resonance-stabilized oxonium ion.[10]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[10]

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (such as water or the conjugate base of the acid catalyst), resulting in a hemiacetal.[6][10]

  • Repetition of the Process: The remaining methoxy group is then protonated, leaves as methanol, and an oxonium ion (this time a protonated aldehyde) is formed.[6][10]

  • Final Deprotonation: The protonated aldehyde is deprotonated by a base to yield the final dodecanal product.[10]

This multi-step, reversible process allows for the controlled and efficient release of the aldehyde when and where it is needed.

Acetal Hydrolysis Mechanism Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ OxoniumIon1 Oxonium Ion ProtonatedAcetal->OxoniumIon1 - CH3OH Hemiacetal Hemiacetal OxoniumIon1->Hemiacetal + H2O - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ ProtonatedAldehyde Protonated Aldehyde ProtonatedHemiacetal->ProtonatedAldehyde - CH3OH Aldehyde Dodecanal ProtonatedAldehyde->Aldehyde - H+

Caption: Acid-catalyzed hydrolysis of this compound to dodecanal.

Stability and Handling: A Comparative Overview

The structural difference between the tetrahedral acetal and the planar, polar carbonyl group of the aldehyde accounts for their disparity in reactivity and stability.[8][9] The acetal lacks the electrophilic carbon characteristic of aldehydes, making it far less susceptible to nucleophilic attack and oxidation.

FeatureDodecanalThis compound
Synonyms Lauraldehyde, Dodecyl aldehyde1,1-Dimethoxydodecane, Lauryl Aldehyde Dimethyl Acetal[11][12]
CAS Number 112-54-914620-52-1[11]
Molecular Formula C₁₂H₂₄O[13]C₁₄H₃₀O₂[11]
Appearance Colorless liquid[13]Colorless liquid
Odor Strong, waxy, citrus-like[2][3]Fresh, green, slightly fatty
Stability Susceptible to oxidation and polymerization.[4] Store under inert gas.[5]Stable under neutral and basic conditions.[6][7]
Reactivity Highly reactive with nucleophiles, oxidizing, and reducing agents.Generally unreactive except under acidic conditions.[8]
Storage Keep refrigerated in a tightly closed container under an inert atmosphere.[5]Store in a cool, dry, well-ventilated place.[14]
Handling Precautions Causes skin and eye irritation. May cause an allergic skin reaction.[15]Combustible liquid.[16] Handle in a well-ventilated area.

Protocol: Controlled Hydrolysis of this compound

This protocol provides a general method for the laboratory-scale generation of dodecanal from its dimethyl acetal precursor. The reaction can be monitored to achieve the desired conversion.

Materials and Reagents
  • This compound (>97% purity)

  • Deionized Water

  • Acid Catalyst (e.g., 5% Citric Acid solution[17], Amberlyst-15 resin[18], or dilute HCl)

  • Organic Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN) to aid solubility if needed)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Extraction Solvent (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on temperature)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). If desired, a co-solvent like THF can be added to ensure homogeneity.

  • Initiation of Hydrolysis: Add an equal volume of a 5% aqueous citric acid solution to the flask.[17] The use of a large excess of water helps drive the reaction to completion.

  • Reaction Progress: Gently heat the mixture (e.g., to 40-50 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting acetal and the appearance of the dodecanal product will indicate conversion.

  • Workup - Quenching and Neutralization: Once the desired level of conversion is reached, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude dodecanal.

  • Purification (Optional): If high purity is required, the crude dodecanal can be purified by vacuum distillation.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • Dodecanal is a skin and eye irritant.[15] Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water.[15]

  • Handle all organic solvents with care as they are flammable.

Visualizing the Workflow

The following diagram outlines the key stages of the experimental protocol for generating dodecanal from its stable precursor.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Acetal, Solvent) Hydrolysis 2. Add Aqueous Acid & Heat Setup->Hydrolysis Monitoring 3. Monitor Progress (TLC / GC-MS) Hydrolysis->Monitoring Quench 4. Quench & Neutralize (NaHCO3) Monitoring->Quench Extract 5. Extract with Solvent Quench->Extract Dry 6. Dry & Filter Extract->Dry Evaporate 7. Solvent Removal Dry->Evaporate Purify 8. Purify (Vacuum Distillation) Evaporate->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Dodecanal

Caption: Workflow for the controlled release of dodecanal.

Conclusion

This compound serves as an exceptionally effective and stable precursor for dodecanal. Its resistance to a wide range of reaction conditions under which the parent aldehyde would degrade makes it an invaluable tool in chemical synthesis and product formulation. The straightforward, acid-catalyzed deprotection allows for the controlled, on-demand release of dodecanal, ensuring its potency and desired characteristics are preserved until the point of application. This methodology provides researchers and developers with greater flexibility, improved product stability, and enhanced shelf-life for formulations containing this important long-chain aldehyde.

References

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Acetal. Retrieved from [Link]

  • Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050–8056. Retrieved from [Link]

  • Davis, A. V., Yeh, R. M., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]

  • Ashenhurst, J. (2023, November 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Davis, A. V., Yeh, R. M., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9447–9455. Retrieved from [Link]

  • Rao, L. J. M., & Yadaw, J. S. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(9), 3739–3741. Retrieved from [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Student Doctor Network Forums. (2018, June 8). Why is an acetal less reactive than an aldehyde? Retrieved from [Link]

  • datapdf.com. (n.d.). unsaturated aldehyde dimethyl acetals. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 14620-52-1. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Dodecanal. Retrieved from [Link]

  • Scentspiracy. (n.d.). Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • Ataman Kimya. (n.d.). LAURYL ALDEHYDE(Dodecanal). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Dodecanal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • ResearchGate. (2015, February 24). How can I hydrolyze an acetal in the presence of an ester? Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Acid-Catalyzed Acetalization of Lauryl Aldehyde with Trimethyl Orthoformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. This guide provides a detailed technical overview and a robust protocol for the acetalization of lauryl aldehyde (dodecanal) to form dodecanal dimethyl acetal. We will explore the underlying chemical principles, the critical role of trimethyl orthoformate as both a reactant and a dehydrating agent, and the selection of appropriate acid catalysts. The provided step-by-step protocol is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and high-yielding synthesis.

Introduction: The Significance of Carbonyl Protection

Lauryl aldehyde, also known as dodecanal, is a C12 aliphatic aldehyde widely utilized in the fragrance and flavor industry for its characteristic waxy, citrus-like aroma[1]. In the context of complex molecule synthesis, the aldehyde functional group is highly reactive towards nucleophiles and reducing agents. To perform chemical transformations on other parts of a molecule without affecting the aldehyde, it must be temporarily converted into a less reactive functional group—a process known as "protection."

Acetalization is one of the most common and effective methods for protecting aldehydes and ketones[2][3]. The resulting acetal is stable under neutral and basic conditions and is resistant to many nucleophiles and oxidants[4]. This application note focuses on the conversion of lauryl aldehyde to its dimethyl acetal using trimethyl orthoformate (TMOF) in the presence of an acid catalyst. This method is particularly efficient because TMOF serves a dual purpose: it acts as the source of the methoxy groups and as a chemical water scavenger, driving the reaction equilibrium towards the product[3][4].

The Chemical Principle: Mechanism of Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed process[5][6]. The reaction proceeds through a hemiacetal intermediate. To achieve high yields of the acetal, the water generated during the reaction must be removed to shift the equilibrium to the product side, in accordance with Le Châtelier's principle[3][5].

The key steps in the mechanism are as follows[5][6]:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack (Hemiacetal Formation): A molecule of alcohol (in this case, methanol generated from TMOF) attacks the activated carbonyl carbon.

  • Deprotonation: A base (like another alcohol molecule) removes a proton to form the neutral hemiacetal intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a resonance-stabilized carbocation.

  • Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

  • Final Deprotonation: Deprotonation of the resulting oxonium ion yields the final acetal product and regenerates the acid catalyst.

Trimethyl orthoformate is an ideal reagent for this transformation because it reacts with the byproduct water to form methanol and methyl formate, thus irreversibly removing water from the system and driving the reaction to completion[4][7].

Acetalization_Mechanism Figure 1: Acid-Catalyzed Acetalization Mechanism A Lauryl Aldehyde (R-CHO) B Protonated Aldehyde [R-CH=OH]+ A->B + H+ H_plus H+ C Hemiacetal Intermediate B->C + CH3OH MeOH1 CH3OH (from TMOF) D Protonated Hemiacetal C->D + H+ H_plus2 H+ E Resonance-Stabilized Carbocation [R-CH-OCH3]+ D->E - H2O F Protonated Acetal E->F + CH3OH H2O - H2O MeOH2 CH3OH G This compound (Product) F->G - H+ H_plus_regen - H+ Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add Lauryl Aldehyde, TMOF, and DCM to flask B 2. Catalyst Addition - Add catalytic p-TsOH A->B C 3. Reaction Monitoring - Stir at RT - Monitor by TLC/GC B->C D 4. Quenching - Add sat. NaHCO3 solution C->D E 5. Extraction - Separate organic layer - Wash with H2O and Brine D->E F 6. Drying & Concentration - Dry over MgSO4 - Concentrate on Rotovap E->F G 7. Purification - Vacuum Distillation (if required) F->G H Final Product This compound G->H

Sources

Application Notes and Protocols: The Strategic Role of Dodecanal Dimethyl Acetal in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of fine chemical synthesis, achieving chemoselectivity is paramount. Chemists are often faced with the challenge of modifying one functional group in a molecule while leaving another, more reactive group untouched. This necessity has given rise to the strategic use of protecting groups, temporary modifications that mask a reactive site, allowing for transformations elsewhere in the molecule. Dodecanal, also known as lauraldehyde or aldehyde C-12, is a potent long-chain aliphatic aldehyde celebrated for its waxy, citrus-peel, and floral aroma, making it a cornerstone in the fragrance and flavor industries.[1][2][3] However, the high reactivity of its aldehyde functional group presents significant challenges in multi-step synthetic routes.

This is where Dodecanal Dimethyl Acetal (also known as 1,1-dimethoxydodecane) emerges as a critical tool.[4][5] By converting the aldehyde into an acetal, its reactivity is effectively "masked." The resulting acetal is robust and stable under a wide range of conditions—particularly basic, nucleophilic, and reductive environments—that would otherwise transform the parent aldehyde.[4][6][7] This guide provides an in-depth exploration of the chemistry, applications, and detailed protocols for utilizing this compound, empowering researchers, scientists, and drug development professionals to leverage its unique properties in the synthesis of complex fine chemicals.

The Fundamental Chemistry of this compound

Understanding the formation, stability, and cleavage of the acetal is crucial for its effective implementation. The chemistry is a classic example of equilibrium control and functional group manipulation.

Synthesis: The Acetalization Reaction

The primary role of this compound is to serve as a protected form of dodecanal.[4] Its synthesis is a reversible, acid-catalyzed reaction between dodecanal and methanol.

Causality of Experimental Choices: The mechanism begins with the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[4] Methanol, acting as a nucleophile, then attacks this activated carbon to form a hemiacetal intermediate. A second molecule of methanol, facilitated by further protonation and elimination of a water molecule, completes the reaction to form the stable dimethyl acetal.[4] Because the reaction is reversible, classical protocols employ an excess of methanol and often include a dehydrating agent (like trimethyl orthoformate) or physical removal of water to drive the chemical equilibrium towards the product, in accordance with Le Châtelier's principle.[6]

G cluster_synthesis Acetalization Mechanism Dodecanal Dodecanal (R-CHO) Protonated_Aldehyde Protonated Aldehyde (Activated) Dodecanal->Protonated_Aldehyde + H⁺ H_plus H⁺ (Acid Catalyst) Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + CH₃OH Methanol1 Methanol (CH₃OH) Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Methanol2 Methanol (CH₃OH) Acetal This compound (R-CH(OCH₃)₂) Protonated_Hemiacetal->Acetal + CH₃OH - H₂O Water_out H₂O Acetal->H_plus - H⁺ (Catalyst Regenerated)

Caption: Acid-catalyzed mechanism for the synthesis of this compound.

Stability Profile: The Basis of Protection

The utility of any protecting group is defined by its stability under specific reaction conditions. Acetals are exceptionally stable in the presence of strong bases, all types of nucleophiles (including Grignard reagents and organolithiums), and hydride reducing agents (like LiAlH₄ and NaBH₄).[6][7] This stability is the cornerstone of their function, allowing chemists to perform a wide array of transformations on other parts of a molecule without disturbing the masked carbonyl group.

Deprotection: Regenerating the Aldehyde

The removal of the acetal protecting group is typically achieved through acid-catalyzed hydrolysis, which is the microscopic reverse of the formation reaction.[4]

Causality of Experimental Choices: The presence of water and a catalytic amount of acid shifts the equilibrium back towards the aldehyde. The mechanism involves protonation of one of the methoxy oxygens, which then departs as a molecule of methanol, leading to the formation of an oxonium ion.[4] Subsequent attack by water and loss of a proton regenerates the hemiacetal, which then breaks down to release the parent aldehyde and a second molecule of methanol. Modern synthetic methods often employ mild acid catalysts to ensure that other acid-sensitive functional groups in the molecule remain intact during deprotection.[6]

G cluster_deprotection Deprotection (Hydrolysis) Mechanism Acetal This compound (R-CH(OCH₃)₂) Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H⁺ H_plus H⁺ (Acid Catalyst) Oxonium_Ion Oxonium Ion Intermediate Protonated_Acetal->Oxonium_Ion - CH₃OH Methanol_out1 CH₃OH Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal + H₂O Water_in H₂O Dodecanal Dodecanal (R-CHO) Hemiacetal->Dodecanal - CH₃OH - H⁺ Methanol_out2 CH₃OH

Caption: Acid-catalyzed hydrolysis mechanism for the deprotection of the acetal.

Applications in Fine Chemical Synthesis

The robust stability profile of this compound makes it an invaluable intermediate in several areas of synthesis.

Core Application: The "Protect-React-Deprotect" Strategy

The most significant role of this compound is to enable the "Protect-React-Deprotect" strategy in multi-step synthesis.[4][8][9] This workflow is essential when a planned reaction is incompatible with a free aldehyde group. A classic example is the selective reduction of an ester in the presence of an aldehyde. Aldehydes are inherently more reactive towards hydride reducing agents than esters; attempting to reduce the ester directly would primarily consume the aldehyde.[8]

G cluster_workflow Protect-React-Deprotect Workflow Start Starting Material (contains Aldehyde & Ester) Protected Protected Intermediate (Acetal & Ester) Start->Protected Step 1: Protect (Acetalization) Reacted Reduced Intermediate (Acetal & Alcohol) Protected->Reacted Step 2: React (Selective Ester Reduction) Final Final Product (Aldehyde & Alcohol) Reacted->Final Step 3: Deprotect (Hydrolysis)

Caption: General workflow for using an acetal as a protecting group.

Use in Fragrance and Flavor Synthesis

Beyond its role as a synthetic intermediate, this compound is also used directly as a fine chemical in fragrances.[10][11] It possesses a fresh, green, and slightly fatty odor, which is distinct from the more powerful waxy-citrus profile of its parent aldehyde.[11] A key advantage is its enhanced stability in alkaline media, such as soaps and detergents, where aldehydes can be prone to degradation or unwanted side reactions.[1] This makes the acetal a more robust and long-lasting fragrance component in certain formulations. It is also recognized as a flavoring substance by FEMA (Flavor and Extract Manufacturers Association).[12]

Intermediate for Other High-Value Chemicals

This compound can serve as a precursor for other valuable synthetic targets. For instance, it can be a starting point for the synthesis of α,β-unsaturated aldehydes. This transformation involves converting the saturated acetal into an α-bromo dimethyl acetal, followed by an elimination reaction to introduce the double bond. The resulting unsaturated acetal can then be hydrolyzed to yield the final unsaturated aldehyde, a common structural motif in many natural products and aroma chemicals.[13]

Experimental Protocols

The following protocols are provided as a guide for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

Objective: To protect the carbonyl group of dodecanal via acid-catalyzed acetalization.

Materials:

  • Dodecanal (1.0 eq)

  • Methanol (10-20 eq, anhydrous)

  • Trimethyl orthoformate (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.01-0.05 eq, catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add dodecanal, anhydrous methanol, and trimethyl orthoformate.

  • Begin stirring the solution at room temperature.

  • Add the catalytic amount of p-TSA to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65°C).

  • Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or another suitable organic solvent.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis

Objective: To regenerate the dodecanal aldehyde from its dimethyl acetal form.

Materials:

  • This compound (1.0 eq)

  • Acetone/Water mixture (e.g., 4:1 v/v)

  • Hydrochloric acid (1M HCl) or another acid catalyst

  • Sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound in the acetone/water solvent system in a round-bottom flask.

  • Add a catalytic amount of 1M HCl to the solution while stirring at room temperature.

  • Monitor the reaction by TLC or GC, watching for the disappearance of the starting acetal and the appearance of the dodecanal spot/peak. The reaction is usually complete in 1-3 hours.

  • Upon completion, neutralize the acid by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product into diethyl ether (2-3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude dodecanal can be used directly or purified further if necessary.

Data Summary

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 14620-52-1 [5]
Molecular Formula C₁₄H₃₀O₂ [5]
Molecular Weight 230.39 g/mol [5]
Appearance Clear, colorless liquid [10]
Flash Point 110 °C (230 °F) [11]
Specific Gravity ~0.845 - 0.851 @ 25°C [11]

| Refractive Index | ~1.428 - 1.435 @ 20°C |[11] |

Table 2: Comparison of Organoleptic Profiles

Compound Odor Type Odor Description Reference
Dodecanal Fatty Aldehyde Strong, waxy, citrus-peel, soapy, floral [1][2]

| This compound | Waxy, Green | Mild, fresh, green, slightly fatty, herbal |[10][11] |

Conclusion

This compound is more than just a derivative of a common aldehyde; it is a strategic asset in the synthesis of fine chemicals. Its primary function as a robust protecting group enables chemists to navigate complex synthetic pathways with greater precision and control, unlocking routes to molecules that would otherwise be inaccessible. Furthermore, its direct application as a stable fragrance ingredient underscores its versatility. By understanding the principles behind its synthesis, stability, and cleavage, researchers can confidently employ this compound to advance projects in fragrance creation, drug discovery, and the broader field of organic synthesis.

References

  • Deascal. (2024, October 15). Lauraldehyde Dimethyl Acetal: An In-Depth Look at Its Role in Cosmetics. [Link]

  • Datapdf.com. Unsaturated aldehyde dimethyl acetals. [Link]

  • The Good Scents Company. This compound, 14620-52-1. [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]

  • The Good Scents Company. decanal dimethyl acetal, 7779-41-1. [Link]

  • Scentspiracy. Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • The Good Scents Company. dodecanal (aldehyde C-12 lauric), 112-54-9. [Link]

  • The Good Scents Company. decanal diethyl acetal, 34764-02-8. [Link]

  • Flavor and Extract Manufacturers Association. This compound | FEMA 4366. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • National Center for Biotechnology Information. Dodecanal | C12H24O | CID 8194 - PubChem. [Link]

  • ResearchGate. (2018). The Synthesis of Fine Chemicals Using Novel Catalysis. [Link]

  • PubMed. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 14620-52-1. [Link]

Sources

Application Note: Gas Chromatographic Analysis of Dodecanal Dimethyl Acetal for Purity Assessment and Quantification in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the analysis of dodecanal dimethyl acetal using gas chromatography (GC). This compound is a key ingredient in the fragrance and flavor industries, valued for its fresh, waxy, and citrus-like aroma.[1] Accurate and reliable analytical methods are essential for quality control, ensuring the purity of the raw material and its precise concentration in final products. This guide provides a comprehensive methodology for both purity assessment by Gas Chromatography with Flame Ionization Detection (GC-FID) and trace-level quantification in complex matrices by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed for researchers, scientists, and quality control professionals in the fragrance, cosmetic, and drug development sectors.

Introduction: The Analytical Imperative for this compound

This compound (CAS 14620-52-1), also known as 1,1-dimethoxydodecane, serves as a more stable precursor to the volatile dodecanal (lauric aldehyde).[2] Its acetal structure protects the reactive aldehyde functional group, preventing unwanted reactions and degradation, which is crucial during product formulation and storage. The olfactory profile of a fragrance is highly dependent on the precise composition and purity of its ingredients. Therefore, a robust analytical method to verify the identity and purity of this compound, and to quantify it in intricate fragrance blends, is paramount for ensuring product consistency and quality.

Gas chromatography is the premier analytical technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for fragrance ingredients.[3] This application note details two complementary GC-based workflows:

  • Purity Assessment (GC-FID): A straightforward and robust method for determining the percentage purity of neat or concentrated this compound.

  • Quantification in Complex Matrices (GC-MS): A highly sensitive and selective method for identifying and quantifying this compound in finished fragrance products, where it may be present at low concentrations and among numerous other components.

Understanding the Analyte: Key Chemical Properties

A successful chromatographic analysis is predicated on a thorough understanding of the analyte's physicochemical properties.

PropertyValueSource
Molecular Formula C₁₄H₃₀O₂[4]
Molecular Weight 230.39 g/mol [4]
Boiling Point ~270 °C (estimated)[4]
Flash Point ~110 °C[5]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[4]
Stability Stable under basic conditions; susceptible to hydrolysis to dodecanal and methanol in the presence of acid.[6]

The high boiling point and thermal stability of this compound make it suitable for GC analysis. However, its susceptibility to acid-catalyzed hydrolysis necessitates careful consideration during sample preparation and handling to prevent the artificial formation of dodecanal.[6][7]

Experimental Protocols

Materials and Reagents
  • This compound Standard: (≥97% purity)

  • Solvents: Acetone, Dichloromethane, or Isooctane (GC or HPLC grade)

  • Internal Standard (for quantification): Tetradecane or a suitable non-interfering compound.

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation

A standard gas chromatograph equipped with either a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (MS) for quantification is required. The system should include a split/splitless injector and an autosampler for reproducible injections.

Sample Preparation: A Critical Step for Accurate Analysis

Proper sample preparation is crucial to ensure the integrity of the analysis and to protect the chromatographic system.[8][9]

Protocol 1: Purity Assessment of Neat this compound

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetone or another suitable volatile organic solvent.[7][10]

  • Mix thoroughly until the sample is completely dissolved.

  • Transfer an aliquot of the solution into a GC vial for analysis.

Protocol 2: Quantification of this compound in a Fragrance Oil

  • Prepare a stock solution of the internal standard (e.g., tetradecane) at a concentration of approximately 1 mg/mL in acetone.

  • Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.

  • Add a known volume (e.g., 1 mL) of the internal standard stock solution to the flask.

  • Dilute to the mark with acetone and mix thoroughly.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could block the GC syringe or column.[10]

  • Transfer the filtered solution into a GC vial for analysis.

Gas Chromatography (GC) Method Parameters

The following tables provide recommended starting parameters for the GC analysis. These may need to be optimized depending on the specific instrumentation and the complexity of the sample matrix.

Table 1: GC-FID Parameters for Purity Assessment

ParameterRecommended SettingRationale
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-HeavyWAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation of volatile and semi-volatile organic compounds based on boiling point.[11][12]
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/minInert carrier gases for optimal chromatographic performance.
Injector Temperature 250 °CEnsures complete vaporization of the analyte without causing thermal degradation.[13][14]
Injection Mode Split (e.g., 50:1)For concentrated samples to avoid column overloading.
Injection Volume 1 µLStandard injection volume for GC analysis.
Oven Temperature Program Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.A temperature ramp allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)Robust and provides a linear response for carbon-containing compounds.
Detector Temperature 300 °CPrevents condensation of the analytes in the detector.

Table 2: GC-MS Parameters for Quantification

ParameterRecommended SettingRationale
Column Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides excellent separation and is compatible with mass spectrometry.[10]
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is the preferred carrier gas for MS applications.
Injector Temperature 250 °CBalances efficient vaporization with minimizing thermal stress on the analyte.[15]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity for low-concentration analytes.
Injection Volume 1 µLStandard injection volume.
Oven Temperature Program Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.Optimized for the separation of fragrance components.
Detector Mass Spectrometer (MS)Provides both qualitative (mass spectrum) and quantitative (ion abundance) data.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)Full scan provides a complete mass spectrum for compound identification, while SIM mode enhances sensitivity and selectivity for target analytes.[4]
SIM Ions for this compound To be determined from the full scan mass spectrum of a standard. Likely fragments would include the molecular ion and characteristic fragments.
SIM Ions for Internal Standard To be determined from the full scan mass spectrum of the internal standard.

Data Analysis and Interpretation

Purity Calculation (GC-FID)

The purity of this compound is determined by area percent normalization.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

This calculation assumes that all components of the sample have a similar response factor in the FID. For higher accuracy, response factors can be determined experimentally.

Quantification (GC-MS)

Quantification is performed using the internal standard method. A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Create a Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the Concentration in the Sample: Calculate the peak area ratio for the unknown sample and determine its concentration from the calibration curve.

Workflow Visualization

The following diagram illustrates the analytical workflow for the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample (Neat or Fragrance Oil) dissolve Dissolve in Solvent (e.g., Acetone) sample->dissolve add_is Add Internal Standard (for Quantification) dissolve->add_is filter Filter (if necessary) add_is->filter vial Transfer to GC Vial filter->vial gc_system GC-FID / GC-MS System vial->gc_system Analysis Queue injection Autosampler Injection separation Chromatographic Separation injection->separation Vaporization in Inlet detection Detection (FID or MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram Signal Output integration Peak Integration chromatogram->integration calculation Purity Calculation or Quantification integration->calculation report Generate Report calculation->report

Caption: Workflow for the GC analysis of this compound.

Potential Challenges and Troubleshooting

  • Peak Tailing: Can be caused by active sites in the GC liner or column. Using a deactivated liner and a high-quality column can mitigate this issue.

  • Hydrolysis of the Acetal: If the sample or solvent contains acidic impurities, this compound can hydrolyze to dodecanal.[6] Ensure the use of high-purity, neutral solvents and handle samples promptly.

  • Co-elution in Complex Matrices: In fragrance analysis, other components may have similar retention times to this compound. The high selectivity of GC-MS in SIM mode is crucial for accurate quantification in such cases.[4]

  • Thermal Degradation: Although this compound is relatively stable, excessively high injector temperatures should be avoided to prevent potential degradation.[13][15]

Conclusion

The gas chromatographic methods detailed in this application note provide a robust and reliable framework for the analysis of this compound. The GC-FID method is a straightforward approach for routine purity assessment, while the GC-MS method offers the sensitivity and selectivity required for accurate quantification in complex fragrance formulations. By carefully following the outlined protocols and considering the potential analytical challenges, researchers and quality control professionals can ensure the quality and consistency of their products.

References

  • F. P. L. A. (n.d.). GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. 1. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 14620-52-1. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.5F: Sample Preparation for Gas Chromatography. Retrieved from [Link]

  • Belhassen, E., et al. (2018). Routine Quantification of 54 Allergens in Fragrances Using Comprehensive Two-Dimensional Gas Chromatography-Quadrupole Mass Spectrometry With Dual Parallel Secondary Columns. Part I: Method Development. Flavour and Fragrance Journal.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Retrieved from [Link]

  • MDPI. (2021, June 30). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Retrieved from [Link]

  • PubMed. (2022). Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Analytical Methods. (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]

Sources

Experimental Protocol for the Synthesis of 1,1-Dimethoxydodecane via Acid-Catalyzed Acetalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Development Scientists

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1,1-dimethoxydodecane, the dimethyl acetal of dodecanal. Acetalization is a critical chemical transformation in organic synthesis, primarily employed to protect the highly reactive aldehyde functional group during multi-step synthetic sequences. This guide details a robust and efficient procedure using dodecanal and methanol with trimethyl orthoformate (TMOF) as both a reagent and an effective dehydrating agent, driven by an acid catalyst. We will delve into the causality behind the experimental design, the reaction mechanism, safety protocols, and characterization methods, offering a self-validating system for researchers in organic chemistry and drug development.

Introduction and Scientific Context

Aldehydes are a cornerstone of organic synthesis but their high reactivity can be a liability in complex molecular construction. The carbonyl group is susceptible to nucleophilic attack and oxidation, often leading to undesired side reactions. A common strategy to circumvent this is the use of protecting groups. The conversion of an aldehyde to an acetal is a premier example of such a strategy, rendering the carbonyl group inert to nucleophiles, bases, and many oxidizing and reducing agents.[1]

1,1-dimethoxydodecane is the protected form of dodecanal (lauraldehyde), a C12 aldehyde widely used in the fragrance and flavor industry. The synthesis of its acetal is not only a practical example of protecting group chemistry but also yields a stable compound for various applications. This protocol employs an acid-catalyzed reaction with methanol, utilizing trimethyl orthoformate to drive the reaction equilibrium toward completion by chemically sequestering the water byproduct.[1][2] This method is favored for its mild conditions and high efficiency.[3][4]

Materials and Reagents

Proper preparation and handling of all reagents are paramount for reaction success and laboratory safety. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Reagent/MaterialCAS No.FormulaM.W. ( g/mol )Key PropertiesSupplier/Grade
Dodecanal (Lauraldehyde)112-54-9C₁₂H₂₄O184.32Colorless liquid, fatty odor. Skin/eye irritant.[5][6]Sigma-Aldrich, ≥95%
Methanol (Anhydrous)67-56-1CH₄O32.04Highly flammable, toxic if swallowed, inhaled, or in contact with skin.[7][8][9][10]Fisher Scientific, ≥99.8%
Trimethyl Orthoformate (TMOF)149-73-5C₄H₁₀O₃106.12Flammable liquid, moisture sensitive.Acros Organics, 99%
p-Toluenesulfonic Acid (p-TSA)6192-52-5C₇H₈O₃S·H₂O190.22Corrosive solid, hygroscopic.Alfa Aesar, Monohydrate
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous solution.Laboratory Prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.VWR Chemicals, Granular
Diethyl Ether60-29-7C₄H₁₀O74.12Extremely flammable, peroxide former.EMD Millipore, ACS Grade

Experimental Workflow Visualization

The overall process from setup to purification is outlined below. This workflow ensures a logical progression, minimizing potential errors and maximizing efficiency.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dry glassware under vacuum or in an oven B Assemble reaction flask with condenser under N₂ atmosphere A->B C Add dodecanal, methanol, and TMOF to flask B->C D Add p-TSA catalyst C->D Initiate Reaction E Stir at room temperature (Monitor by TLC/GC) D->E F Quench with saturated NaHCO₃ solution E->F Reaction Complete G Extract with diethyl ether F->G H Wash organic layer with brine G->H I Dry over anhydrous MgSO₄ H->I J Filter and concentrate under reduced pressure I->J K Purify crude product via vacuum distillation J->K Crude Product L Characterize product (NMR, GC-MS, IR) K->L

Caption: A flowchart of the experimental procedure for synthesizing 1,1-dimethoxydodecane.

Step-by-Step Experimental Protocol

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[11][12]

  • Reaction Setup:

    • To a 250 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar, add dodecanal (18.4 g, 100 mmol, 1.0 eq).

    • Add anhydrous methanol (64 mL, 1.6 mol, 16 eq) and trimethyl orthoformate (TMOF) (16.0 g, 150 mmol, 1.5 eq). The use of excess methanol and TMOF helps drive the equilibrium towards the product.[1][13]

    • Fit the flask with a reflux condenser and maintain a slight positive pressure of an inert atmosphere (e.g., nitrogen).

  • Catalysis and Reaction:

    • While stirring the solution at room temperature (20-25 °C), add p-toluenesulfonic acid monohydrate (p-TSA) (0.19 g, 1 mmol, 0.01 eq) in one portion. A catalytic amount of acid is sufficient to initiate the reaction.[3][14]

    • Continue stirring the reaction mixture at room temperature for 4-6 hours.

    • Monitoring the Reaction: The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system or by Gas Chromatography (GC). The disappearance of the dodecanal spot/peak indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the catalyst by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to the flask with vigorous stirring until effervescence ceases. This neutralizes the acidic catalyst.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution (brine) (1 x 50 mL) to remove residual water and methanol.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter the solution to remove the drying agent.

    • Remove the solvent (diethyl ether) using a rotary evaporator. The resulting liquid is the crude 1,1-dimethoxydodecane.

  • Purification:

    • Purify the crude product by vacuum distillation. The product, 1,1-dimethoxydodecane, is a colorless liquid.[]

    • Collect the fraction boiling at approximately 95-97 °C at 2 mmHg. Note: Boiling point is pressure-dependent.

    • The expected yield is typically in the range of 85-95%.

Mechanism of Acetal Formation

The conversion of an aldehyde to an acetal is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism involves two equivalents of alcohol per equivalent of aldehyde.[16][17]

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[18][19]

  • First Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[18]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). This intermediate is known as a hemiacetal .

  • Elimination of Water: The lone pair on the remaining methoxy group assists in the departure of water, forming a resonance-stabilized oxocarbenium ion.[18][19]

  • Second Nucleophilic Attack: A second molecule of methanol attacks the highly electrophilic carbocation.

  • Deprotonation: The protonated ether is deprotonated by a weak base (like methanol or the conjugate base of the catalyst), yielding the final acetal product and regenerating the acid catalyst.[18][19]

G cluster_info Reaction Mechanism Dodecanal Dodecanal (Aldehyde) Protonated_Aldehyde Protonated Aldehyde (Activated Electrophile) Dodecanal->Protonated_Aldehyde 1. Protonation H_plus H⁺ (Catalyst) Hemiacetal_Intermediate Tetrahedral Intermediate (Hemiacetal) Protonated_Aldehyde->Hemiacetal_Intermediate 2. Nucleophilic Attack Methanol_1 CH₃OH Methanol_1->Hemiacetal_Intermediate Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Hemiacetal_Intermediate->Oxocarbenium 3. Proton Transfer 4. Elimination of H₂O Protonated_Acetal Protonated Acetal Oxocarbenium->Protonated_Acetal 5. Nucleophilic Attack Methanol_2 CH₃OH Methanol_2->Protonated_Acetal Acetal 1,1-Dimethoxydodecane (Acetal) Protonated_Acetal->Acetal 6. Deprotonation H_plus_regen H⁺ (Regenerated) Protonated_Acetal->H_plus_regen key Key Steps in Acid-Catalyzed Acetal Formation

Caption: The acid-catalyzed mechanism for the formation of 1,1-dimethoxydodecane from dodecanal.

Expected Results and Characterization

The final product, 1,1-dimethoxydodecane, should be a clear, colorless liquid.[] Its identity and purity can be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₄H₃₀O₂[20][21]
Molecular Weight 230.39 g/mol [][20][21]
Appearance Colorless liquid[]
Boiling Point ~218 °C (at 760 mmHg)[22]
Density ~0.83-0.84 g/mL at 25 °C[][22]
Refractive Index ~1.424-1.429 at 20 °C[][22]
¹H NMR (CDCl₃) Peaks corresponding to methoxy groups (-OCH₃), the acetal proton (-CH(OCH₃)₂), and the long alkyl chain protons.
¹³C NMR (CDCl₃) Peaks corresponding to methoxy carbons, the acetal carbon, and the alkyl chain carbons.
GC-MS A single major peak with a mass spectrum corresponding to the molecular ion (m/z = 230.39) and characteristic fragmentation patterns.

References

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • YouTube. (2019). Aldehyde-to-Acetal Mechanism. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dodecane, 1,1-dimethoxy- (CAS 14620-52-1). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • ScienceLab.com. (2013). Methanol MSDS. Retrieved from a general MSDS provider. (Note: Original link may vary, refer to a reputable supplier like VWR or Fisher Scientific).
  • Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism for the acetalization of carbonyl compounds catalyzed by a Lewis or Bronsted acid. Retrieved from [Link]

  • Fiveable. (n.d.). Trimethyl orthoformate Definition.
  • Ataman Kimya. (n.d.). Trimethyl Orthoformate. Retrieved from [Link]

  • Chemical Bull. (2025). Material Safety Data Sheet (MSDS) - Dodecanal.
  • Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Axxence. (2025). Safety Data Sheet: NATURAL ALDEHYDE C-12 (DODECANAL). Retrieved from a flavor & fragrance supplier website.
  • NIST WebBook. (n.d.). Dodecane, 1,1-dimethoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Dodecane, 1,1-dimethoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetalization of Various Aldehydes with Methanol Catalyzed by 0.1 mol % Hydrochloric Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Simplified Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodecanal Dimethyl Acetal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dodecanal dimethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

The synthesis of this compound is a classic example of acetal formation, a reversible reaction where an aldehyde (dodecanal) reacts with two equivalents of an alcohol (methanol) in the presence of an acid catalyst to form a geminal-diether. A hemiacetal is formed as an intermediate in this process. The acetal group serves as a protecting group for the aldehyde, rendering it stable in neutral to strongly basic conditions.

Q2: Why is an acid catalyst necessary for this reaction?

Methanol is a weak nucleophile. The acid catalyst protonates the carbonyl oxygen of dodecanal, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" of the carbonyl group makes it more susceptible to nucleophilic attack by methanol. The reaction is not feasible under neutral or basic conditions.

Q3: What is the significance of removing water from the reaction mixture?

Acetal formation is a reversible equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture will shift the equilibrium towards the formation of the acetal product, thereby increasing the yield.

Q4: Can other alcohols be used instead of methanol?

Yes, other alcohols can be used to form different acetals. For instance, reacting dodecanal with ethanol would yield dodecanal diethyl acetal. The choice of alcohol depends on the desired properties of the final acetal.

Q5: What are the typical starting materials for this synthesis?

The primary starting materials are dodecanal (also known as lauraldehyde) and methanol. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is also required.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of this compound is a common issue that can stem from several factors.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Catalyst The acid catalyst is crucial for activating the carbonyl group of dodecanal. An inadequate amount will result in a slow or incomplete reaction.Ensure the correct molar ratio of the acid catalyst is used. If the reaction is sluggish, a slight increase in the catalyst concentration can be tested. However, excessive acid can lead to side reactions or degradation of the product.
Presence of Water Water in the reactants or solvent can shift the equilibrium back towards the starting materials, significantly reducing the yield.Use anhydrous methanol and solvents. Dry all glassware thoroughly before use. Consider using a dehydrating agent like molecular sieves or setting up a Dean-Stark apparatus to continuously remove water as it forms.
Inadequate Reaction Time or Temperature The reaction may not have reached completion due to insufficient time or a temperature that is too low.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material (dodecanal) is no longer detectable. A moderate increase in temperature can also accelerate the reaction rate.
Impure Starting Materials Impurities in the dodecanal or methanol can interfere with the reaction.Use high-purity dodecanal and anhydrous methanol. If necessary, purify the starting materials before use.
Problem 2: Presence of Impurities in the Final Product

Even with a good yield, the final product may contain impurities that can affect downstream applications.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Unreacted Dodecanal Incomplete reaction will leave unreacted dodecanal in the product mixture.As mentioned above, ensure complete reaction by optimizing catalyst concentration, reaction time, and temperature, and by effectively removing water.
Hemiacetal Intermediate The hemiacetal is an intermediate in the reaction. If the reaction does not go to completion, the hemiacetal may be present as an impurity.Drive the reaction to completion by using an excess of methanol and removing water.
Side Reactions At higher temperatures or with excessive acid, side reactions such as polymerization of the aldehyde can occur.Maintain a controlled reaction temperature. Use the minimum effective amount of acid catalyst.
Inefficient Purification Improper purification techniques can fail to remove impurities effectively.Use appropriate purification methods such as distillation or column chromatography. Ensure the chosen method is suitable for separating the this compound from the specific impurities present.
Problem 3: Product Decomposition During Workup or Purification

This compound is stable under basic and neutral conditions but can be hydrolyzed back to dodecanal in the presence of acid and water.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Acidic Workup Conditions Washing the reaction mixture with acidic aqueous solutions can cause the acetal to hydrolyze.Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before performing an aqueous workup.
Acidic Residues During Purification Traces of the acid catalyst can cause decomposition during purification, especially if heat is applied (e.g., distillation).Thoroughly neutralize and wash the crude product to remove all traces of the acid catalyst before purification.

Experimental Protocols

Standard Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Dodecanal

  • Anhydrous Methanol

  • Acid Catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Dehydrating Agent (e.g., 4Å molecular sieves) or Dean-Stark apparatus

  • Anhydrous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. If not using a dehydrating agent in the flask, attach a Dean-Stark trap.

  • To the flask, add dodecanal and an excess of anhydrous methanol (typically 3-5 equivalents).

  • Add a catalytic amount of the acid catalyst (e.g., 0.1-1 mol%).

  • If using a dehydrating agent, add activated 4Å molecular sieves to the flask.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC until the dodecanal is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves (if used).

  • Neutralize the reaction mixture by adding solid anhydrous sodium bicarbonate and stirring until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the acetal.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C=O stretch of the aldehyde and the appearance of C-O stretches of the acetal are key indicators.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound.

Acetal_Formation Dodecanal Dodecanal Protonated_Dodecanal Protonated Dodecanal Dodecanal->Protonated_Dodecanal + H+ Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Dodecanal->Hemiacetal_Intermediate + Methanol Methanol1 Methanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + Methanol Methanol2 Methanol Acetal This compound Protonated_Acetal->Acetal - H+ H_plus H+ H2O H₂O Troubleshooting_Workflow decision decision start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents end_success Yield Optimized check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions water_removal Is Water Removal Efficient? check_conditions->water_removal Conditions OK improve_water_removal Use Dean-Stark or Molecular Sieves water_removal->improve_water_removal No monitor_reaction Monitor Reaction Progress (TLC/GC) water_removal->monitor_reaction Yes improve_water_removal->check_conditions is_complete is_complete monitor_reaction->is_complete Is Reaction Complete? check_workup Review Workup & Purification is_complete->check_workup Yes extend_reaction Increase Reaction Time/Temp is_complete->extend_reaction No check_workup->end_success extend_reaction->monitor_reaction

Caption: Troubleshooting workflow for low synthesis yield.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Dodecanal: Causes skin and serious eye irritation. May cause an allergic skin reaction. Wear protective gloves, clothing, and eye/face protection.

  • Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Highly flammable liquid and vapor.

  • Acid Catalysts (e.g., Sulfuric Acid): Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

  • Wikipedia. Acetal. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • YouTube. (2019). aldehyde-to-acetal mechanism. [Link]

  • Study.com. Acetal Group | Formation, Structure & Mechanism. [Link]

  • Chemistry LibreTexts. (2023). 16.4: Acetal Formation. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Carl ROTH. *Safety

Technical Support Center: Purification of Dodecanal Dimethyl Acetal by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of dodecanal dimethyl acetal. This document is designed for researchers, scientists, and professionals in drug development who are working with and purifying this compound. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to ensure the successful distillation of high-purity this compound.

Introduction to this compound and its Purification

This compound, also known as 1,1-dimethoxydodecane, serves as a valuable intermediate and protecting group in organic synthesis.[1] Its stability under neutral or basic conditions makes it an effective protector for the dodecanal aldehyde functional group.[2] However, its purification, particularly via distillation, requires careful control of experimental parameters to prevent degradation and ensure high purity. The primary challenge during distillation is the compound's sensitivity to acidic conditions and moisture, which can lead to hydrolysis back to the parent aldehyde and alcohol.[2][3][4][5]

This guide provides a structured approach to troubleshooting common issues encountered during the vacuum distillation of this compound, backed by an understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: The boiling point of this compound is highly dependent on the pressure. It is crucial to perform the distillation under reduced pressure (vacuum) to avoid thermal decomposition.

PressureBoiling Point
760 mmHg (Atmospheric)~270 °C (estimated)[6]
5.3 mmHg133 °C[7][8]
1.0 mmHg77-79 °C[9]

Q2: Why is vacuum distillation necessary for purifying this compound?

A2: Vacuum distillation is essential for two primary reasons:

  • Thermal Stability: this compound can decompose at its atmospheric boiling point. Reducing the pressure lowers the boiling point to a temperature where the compound is more stable.[10]

  • Preventing Side Reactions: Lower temperatures minimize the risk of acid-catalyzed hydrolysis, which can be initiated by trace acidic impurities, especially in the presence of any moisture.

Q3: What are the most common impurities in crude this compound?

A3: Common impurities can include:

  • Unreacted dodecanal (lauryl aldehyde)[11]

  • Unreacted methanol[11]

  • Water

  • Acid catalyst used in the acetal formation step

  • By-products from side reactions of dodecanal

Q4: How can I tell if my this compound is hydrolyzing during distillation?

A4: Signs of hydrolysis include:

  • A sudden drop or instability in the distillation head temperature.

  • The appearance of a second, lower-boiling fraction (methanol).

  • A distinct almond-like or sharp odor of the parent aldehyde (dodecanal).

  • Post-distillation analysis (e.g., GC-MS, NMR) showing the presence of dodecanal and methanol.

Troubleshooting Guide

This section addresses specific problems that may arise during the distillation process, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: The distillation is not starting, even though the pot temperature is high.

Possible Causes & Solutions

  • Inadequate Vacuum:

    • Diagnosis: The pressure reading on the manometer is higher than expected, or you can hear a hissing sound from the apparatus.

    • Solution:

      • Inspect All Joints: Ensure all ground glass joints are properly sealed and greased. Ungreased joints are a common source of vacuum leaks.[12]

      • Check Tubing: Use thick-walled vacuum tubing and check for any cracks or loose connections.

      • Verify Vacuum Source: Ensure your vacuum pump or water aspirator is functioning correctly. A water aspirator's efficiency can be tested by feeling for strong suction at the hose end.[12]

  • Bumping of the Liquid:

    • Diagnosis: The liquid in the distillation flask is boiling violently and unevenly, "bumping" up the flask neck.

    • Solution:

      • Use a Stir Bar: Vigorous stirring is crucial for smooth boiling under vacuum. Boiling stones are ineffective as the trapped air within them is quickly evacuated under vacuum.[12]

      • Proper Heating: Use a heating mantle with a stirrer and ensure the flask is not overheated. Gradual heating is key.

Problem 2: The product is co-distilling with a lower-boiling impurity.

Possible Causes & Solutions

  • Presence of Unreacted Methanol or Water:

    • Diagnosis: The initial distillate comes over at a much lower temperature than expected for the target compound.

    • Solution:

      • Pre-Distillation Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a wash with brine to help remove water.

      • Drying: Thoroughly dry the crude product with an anhydrous drying agent like magnesium sulfate or sodium sulfate before filtering and distilling.

      • Fractional Distillation: Employ a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation efficiency.

Problem 3: The distillation temperature is unstable, or the product appears cloudy.

Possible Causes & Solutions

  • Hydrolysis of the Acetal:

    • Diagnosis: This is a strong indicator that the acetal is breaking down. Cloudiness is often due to the insolubility of the resulting dodecanal and water in the non-polar acetal.[13][14]

    • Solution:

      • Neutralize the Crude Product: As mentioned, ensure all acidic catalysts are removed via a basic wash before distillation.

      • Use a Dry System: All glassware must be thoroughly dried before assembly. Consider flame-drying the apparatus under vacuum for highly sensitive applications.

      • Add a Proton Sponge: In cases of extreme sensitivity, a non-nucleophilic, non-volatile base (like proton sponge) can be added to the distillation pot to scavenge any trace acid that may form.

Experimental Workflow Visualization

To aid in troubleshooting, the following diagram outlines a logical workflow for diagnosing and resolving common distillation issues.

DistillationTroubleshooting cluster_leaks Vacuum Leak Troubleshooting cluster_hydrolysis Product Instability Troubleshooting cluster_bumping Boiling Issue Troubleshooting start Start Distillation Setup check_vacuum Is Vacuum Stable and at Target Pressure? start->check_vacuum heat_flask Gradually Heat Flask with Stirring check_vacuum->heat_flask Yes troubleshoot_leaks Inspect Joints, Tubing, and Pump check_vacuum->troubleshoot_leaks No check_bumping Violent Bumping Occurring? heat_flask->check_bumping distilling Is Product Distilling at Expected Temp/Pressure? success Collect Pure Fractions distilling->success Yes check_hydrolysis Signs of Hydrolysis? (Cloudiness, Temp Drop) distilling->check_hydrolysis No fix_leaks Regrease Joints / Replace Tubing troubleshoot_leaks->fix_leaks fix_leaks->check_vacuum stop_and_neutralize Stop. Cool. Neutralize & Dry Crude Product Again. check_hydrolysis->stop_and_neutralize Yes stop_and_neutralize->start check_bumping->distilling No fix_bumping Ensure Vigorous Stirring / Reduce Heat check_bumping->fix_bumping Yes fix_bumping->heat_flask

Caption: Troubleshooting workflow for distillation of this compound.

References

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • Alichem. This compound. [Link]

  • ScentAI. This compound (CAS 14620-52-1): Odor profile, Properties, & IFRA compliance. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]

  • YouTube. (2018). Hydrolysis of acetals. [Link]

  • The Good Scents Company. decanal dimethyl acetal, 7779-41-1. [Link]

  • FlavScents. This compound. [Link]

  • The Good Scents Company. This compound, 14620-52-1. [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Sulzer. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • Chemsrc. This compound | CAS#:14620-52-1. [Link]

  • The Good Scents Company. dodecanal diethyl acetal, 53405-98-4. [Link]

  • YouTube. (2025). How Do You Troubleshoot Common Distillation Column Issues?. [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]

  • YouTube. (2021). Distillation Column Troubleshooting Part 1. [Link]

  • FooDB. Showing Compound this compound (FDB009338). [Link]

  • Flavor and Extract Manufacturers Association. This compound | FEMA. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Google Patents. US4306092A - Process for separating acetaldehyde from mixtures with chloroform, methylene chloride and chlorofuran.

Sources

Catalyst selection for the efficient synthesis of 1,1-dimethoxydodecane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Efficient Synthesis of 1,1-Dimethoxydodecane

Welcome to the technical support center for the synthesis of 1,1-dimethoxydodecane. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this important acetalization reaction. Here, we provide in-depth answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed, validated protocols to ensure the efficient and high-yield synthesis of your target compound.

Introduction to the Synthesis

The synthesis of 1,1-dimethoxydodecane from dodecanal and methanol is a classic example of an acid-catalyzed acetal formation. This reaction is a reversible equilibrium process where a carbonyl group reacts with two equivalents of an alcohol to form an acetal and water.[1][2] The core challenge lies in driving the equilibrium towards the product side, which is typically achieved by selecting an efficient catalyst and effectively removing the water byproduct.[3]

This guide will navigate the critical aspects of catalyst selection, from traditional homogeneous acids to modern, reusable heterogeneous systems, and provide practical solutions to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the acid-catalyzed formation of 1,1-dimethoxydodecane?

A1: The reaction proceeds through a multi-step mechanism that begins with the activation of the dodecanal carbonyl group by an acid catalyst.[1][4]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of dodecanal, making the carbonyl carbon significantly more electrophilic.

  • First Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Deprotonation: A base (like another methanol molecule) removes a proton from the oxonium ion, forming a neutral hemiacetal intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Loss of Water: The protonated hemiacetal eliminates a molecule of water, forming a resonance-stabilized carbocation (an oxocarbenium ion).

  • Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

  • Final Deprotonation: A base removes the final proton to yield the neutral 1,1-dimethoxydodecane product and regenerate the acid catalyst.[1]

The reversibility of this process, especially the hydrolysis of the acetal back to the aldehyde, makes water removal a critical parameter for achieving high yields.[3][5]

Acetal_Formation_Mechanism cluster_reactants Reactants cluster_products Products Dodecanal Dodecanal (R-CHO) Protonated_Aldehyde Protonated Aldehyde Dodecanal->Protonated_Aldehyde + H⁺ Methanol1 Methanol (CH₃OH) Methanol2 Methanol (CH₃OH) H_plus H⁺ (Catalyst) Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + CH₃OH - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation Oxocarbenium Ion Protonated_Hemiacetal->Carbocation - H₂O Water H₂O Protonated_Hemiacetal->Water Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + CH₃OH Acetal 1,1-Dimethoxydodecane (Acetal) Protonated_Acetal->Acetal - H⁺

Caption: Acid-catalyzed mechanism for 1,1-dimethoxydodecane synthesis.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for this synthesis?

A2: The choice depends on the scale of your reaction, desired purity, environmental considerations, and available equipment. Both catalyst types have distinct advantages and disadvantages.

  • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH, HCl) are dissolved in the reaction medium.[5][6] They are often highly active and cost-effective. However, their removal from the reaction mixture requires neutralization and aqueous workup, which can generate significant waste and may lead to product hydrolysis.[5]

  • Heterogeneous Catalysts (e.g., Amberlyst resins, zeolites, functionalized silica) are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction).[7] Their primary advantage is the ease of separation—they can be removed by simple filtration.[8] This simplifies purification, minimizes waste, and allows for catalyst recycling, making them a cornerstone of green chemistry.[7][9]

The following table provides a comparative overview:

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Examples H₂SO₄, p-Toluenesulfonic acid (p-TsOH), HCl, ZrCl₄[10]Amberlyst-15, Dowex 50WX8[7], Zeolites, Montmorillonite Clay[7], MOF-808[11]
Advantages High activity, low cost, well-understood kinetics.Easy separation (filtration), reusable/recyclable, reduced corrosion, minimal waste generation.[8]
Disadvantages Difficult to separate from product, requires neutralization, can be corrosive, potential for product degradation under harsh conditions.[5]Can have lower activity than homogeneous counterparts, potential for pore diffusion limitations, higher initial cost, susceptibility to deactivation.[12]
Best For Small-scale lab synthesis where rapid, high conversion is prioritized and workup is straightforward.Larger scale synthesis, continuous flow processes, and applications where catalyst reusability and environmental impact are critical.
Q3: Can I run the reaction without actively removing water?

A3: While possible, it is highly discouraged if you aim for a high yield. Acetal formation is a reversible equilibrium reaction.[1][3] The presence of the water byproduct will shift the equilibrium back towards the starting materials (dodecanal and methanol), limiting your maximum achievable yield.[5] Some methods use a large excess of methanol to drive the reaction forward, but this complicates purification. The most effective strategies involve the concurrent removal of water using either a Dean-Stark apparatus (for solvents that form an azeotrope with water) or by adding a desiccant like molecular sieves directly to the reaction mixture.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,1-dimethoxydodecane.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Conversion Monitor reaction by GC/TLC. Is conversion of dodecanal low? Start->Check_Conversion Equilibrium_Issue Possible Cause: Equilibrium Limitation Check_Conversion->Equilibrium_Issue Yes Catalyst_Issue Possible Cause: Inactive or Insufficient Catalyst Check_Conversion->Catalyst_Issue Yes Byproducts Are significant byproducts observed? Check_Conversion->Byproducts No Solution_Water Solution: 1. Add molecular sieves. 2. Use a Dean-Stark trap. 3. Increase excess of methanol. Equilibrium_Issue->Solution_Water Solution_Catalyst Solution: 1. Use fresh/activated catalyst. 2. Increase catalyst loading. 3. Switch to a more active catalyst. Catalyst_Issue->Solution_Catalyst Side_Reaction Possible Cause: Side Reactions (e.g., Aldol Condensation) Byproducts->Side_Reaction Yes Workup_Loss Possible Cause: Product loss during workup/purification Byproducts->Workup_Loss No Solution_Side_Reaction Solution: 1. Lower reaction temperature. 2. Use a milder catalyst (e.g., ZrCl₄ instead of H₂SO₄). 3. Reduce reaction time. Side_Reaction->Solution_Side_Reaction Solution_Workup Solution: 1. Avoid acidic aqueous wash if possible. 2. Use gentle neutralization (e.g., NaHCO₃). 3. Optimize distillation conditions (vacuum). Workup_Loss->Solution_Workup

Caption: Troubleshooting workflow for 1,1-dimethoxydodecane synthesis.

Issue 1: The reaction stalls, and GC analysis shows significant unreacted dodecanal.

  • Possible Cause A: Equilibrium Limitation. As discussed, water accumulation is the most common reason for stalled acetalization reactions.[3][5]

    • Recommended Solution: Ensure your water removal method is effective. If using molecular sieves, ensure they are properly activated (dried in a hot oven) before use. If using a Dean-Stark trap, verify that the solvent system is appropriate and that water is visibly collecting.

  • Possible Cause B: Catalyst Deactivation. Heterogeneous catalysts can lose activity over time, especially if reused without regeneration. Acidic sites can be neutralized by basic impurities in the starting materials or blocked by polymer byproducts.

    • Recommended Solution: For solid acid catalysts like Amberlyst-15, wash the resin with fresh methanol before use to remove any adsorbed water or impurities. If reusing the catalyst, consider a regeneration step, which typically involves washing with solvent followed by drying. For homogeneous catalysts, ensure they have not degraded due to improper storage.

Issue 2: The reaction mixture has turned dark brown/black, and the yield is low.

  • Possible Cause: Decomposition or Polymerization. Dodecanal, like many aldehydes, can undergo self-condensation (aldol reactions) or polymerization under harsh acidic conditions and elevated temperatures.[13] Strong Brønsted acids like sulfuric acid are particularly prone to causing such side reactions.[5]

    • Recommended Solution 1 (Modify Conditions): Lower the reaction temperature. Many acetalizations proceed efficiently at room temperature or with gentle heating (40-60 °C).

    • Recommended Solution 2 (Change Catalyst): Switch to a milder catalyst. Lewis acids such as zirconium tetrachloride (ZrCl₄)[10] or bismuth triflate can be highly effective without causing extensive degradation. Alternatively, a solid acid catalyst often provides a milder reaction environment.

Issue 3: The product is isolated, but NMR/GC-MS analysis shows it is contaminated with the hemiacetal.

  • Possible Cause A: Incomplete Reaction. The hemiacetal is the intermediate in the reaction.[1] Its presence indicates the reaction did not go to completion.

    • Recommended Solution: Increase the reaction time or the amount of catalyst. Ensure that the stoichiometry is correct, with at least two equivalents of methanol per equivalent of dodecanal.

  • Possible Cause B: Hydrolysis during Workup. The acetal can hydrolyze back to the hemiacetal and then to the aldehyde during an aqueous workup, especially if acidic conditions are not properly neutralized.[4]

    • Recommended Solution: When using a homogeneous acid catalyst, neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) before any aqueous extraction. If using a filterable heterogeneous catalyst, an aqueous workup may not be necessary at all, thereby avoiding this issue entirely.

Detailed Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

This protocol is recommended for its simplicity, high yield, and environmentally friendly profile.

  • Catalyst Preparation: Add Amberlyst-15 resin (10% by weight relative to dodecanal) to a round-bottom flask. Wash the resin with methanol (2 x 10 mL) and then dry it under vacuum.

  • Reaction Setup: To the flask containing the activated resin, add dodecanal (1 equivalent). Add anhydrous methanol (5 equivalents) and activated 4Å molecular sieves (20% by weight relative to dodecanal).

  • Reaction: Stir the mixture at room temperature (or gently heat to 40 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering them, and analyzing by GC or TLC until the dodecanal is consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the Amberlyst-15 resin and molecular sieves. The resin can be washed with fresh methanol and dried for reuse.

  • Purification: Concentrate the filtrate under reduced pressure to remove the excess methanol. The resulting crude product is often of high purity. For ultimate purity, vacuum distillation can be performed.

Protocol 2: Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol uses a traditional and effective homogeneous catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine dodecanal (1 equivalent), methanol (3 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene, 2 mL per mmol of dodecanal).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or GC until no more water is collected and the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

References

  • Title: 14.3: Acetal Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: Formation of acetals (video) Source: Khan Academy URL: [Link]

  • Title: Acetal Source: Wikipedia URL: [Link]

  • Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

  • Title: Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones Source: YouTube (Leah4sci) URL: [Link]

  • Title: Acetal synthesis by acetalization or ring closure Source: Organic Chemistry Portal URL: [Link]

  • Title: A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES Source: YMER URL: [Link]

  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: PubMed Central (PMC) URL: [Link]

  • Title: Photo-organocatalytic synthesis of acetals from aldehydes Source: Royal Society of Chemistry URL: [Link]

  • Title: Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition Source: MDPI URL: [Link]

  • Title: Acetalization of Various Aldehydes with Methanol Catalyzed by 0.1 mol % Hydrochloric Acid Source: ResearchGate URL: [Link]

  • Title: Heterogeneous Catalysis Source: Framework Lab URL: [Link]

  • Title: One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts Source: Royal Society of Chemistry URL: [Link]

  • Title: Direct synthesis of shaped MgAPO-11 molecular sieves and the catalytic performance in n-dodecane hydroisomerization Source: ResearchGate URL: [Link]

  • Title: Preparation of 1,1-dimethoxycyclohexane Source: Google Patents URL
  • Title: Designing Heterogeneous Catalysts for Renewable Catalysis Applications Using Metal Oxide Deposition Source: PubMed URL: [Link]

  • Title: Process for making acetals Source: Google Patents URL
  • Title: Catalytic evaluation of MOF-808 with metallic centers of Zr(iv), Hf(iv) and Ce(iv) in the acetalization of benzaldehyde with methanol Source: Royal Society of Chemistry URL: [Link]

Sources

Troubleshooting low yields in dodecanal dimethyl acetal formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dodecanal Dimethyl Acetal Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this common but nuanced acetalization reaction. Here, we address specific issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield of this compound is consistently low (<60%). What is the most critical factor I should investigate first?

Answer: The most critical factor in any acetalization is the rigorous removal of water.[1][2][3] The reaction of dodecanal with methanol to form the dimethyl acetal is a reversible equilibrium reaction.[2][4]

CH₃(CH₂)₁₀CHO + 2 CH₃OH ⇌ CH₃(CH₂)₁₀CH(OCH₃)₂ + H₂O

According to Le Châtelier's principle, the water produced as a byproduct will drive the reaction backward, hydrolyzing the acetal product back to the starting aldehyde.[5][6] Inadequate water removal is the most common cause of low yields.

Immediate Actions:

  • Verify Your Dehydration Method: Are you using a Dean-Stark trap, molecular sieves, or another method?[1][2] For reactions at reflux in a solvent like toluene or benzene, a Dean-Stark apparatus is highly effective at physically sequestering water as it forms.[6][7]

  • Check Solvent and Reagent Anhydrousness: Ensure your methanol and any reaction solvent are thoroughly dry. Use freshly opened bottles of anhydrous solvents or dry them using standard laboratory procedures.

Question 2: I am using a Dean-Stark trap, but my yields are still poor. How can I optimize its use?

Answer: While a Dean-Stark trap is the standard apparatus for this purpose, its effectiveness can be compromised by improper setup or reaction scale.

  • Azeotrope Selection: The reaction is typically run in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[8][9] The vapor of the azeotrope carries water away from the reaction mixture into the condenser. The condensed liquids then collect in the trap, where the denser water separates and is collected, while the solvent overflows and returns to the reaction flask.[7]

  • Sufficient Reflux Rate: Ensure the reaction is refluxing at a steady rate to facilitate the continuous removal of the water azeotrope. The flask and the vertical sections of the apparatus should be well-insulated to maintain an efficient reflux.[10]

  • Small-Scale Challenges: On a very small scale (<10 mmol), a traditional Dean-Stark trap can be inefficient due to the large surface area leading to heat loss and condensation before the vapor reaches the trap.[10] In these cases, using an excess of a chemical drying agent that is inert to the reaction conditions, such as activated 4Å molecular sieves, placed directly in the reaction flask can be a superior alternative.

Protocol: Standard Acetalization with Dean-Stark Apparatus

  • To a round-bottom flask equipped with a magnetic stir bar, add dodecanal (1.0 eq).

  • Add an appropriate solvent (e.g., toluene, ~5 mL per mmol of aldehyde) and methanol (2.2 to 5.0 eq).

  • Attach a Dean-Stark trap and a reflux condenser.[6] Fill the trap with the solvent.

  • Add a catalytic amount of a suitable acid (see FAQ #5).

  • Heat the mixture to a steady reflux. Water will begin to collect in the graduated arm of the trap.

  • Continue the reaction until no more water is collected and the theoretical amount has been reached.[6]

  • Allow the reaction to cool, then proceed with the work-up (see FAQ #4).

Question 3: My TLC analysis shows multiple spots, including what I suspect is unreacted aldehyde and other byproducts. What could be happening?

Answer: The presence of multiple spots points to either an incomplete reaction or the formation of side products.

  • Unreacted Dodecanal: If you see a spot corresponding to the starting material, it reinforces the likelihood of an equilibrium issue (see FAQ #1) or insufficient reaction time.

  • Hemiacetal Intermediate: The first step of the reaction is the formation of a hemiacetal.[1][5] This intermediate is generally unstable and may be visible on TLC. Pushing the reaction to completion by ensuring continuous water removal will convert the hemiacetal to the desired acetal.

  • Aldehyde Impurities: Commercial dodecanal can oxidize over time to form dodecanoic acid.[11][12] This acidic impurity can interfere with the intended acid catalyst and complicate purification. It is best practice to use freshly distilled or recently purchased dodecanal.

    • Purification Tip: Dodecanal can be purified by forming its bisulfite adduct, filtering, and then regenerating the aldehyde with a base like sodium carbonate.[11]

  • Side Reactions: While less common for long-chain aldehydes, acid-catalyzed self-condensation (aldol-type reactions) can occur, especially with excessive catalyst loading or high temperatures. Using a milder, non-nucleophilic acid catalyst can suppress these pathways.[13]

Question 4: My reaction appears complete by GC/TLC, but I lose a significant amount of product during the aqueous work-up. Why?

Answer: This is a classic sign of product instability under the work-up conditions. This compound, like most acetals, is stable to bases but rapidly hydrolyzes back to the aldehyde in the presence of aqueous acid.[14][15][16]

The acid catalyst used in the reaction must be completely neutralized before any aqueous washes.

Recommended Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • Add a mild base to quench the acid catalyst. A saturated solution of sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (Et₃N) is often used. Stir for 10-15 minutes.

  • Crucially, test the pH of the organic layer (by spotting on wet pH paper) to ensure it is neutral or slightly basic.

  • Only after neutralization should you proceed with aqueous washes to remove residual salts and methanol.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

The following diagram illustrates the critical decision points in the troubleshooting process.

Troubleshooting_Flowchart start Low Yield of Dodecanal Dimethyl Acetal check_h2o Is Water Removal Effective? start->check_h2o check_reagents Are Starting Materials Pure? start->check_reagents check_workup Is Product Lost During Work-up? start->check_workup check_catalyst Is Catalyst Choice Optimal? start->check_catalyst sol_h2o Implement/Optimize Dean-Stark Trap or Use Molecular Sieves check_h2o->sol_h2o No sol_reagents Purify Dodecanal (e.g., via bisulfite adduct). Use Anhydrous Methanol. check_reagents->sol_reagents No sol_workup Neutralize Acid Catalyst (e.g., with NaHCO₃) BEFORE Aqueous Wash check_workup->sol_workup Yes sol_catalyst Use Catalytic p-TsOH (0.1-1 mol%). Avoid Strong Mineral Acids. check_catalyst->sol_catalyst No

Caption: Troubleshooting flowchart for low acetal yields.

Question 5: Which acid catalyst is best, and how much should I use?

Answer: The choice and amount of acid catalyst are critical. The goal is to protonate the carbonyl oxygen to activate the aldehyde for nucleophilic attack by methanol, without promoting side reactions.[1][17]

  • Recommended Catalyst: p-Toluenesulfonic acid (p-TsOH) is an excellent choice.[18] It is a strong, non-nucleophilic organic acid that is solid, easy to handle, and highly effective in catalytic amounts.

  • Avoid Strong Mineral Acids: While effective, strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be overly aggressive, sometimes leading to charring or undesired side reactions.[19] They can also be more difficult to neutralize completely during work-up.

  • Catalyst Loading: The reaction is catalytic, so only a small amount is needed. A loading of 0.1 to 1 mol% relative to the dodecanal is typically sufficient. Using excessive amounts of acid does not necessarily improve the reaction rate but significantly increases the risk of side reactions and decomposition of the starting material or product.

ParameterRecommended RangeRationale & Key Considerations
Dodecanal:Methanol Ratio 1 : 2.2 to 1 : 10 (molar)Using an excess of methanol helps shift the equilibrium toward the product side. It can often serve as the limiting reagent if not used in sufficient excess.
Acid Catalyst (p-TsOH) 0.1 - 1.0 mol%Sufficient to catalyze the reaction without causing significant side reactions. Higher loadings can lead to degradation.[19]
Reaction Temperature RefluxTemperature should be sufficient to enable azeotropic removal of water with the chosen solvent (e.g., Toluene reflux temp is ~111°C).
Water Removal ContinuousEssential for driving the equilibrium. Use a Dean-Stark trap for reactions >10 mmol or 4Å molecular sieves for smaller scales.[6][10]

References

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Khan Academy. (n.d.). Formation of acetals. [Link]

  • Wikipedia. (n.d.). Acetal. [Link]

  • RSC Publishing. (n.d.). Driving an equilibrium acetalization to completion in the presence of water. [Link]

  • Rzepa, H. S. (2015). The roles of water in the hydrolysis of an acetal. Henry Rzepa's blog. [Link]

  • Chemistry LibreTexts. (2025). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]

  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Leah4sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism. YouTube. [Link]

  • Ataman Kimya. (n.d.). LAURYL ALDEHYDE (Dodecanal). [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. [Link]

  • PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Quora. (2016). How does formation of acetals work?. [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

  • Reddit. (2020). Optimal pH for acetal formation. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.[Link]

  • RSC Publishing. (n.d.). Purification of dodecanethiol derivatised gold nanoparticles. [Link]

  • MDPI. (n.d.). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]

  • Caltech. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. [Link]

  • Wikipedia. (n.d.). Dodecanal. [Link]

  • YouTube. (2013). A Simple Dean-Stark Apparatus Explained. [Link]

  • MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • ZSPharmac. (n.d.). Best Dodecanal CAS 112-54-9. [Link]

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Technical Support Center: Methanol Removal and Purification in Dodecanal Dimethyl Acetal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers and development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of dodecanal dimethyl acetal, with a specific focus on the critical post-reaction step: the removal of excess methanol. Our approach is grounded in chemical principles to not only solve immediate experimental issues but also to enhance your understanding of the underlying reaction dynamics.

Section 1: Core Principles & Reaction Dynamics (FAQs)

This section addresses the fundamental "why" behind the common procedural steps in acetal synthesis. Understanding these principles is crucial for effective troubleshooting.

Q1: Why is a large excess of methanol typically used in the synthesis of this compound?

A: The use of excess methanol is a strategic application of Le Chatelier's Principle to maximize product yield.[1][2] The formation of an acetal from an aldehyde and an alcohol is a reversible equilibrium reaction.[3][4][5][6]

Dodecanal + 2 Methanol ⇌ this compound + Water

According to Le Chatelier's Principle, if a stress (like a change in concentration) is applied to a system at equilibrium, the system will shift to counteract that stress.[7] By dramatically increasing the concentration of one of the reactants (methanol), the equilibrium is pushed to the right, favoring the formation of the this compound product.[4][8] In many lab-scale preparations, methanol serves a dual role as both the reactant and the solvent, simplifying the reaction setup.[4]

Q2: What is the role of the acid catalyst, and why is its neutralization before workup so critical?

A: The acid catalyst (e.g., HCl, p-toluenesulfonic acid) is essential for the reaction to proceed at a practical rate. It protonates the carbonyl oxygen of dodecanal, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4][5]

However, every step in the acetal formation mechanism is reversible.[3][5][6] If the acid catalyst is not completely neutralized before the workup phase (especially before heating during distillation), it will catalyze the reverse reaction—hydrolysis. The presence of any water (from the workup or as a byproduct) will drive the equilibrium back towards the starting materials, cleaving your newly formed acetal and drastically reducing the isolated yield. Therefore, thorough quenching with a mild base (e.g., sodium bicarbonate solution, triethylamine) until the mixture is neutral or slightly basic is a non-negotiable step to "lock in" the acetal product.[3]

Q3: How does the removal of byproducts drive the reaction equilibrium?

A: Similar to using excess reactant, removing a product from the reaction mixture as it forms is another powerful application of Le Chatelier's Principle to drive the equilibrium towards the desired product.[2][3] In this synthesis, the byproduct is water. Methods like using a Dean-Stark apparatus to physically remove water via azeotropic distillation or adding a dehydrating agent like molecular sieves can significantly improve yields.[5][9]

The diagram below illustrates how manipulating reactant and product concentrations can direct the reaction's outcome.

G cluster_reactants Reactants cluster_products Products Reactants Dodecanal + Methanol Equilibrium Equilibrium Reactants->Equilibrium Forward Reaction Products This compound + Water Products->Equilibrium Reverse Reaction Equilibrium->Reactants Equilibrium->Products AddMethanol Increase [Methanol] AddMethanol->Equilibrium Shifts Right RemoveWater Remove [Water] RemoveWater->Equilibrium Shifts Right

Caption: Le Chatelier's Principle in Acetal Formation.

Section 2: Troubleshooting Guide: Methanol Removal & Product Isolation

This section is formatted to address specific problems you may encounter during your experiment, providing causes and actionable solutions.

Problem: Low Yield of this compound After Methanol Removal
  • Symptom: You've completed the reaction and removed the methanol via distillation, but the final recovered mass of your purified product is significantly lower than expected.

  • Possible Cause 1: Acetal Hydrolysis During Workup. The most common culprit is residual acid. If the pH of the mixture is acidic when you begin heating to distill the methanol, you are simultaneously promoting the hydrolysis of the acetal back to dodecanal.

  • Solution 1: Before any heating, quench the reaction mixture thoroughly. Add a saturated solution of sodium bicarbonate or a weak organic base. Stir vigorously and check the pH of the aqueous layer to ensure it is neutral (pH 7) or slightly basic (pH 8). Separate the organic layer, wash it with brine, and then dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄) before proceeding to distillation.

  • Possible Cause 2: Inefficient Methanol Removal Leading to Product Loss. If using simple distillation, co-distillation of the product with the last traces of methanol can occur, especially if the temperature is too high.

  • Solution 2: Use vacuum distillation.[10][11] this compound is a high-boiling point compound. Applying a vacuum will significantly lower its boiling point, allowing you to distill it at a much lower temperature, preventing thermal degradation and improving separation from any high-boiling impurities. First, remove the bulk of the methanol at atmospheric pressure (or under a light vacuum), then apply a higher vacuum to distill the final product.

Problem: Residual Methanol Detected in Final Product
  • Symptom: Post-purification analysis by GC-MS or NMR shows a persistent methanol peak.[12][13][14]

  • Possible Cause: Inefficient Distillation. The separation efficiency of your distillation setup may be insufficient to remove the final traces of methanol from the much less volatile product.

  • Solution:

    • Improve Workup: Before distillation, perform a liquid-liquid extraction. After neutralizing the acid, wash the organic layer multiple times with water or brine. Methanol has high solubility in water, and this will pull the majority of the residual methanol out of the organic phase.

    • Optimize Distillation: Use a fractionating column (e.g., a Vigreux column) between your flask and the condenser during vacuum distillation. This increases the number of theoretical plates, enhancing separation efficiency. Ensure your vacuum is stable and the heating is gentle and consistent.

Problem: Product Degradation (Darkening, Polymerization) During Distillation
  • Symptom: The material in the distillation pot darkens significantly upon heating, and the final product is discolored or contains polymeric material.

  • Possible Cause 1: High Temperature. Any unreacted dodecanal is susceptible to polymerization or side reactions at high temperatures, especially if trace acid is present.

  • Solution 1: The primary solution is to use high vacuum distillation to keep the pot temperature as low as possible.[10][15] For this compound, distilling under a vacuum of <1 mmHg is ideal.

  • Possible Cause 2: Oxygen Exposure at High Temperature. Aldehydes can be sensitive to air oxidation at elevated temperatures.

  • Solution 2: Ensure your distillation apparatus is airtight. After the distillation is complete, allow the system to cool completely before breaking the vacuum, and consider backfilling the apparatus with an inert gas like nitrogen or argon.

The following flowchart provides a logical path for troubleshooting low yield issues.

G Start Low Yield Observed Check_Rxn_Complete Was reaction confirmed complete (by GC or TLC) before workup? Start->Check_Rxn_Complete Check_pH Was reaction mixture pH > 7 before heating? Acid_Hydrolysis Root Cause: Acetal Hydrolysis During Workup Check_pH->Acid_Hydrolysis No Distillation_Issue Was distillation performed under high vacuum? Check_pH->Distillation_Issue Yes Check_Rxn_Complete->Check_pH Yes Incomplete_Rxn Root Cause: Incomplete Conversion Check_Rxn_Complete->Incomplete_Rxn No Success Troubleshooting Path Identified Incomplete_Rxn->Success Acid_Hydrolysis->Success Thermal_Loss Root Cause: Product Loss/Degradation During Distillation Distillation_Issue->Thermal_Loss No Distillation_Issue->Success Yes Thermal_Loss->Success

Caption: Logical Flowchart for Troubleshooting Low Yield.

Section 3: Key Protocols & Methodologies
Protocol 1: Reaction Quenching and Neutralization
  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Caution: CO₂ evolution may cause frothing.

  • Continue adding the bicarbonate solution in portions until gas evolution ceases.

  • Check the pH of the aqueous layer using pH paper or a calibrated pH meter. The target pH is between 7 and 8.

  • If the mixture is still acidic, add more bicarbonate solution. If it becomes too basic, it is generally acceptable, but avoid strong bases which can promote other side reactions.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer two more times with brine (saturated NaCl solution) to help remove water and residual methanol.

Protocol 2: Methanol Removal by Two-Stage Vacuum Distillation
  • Stage 1 (Bulk Methanol Removal): Assemble a simple distillation apparatus. To the dried organic phase from the workup, add a few boiling chips or a magnetic stir bar. Heat the flask gently in a heating mantle. Distill the low-boiling methanol at atmospheric pressure (B.P. ~65 °C). The distillation will slow dramatically as the methanol is removed.

  • Stage 2 (Product Distillation): Cool the flask. Reconfigure the apparatus for vacuum distillation, ensuring all glass joints are properly sealed with vacuum grease.

  • Slowly apply vacuum from a vacuum pump. The remaining traces of methanol and other low-boiling solvents will distill off at room temperature.

  • Once the initial volatiles are removed, begin gently heating the pot. Collect the purified this compound at the appropriate temperature/pressure combination (refer to literature values for your specific vacuum level).

Section 4: Data Tables for Reference
Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
MethanolCH₄O32.0464.7
DodecanalC₁₂H₂₄O184.32238
This compoundC₁₄H₃₀O₂230.39~255-260 (est.)

Note: The boiling point of this compound is high, underscoring the necessity of vacuum distillation for its purification.[16][17]

Table 2: Comparison of Methanol Removal Techniques
TechniquePrincipleProsConsBest For
Simple Distillation Separation by boiling point at atmospheric pressure.Simple setup, good for removing bulk solvent.High temperatures required for high-boiling products, risk of degradation, inefficient for trace removal.Initial, bulk removal of methanol before final purification.
Vacuum Distillation Separation by boiling point at reduced pressure.[10]Lower temperatures protect sensitive compounds, enhances volatility differences.Requires vacuum-tight setup and a pump.Purifying the final high-boiling product (this compound).[11][15]
Azeotropic Distillation Adding an entrainer to form a new, lower-boiling azeotrope.[9]Can break azeotropes and remove solvents that are difficult to separate.Adds another component that must be removed later, complex setup.Not typically necessary for this separation but is a powerful technique for challenging mixtures like ethanol/water.
Extractive Distillation Adding a high-boiling solvent to alter relative volatilities.[18][19]Effective for breaking azeotropes or separating close-boiling components.[20]Requires an additional separation step to recover the extractive agent.Industrial applications or where standard distillation fails; overkill for this specific synthesis.
References
  • Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]

  • Methanol Dehydration. Wintek Corporation. [Link]

  • Molecular Sieves as Catalysts for Methanol Dehydration in the LPDME™ Process. (1998). OSTI.GOV. [Link]

  • Acetal Formation - Organic Chemistry, Reaction Mechanism. (2021). YouTube. [Link]

  • METHANOLYSIS OF ACETAL. Simon Fraser University. [Link]

  • Are there molecular sieves for methanol removal? (2021). ResearchGate. [Link]

  • Nucleophilic Addition of Alcohols: Acetal Formation. (2024). Chemistry LibreTexts. [Link]

  • Purification of methanol by azeotropic distillation. (1949).
  • This compound | CAS#:14620-52-1. Chemsrc. [Link]

  • Nucleophilic Addition of Alcohols: Acetal Formation. (2023). OpenStax. [Link]

  • Le Chatelier's principle. Wikipedia. [Link]

  • Le Chatelier's Principle. Student Academic Success, University of Toronto. [Link]

  • Le Chatelier's Principle. Chemguide. [Link]

  • Separation of methanol from acetone by extractive distillation. (1985).
  • Extractive Distillation of Acetone – Methanol Mixture using 1- Ethyl-3-methylimidazolium Trifluoromethanesulfonate. (2018). AIDIC. [Link]

  • Breaking the Acetone-Methanol Azeotrope with Different Extraction Solvents. Wolfram Demonstrations Project. [Link]

  • Azeotropic distillation. Wikipedia. [Link]

  • This compound, 14620-52-1. The Good Scents Company. [Link]

  • dodecanal diethyl acetal, 53405-98-4. The Good Scents Company. [Link]

  • Vacuum Distillation: Gentle And Efficient Dealcoholization. (2024). BevZero. [Link]

  • Gas chromatographic methods for residual solvents analysis. (2008). Oriental Journal of Chemistry. [Link]

  • Process for producing acetaldehyde dimethylacetal. (1993).
  • Development and Validation of a Separation and Quantification Method for Residual Solvents in Active Substances by Headspace Gas Chromatography. (2017). Research and Reviews: Journal of Chemistry. [Link]

  • Solvent Vacuum Distillation. (2015). YouTube. [Link]

  • Determination of residual solvents in docetaxel by headspace gas chromatography. (2011). Journal of the Serbian Chemical Society. [Link]

  • Analysis of separation of water-methanol-formaldehyde mixture. ResearchGate. [Link]

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Dodecanal Dimethyl Acetal Stability Under Basic Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dodecanal dimethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound, specifically focusing on its stability in basic environments.

Introduction: The Robust Nature of Acetals in Basic Media

This compound serves as a protected form of dodecanal, a reactive aldehyde.[1] The primary value of using the acetal form lies in its stability under neutral to strongly basic conditions.[2][3] This stability allows for chemical manipulations on other parts of a molecule that would otherwise be incompatible with a free aldehyde group.[1][4] The acetal functional group, characterized by two ether-like linkages to the same carbon, is unreactive towards a wide range of nucleophiles and bases, including strong reagents like organometallics (e.g., Grignard reagents) and metal hydrides (e.g., lithium aluminum hydride).[2][3][5]

The inertness of acetals under basic conditions stems from the absence of an acidic proton and the poor leaving group ability of alkoxides (RO⁻).[6][7] Unlike hemiacetals, which can be deprotonated at the hydroxyl group to initiate decomposition, acetals lack this pathway.[7] Consequently, for a reaction to occur, a nucleophile or base would need to displace an alkoxide group, which is energetically unfavorable.[7]

Frequently Asked Questions (FAQs)

Here we address common queries regarding the stability and handling of this compound in the presence of bases.

Q1: Under what specific basic conditions is this compound considered stable?

This compound is stable across a wide range of basic conditions, from mild inorganic bases like sodium bicarbonate (NaHCO₃) to strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and even organometallic reagents like Grignard reagents and organolithiums.[5] It is also resistant to nucleophilic attack and hydride reductions in neutral and basic media.[8]

Q2: Can this compound decompose under basic conditions? What are the potential causes?

While highly stable, decomposition, though rare, can occur under specific circumstances. The primary cause of unexpected instability is the presence of acidic impurities. Even trace amounts of acid can catalyze the hydrolysis of the acetal back to the parent aldehyde and methanol.[2]

Troubleshooting Checklist for Unexpected Decomposition:

  • Check the pH of your reaction mixture: Ensure it is genuinely basic.

  • Purify your reagents and solvents: Remove any acidic impurities. Common culprits include chlorinated solvents that may contain traces of HCl.

  • Use anhydrous conditions: While acetal hydrolysis requires acid, the presence of water can facilitate the reaction if any acidic species are present.[2]

Q3: I am observing the reappearance of the dodecanal aldehyde peak in my analysis (e.g., GC-MS, NMR) after treatment with a base. What is happening?

This observation almost certainly points to inadvertent acidic hydrolysis rather than a base-mediated decomposition.

G

Q4: Are there any "non-standard" basic conditions that could potentially affect the stability of this compound?

While robust, extremely harsh conditions might lead to unforeseen reactions. For instance, very high temperatures in the presence of strong bases could potentially lead to elimination or rearrangement reactions, although such conditions are not typical for standard organic syntheses. It is always advisable to conduct a small-scale stability test under your specific experimental conditions if they are particularly forcing.

Troubleshooting Guide: Common Experimental Scenarios

This section provides solutions to specific problems that may be encountered during experiments.

Scenario 1: Incomplete Reaction of a Substrate in the Presence of this compound and a Strong Base

You are performing a reaction, for example, a saponification of an ester on a molecule that also contains a this compound protecting group. The reaction is sluggish or incomplete.

Possible Cause: The base is being consumed by an unforeseen side reaction.

Troubleshooting Steps:

  • Verify the Purity of the Acetal: Ensure your starting this compound is pure and free from dodecanal. The presence of the free aldehyde could consume the base through reactions like an aldol condensation.

  • Increase Base Stoichiometry: Add a slight excess of the base to compensate for any minor consumption.

  • Check for Acidic Contaminants: As mentioned previously, acidic impurities in your solvent or on your glassware can neutralize the base.

Scenario 2: Formation of Byproducts During a Reaction at Elevated Temperatures

You are running a reaction under basic conditions at high temperatures, and you observe the formation of unexpected byproducts.

Possible Cause: While the acetal itself is stable, the parent aldehyde, if formed due to trace acid, might be undergoing base-catalyzed side reactions at elevated temperatures (e.g., aldol condensation, Cannizzaro reaction).

Protocol for Stability Testing at Elevated Temperatures:

  • Control Experiment: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve a known quantity of this compound in the same solvent you are using for your reaction.

  • Add Base: Add the same concentration of base you intend to use.

  • Heat: Heat the mixture to the target reaction temperature.

  • Monitor: Take aliquots at regular intervals and analyze by a suitable method (e.g., GC-MS, TLC) to check for the appearance of dodecanal or any other byproducts.

Temperature (°C)Base (e.g., 1M NaOH in MeOH)Observation after 24h
25PresentNo degradation observed
65 (Reflux)PresentNo significant degradation
>100PresentPerform analysis to confirm

Data Interpretation: If degradation is observed, it indicates that your specific conditions are too harsh. Consider if a lower temperature or a different protecting group is necessary.

The Fundamental Chemistry: Why Acetals are Stable to Bases but Not Acids

To understand the stability of this compound, it's crucial to compare its behavior in basic versus acidic media.

G

As the diagram illustrates, the key difference is the initial protonation step.[2][9] In acidic conditions, one of the methoxy groups is protonated, turning it into a good leaving group (methanol).[9] This allows for the subsequent hydrolysis to regenerate the aldehyde. In basic conditions, there is no electrophile to activate the methoxy group, and the alkoxide is a poor leaving group, thus preventing the reaction.[7]

Conclusion

This compound is an exceptionally stable protecting group under a vast array of basic conditions.[5][8] Any observed instability or decomposition is almost invariably due to the presence of unintentional acidic contaminants, which catalyze its hydrolysis back to the parent aldehyde. By ensuring the use of pure, anhydrous reagents and maintaining a truly basic environment, researchers can confidently employ this compound in complex multi-step syntheses.

References

  • Pearson+. (n.d.). Acetals are stable in basic conditions. What is the primary reaso...
  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
  • Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles?
  • Benchchem. (n.d.). This compound | High Purity.
  • Wikipedia. (n.d.). Protecting group.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.

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Optimizing reaction conditions for the deprotection of dodecanal dimethyl acetal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the reaction conditions for the deprotection of dodecanal dimethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully cleaving this common protecting group to regenerate dodecanal. Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Introduction to Acetal Deprotection

This compound serves as a stable and versatile protected form of dodecanal (lauraldehyde), a valuable long-chain aldehyde.[1] The acetal group effectively masks the reactive aldehyde functionality, rendering it stable to basic conditions, organometallic reagents, and hydrides.[2][3] Deprotection is typically achieved under acidic conditions through hydrolysis, a reversible equilibrium process, to regenerate the parent aldehyde.[1][4] This guide will help you navigate the nuances of this reaction to achieve optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: My deprotection reaction is sluggish and incomplete. How can I drive it to completion?

A1: Incomplete conversion is a common challenge in acetal deprotection. Here are several factors to consider for optimizing your reaction:

  • Acid Catalyst Choice and Concentration: The strength and concentration of the acid catalyst are paramount. While strong acids like HCl or H₂SO₄ are effective, they can sometimes lead to side reactions with sensitive substrates.[5] Consider using milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[2] Lewis acids such as cerium(III) triflate or bismuth(III) triflate can also be highly effective, often under milder conditions.[6][7] Increasing the catalyst loading can also help drive the reaction forward, but be mindful of potential side reactions.[6]

  • Water Content: The presence of water is crucial for the hydrolysis of the acetal.[4][6] If you are using an organic solvent, ensure it is not anhydrous. Using a biphasic system (e.g., THF/water) or a "wet" solvent can significantly accelerate the reaction.[6] The reaction is an equilibrium, and a large excess of water helps to shift it towards the deprotected aldehyde.[4]

  • Temperature: Gently heating the reaction mixture can often overcome a high activation energy barrier for sluggish deprotections.[6] However, excessive heat can promote side reactions, so it's a parameter to optimize carefully.

  • Solvent Selection: The choice of solvent can influence reaction rates. Protic solvents can participate in the reaction, while aprotic solvents like acetone or dichloromethane are often used.[6][8] Acetone, in particular, can facilitate deprotection through a transacetalization mechanism.[8][9]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation often arises from the reactivity of the newly formed aldehyde or other functional groups in your molecule under the reaction conditions.

  • Aldol Condensation: The product, dodecanal, can undergo self-condensation under either acidic or basic conditions. If your reaction workup involves a basic quench, this can be a significant issue. To mitigate this, maintain a neutral or slightly acidic pH during workup and purification.

  • Oxidation: Dodecanal is susceptible to oxidation to dodecanoic acid, especially if exposed to air for extended periods. To prevent this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and promptly purifying the product after workup.

  • Cleavage of Other Acid-Sensitive Groups: If your substrate contains other acid-labile protecting groups, such as silyl ethers (TBDMS, TIPS) or Boc carbamates, standard strong acid conditions will likely cleave them.[6] In such cases, you must employ milder, more chemoselective methods.

Q3: My molecule contains other acid-sensitive functional groups. What are some mild deprotection methods I can use?

A3: Protecting group orthogonality is a key consideration in multi-step synthesis. Fortunately, several mild methods exist for acetal deprotection that are compatible with other sensitive groups:

  • Lewis Acid Catalysis: Lewis acids like cerium(III) triflate in wet nitromethane can operate at almost neutral pH.[6][7] Bismuth nitrate has also been shown to be effective and chemoselective.[10]

  • Iodine in Acetone: A highly effective and neutral method involves using a catalytic amount of molecular iodine in acetone.[6] This proceeds via a substrate exchange mechanism and is compatible with a wide range of sensitive functional groups, including silyl ethers and double bonds.[6]

  • Heterogeneous Catalysts: Solid-supported acids like silica sulfuric acid or Amberlyst-15 offer advantages such as simplified workup (filtration) and potentially milder reaction conditions.[5][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently acidic conditions. 2. Lack of water. 3. Low reaction temperature. 4. Inactive catalyst.1. Increase catalyst loading or switch to a stronger acid (Brønsted or Lewis). 2. Add water to the reaction mixture or use a wet solvent.[6] 3. Gently heat the reaction. 4. Use a fresh batch of catalyst.
Formation of Byproducts 1. Aldol condensation of the product. 2. Oxidation of the aldehyde. 3. Decomposition of the starting material or product.1. Perform a neutral or slightly acidic workup. 2. Run the reaction under an inert atmosphere. 3. Use milder reaction conditions (lower temperature, weaker acid).
Cleavage of Other Protecting Groups 1. Reaction conditions are too harsh.1. Switch to a milder, chemoselective method such as iodine in acetone or a Lewis acid catalyst like cerium(III) triflate.[6][7]
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Product volatility.1. Add brine to the aqueous layer to break the emulsion. 2. Use a lower vacuum and gentle heating during solvent removal.

Experimental Protocols

Protocol 1: Standard Deprotection with p-Toluenesulfonic Acid (p-TsOH)

This protocol is a robust starting point for the deprotection of this compound.

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-TsOH monohydrate (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude dodecanal by flash column chromatography on silica gel if necessary.

Protocol 2: Mild and Chemoselective Deprotection with Iodine in Acetone

This protocol is ideal for substrates containing acid-sensitive functional groups.[6]

  • Dissolve the this compound (1.0 eq) in reagent-grade acetone.

  • Add a catalytic amount of molecular iodine (I₂) (0.1 eq).[6]

  • Stir the mixture at room temperature. The reaction is often complete within minutes for acyclic acetals.[6] Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.[6]

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected dodecanal.[6]

Visualizing the Mechanism and Workflow

Acid-Catalyzed Acetal Hydrolysis Mechanism

The deprotection of a dimethyl acetal proceeds through a series of equilibrium steps initiated by protonation of one of the methoxy groups.[1][4]

Acetal_Deprotection Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H⁺ Protonated_Acetal->Acetal - H⁺ Oxonium_Ion Oxonium Ion + Methanol Protonated_Acetal->Oxonium_Ion - CH₃OH Oxonium_Ion->Protonated_Acetal + CH₃OH Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H₂O Hemiacetal->Oxonium_Ion - H₂O Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Protonated_Hemiacetal->Hemiacetal - H⁺ Dodecanal Dodecanal Protonated_Hemiacetal->Dodecanal - CH₃OH Dodecanal->Protonated_Hemiacetal + CH₃OH

Caption: Acid-catalyzed deprotection of a dimethyl acetal.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing common issues during the deprotection of this compound.

Troubleshooting_Workflow Start Start Deprotection Reaction Monitor Monitor Reaction Progress (TLC/GC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? Workup->Side_Products Optimize Optimize Conditions: - Increase Temperature - Increase Catalyst Load - Add Water Incomplete->Optimize Optimize->Monitor Mild_Conditions Switch to Milder Conditions: - Lower Temperature - Weaker Acid - Neutral Method (e.g., I₂/acetone) Side_Products->Mild_Conditions Yes End Pure Dodecanal Side_Products->End No Mild_Conditions->Start

Caption: Troubleshooting workflow for acetal deprotection.

References

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 14620-52-1. Retrieved from [Link]

  • Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076.
  • ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

  • ACS Publications. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9649-9655.
  • ACS Publications. (n.d.). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Lewis Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dodecanal diethyl acetal, 53405-98-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

  • Reddit. (2021). Selective Deprotection of Dimethyl-Acetal. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Aldehyde Protection: A Comparative Analysis of Dodecanal Dimethyl Acetal and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For chemists engaged in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, fragrances, and materials science, the aldehyde moiety presents a frequent challenge. Its high reactivity towards nucleophiles and its susceptibility to oxidation and reduction necessitate the use of protecting groups to ensure chemoselectivity. This guide provides an in-depth comparison of dodecanal dimethyl acetal with other common aldehyde protecting groups, offering a technical resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Imperative for Aldehyde Protection

Aldehydes are among the more reactive carbonyl compounds, readily participating in a wide array of chemical transformations. This inherent reactivity, while synthetically useful, can be a significant hurdle when other functional groups within a molecule require modification under conditions that would also alter the aldehyde.[1][2] The concept of a protecting group is to temporarily mask the aldehyde, rendering it inert to a specific set of reagents and reaction conditions. An ideal protecting group strategy involves three key stages:

  • Protection: The selective and high-yielding conversion of the aldehyde into a less reactive derivative.

  • Transformation: Performing the desired chemical reaction elsewhere in the molecule while the protected aldehyde remains unscathed.

  • Deprotection: The efficient and clean removal of the protecting group to regenerate the original aldehyde functionality.[2]

The choice of a protecting group is a critical strategic decision, dictated by the overall synthetic route and the compatibility of the protection/deprotection conditions with other functionalities present in the molecule.[3]

This compound: A Workhorse for Aldehyde Protection

This compound is a widely used protected form of dodecanal, a long-chain aliphatic aldehyde. It belongs to the class of acyclic acetals, which are characterized by their stability in basic and nucleophilic environments.[4]

Formation of this compound

The most common method for the synthesis of this compound is the acid-catalyzed reaction of dodecanal with an excess of methanol. The reaction proceeds via a hemiacetal intermediate. To drive the equilibrium towards the acetal, water, a byproduct of the reaction, must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the inclusion of a dehydrating agent such as trimethyl orthoformate.[4]

G Dodecanal Dodecanal Hemiacetal Hemiacetal Intermediate Dodecanal->Hemiacetal + Methanol, H+ Methanol Methanol (excess) Methanol->Hemiacetal Acid_Catalyst Acid Catalyst (e.g., TsOH) Dodecanal_DMA This compound Hemiacetal->Dodecanal_DMA + Methanol, H+ Water Water (removed) Dodecanal_DMA->Water - H2O

Caption: Formation of this compound.

Stability Profile

This compound exhibits excellent stability under a variety of conditions, making it a robust protecting group for many synthetic transformations:

  • Basic Conditions: Stable to strong and mild bases (e.g., NaOH, K2CO3, Et3N).

  • Nucleophiles: Unreactive towards organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides (e.g., LiAlH4, NaBH4).[1]

  • Oxidizing and Reducing Agents: Generally stable to many common oxidizing and reducing agents that do not generate acidic conditions.

However, the key characteristic of acetals is their lability under acidic conditions.

Deprotection of this compound

The regeneration of dodecanal from its dimethyl acetal is typically achieved by acid-catalyzed hydrolysis. The presence of water is essential for this transformation. A range of acidic conditions can be employed, from mild acids like acetic acid to stronger acids such as hydrochloric acid or p-toluenesulfonic acid in a mixture of an organic solvent and water.[4]

G Dodecanal_DMA This compound Protonated_Acetal Protonated Acetal Dodecanal_DMA->Protonated_Acetal + H+ Water_Acid Aqueous Acid (H3O+) Oxonium_Ion Oxonium Ion Intermediate Protonated_Acetal->Oxonium_Ion - Methanol Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H2O Dodecanal Dodecanal Hemiacetal->Dodecanal - Methanol, -H+

Sources

A Comparative Guide to the 13C NMR Analysis of Dodecanal Dimethyl Acetal for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool for elucidating the carbon framework of organic compounds. This guide provides an in-depth technical comparison of the 13C NMR spectra of dodecanal and its corresponding dimethyl acetal, offering experimental insights and data to support the structural confirmation of this common protective group transformation.

The Imperative of Acetal Formation and its Spectroscopic Signature

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. Aldehydes, with their electrophilic carbonyl carbon, are often masked as acetals to prevent unwanted side reactions. The conversion of dodecanal to dodecanal dimethyl acetal is a classic example of this protective chemistry. While thin-layer chromatography (TLC) or gas chromatography (GC) can indicate the consumption of the starting material and the formation of a new product, 13C NMR spectroscopy provides definitive structural evidence of the transformation.

The key to this confirmation lies in the dramatic change in the chemical environment of the carbonyl carbon. In dodecanal, this carbon is sp² hybridized and double-bonded to an oxygen atom, resulting in a characteristic downfield chemical shift. Upon conversion to the dimethyl acetal, this carbon becomes sp³ hybridized and is now single-bonded to two oxygen atoms, leading to a significant upfield shift in its 13C NMR signal.

Experimental Protocol for 13C NMR Acquisition

A standardized protocol is essential for acquiring high-quality, reproducible 13C NMR data. The following procedure is recommended for the analysis of dodecanal and this compound.

Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for both dodecanal and its dimethyl acetal due to its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its well-characterized solvent signal.[1]

  • Concentration: Prepare a solution of approximately 50-100 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing issues with viscosity or solubility.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2] A small amount (typically 1% v/v) should be added to the NMR tube. Modern NMR spectrometers can also use the residual solvent signal for referencing, but the addition of TMS is considered good practice for precise measurements.

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

Instrumental Parameters

The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

ParameterValueRationale
Pulse Program zgpg30 or similarA standard 30-degree pulse-acquire sequence with proton decoupling.
Number of Scans (NS) 1024 or higherThe low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1) 2 secondsA sufficient delay to allow for the relaxation of most carbon nuclei, leading to more quantitative signal intensities.
Acquisition Time (AQ) ~1-2 secondsDetermines the resolution of the spectrum.
Spectral Width (SW) 0-220 ppmA standard range that encompasses the chemical shifts of most organic compounds.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Workflow for Structural Confirmation using 13C NMR

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structural Confirmation Prep Dissolve Analyte in CDCl3 with TMS Acq Acquire 13C NMR Spectrum (e.g., 400 MHz) Prep->Acq Insert into Spectrometer Proc Fourier Transform, Phase Correction, Baseline Correction Acq->Proc Raw FID Data Analysis Peak Picking & Chemical Shift Referencing Proc->Analysis Processed Spectrum Confirm Compare Experimental Spectrum with Predicted/Reference Data Analysis->Confirm Peak List

Caption: Workflow for 13C NMR analysis.

Comparative 13C NMR Data: Dodecanal vs. This compound

The most compelling evidence for the successful conversion of dodecanal to its dimethyl acetal comes from a direct comparison of their ¹³C NMR spectra. The table below presents the experimental chemical shifts for dodecanal and the predicted chemical shifts for this compound. The predicted values for the acetal were generated using a reliable online prediction tool.[3]

Carbon AtomDodecanal (Experimental, ppm)This compound (Predicted, ppm)
C1 (CH=O / CH(OCH₃)₂) 202.8 104.5
C2 43.934.0
C3 24.225.0
C4 29.429.7
C5 29.429.8
C6 29.629.9
C7 29.629.9
C8 29.629.9
C9 29.429.8
C10 31.932.2
C11 22.722.9
C12 14.114.3
-OCH₃ -54.0

Experimental data for dodecanal obtained from the Spectral Database for Organic Compounds (SDBS). Predicted data for this compound generated using NMRDB.org.[3][4]

Analysis and Interpretation

Key Differentiating Signals:

  • The Carbonyl vs. Acetal Carbon (C1): The most significant and diagnostically crucial difference is the chemical shift of the C1 carbon. In dodecanal, the aldehydic carbonyl carbon resonates far downfield at approximately 202.8 ppm.[5][6] This is characteristic of aldehydes and is due to the deshielding effect of the double-bonded oxygen and the sp² hybridization. In stark contrast, the predicted chemical shift for the acetal carbon in this compound is around 104.5 ppm. This substantial upfield shift of nearly 100 ppm is unequivocal proof of the conversion of the carbonyl group to an acetal.

  • Appearance of Methoxy Carbons: The spectrum of this compound will feature a new signal, predicted to be around 54.0 ppm, corresponding to the two equivalent methoxy (-OCH₃) carbons. The presence of this signal is a definitive indicator of the incorporation of the methoxy groups from the methanol used in the acetal formation.

Alkyl Chain Signals:

The chemical shifts of the carbons in the long alkyl chain (C2-C12) are largely unaffected by the transformation at C1. They remain in the typical aliphatic region of the spectrum (approximately 14-44 ppm). While minor shifts may be observed for the carbons closest to the functional group (e.g., C2), the bulk of the alkyl chain signals will be very similar in both spectra, appearing as a dense cluster of peaks around 22-32 ppm.

Conclusion

The structural confirmation of this compound is readily and definitively achieved through 13C NMR spectroscopy. The key diagnostic signals are the disappearance of the aldehydic carbonyl peak at ~203 ppm and the appearance of the acetal carbon signal at ~104.5 ppm, along with the emergence of the methoxy carbon signal at ~54.0 ppm. This comparative analysis provides a robust and reliable method for researchers to verify the successful protection of the aldehyde functional group, ensuring the integrity of their synthetic pathways. The combination of a standardized experimental protocol and a clear understanding of the expected spectral changes empowers scientists to confidently interpret their NMR data.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2021). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Moore, R. N., Diakur, J., Nakashima, T. T., McLaren, S. L., & Vederas, J. C. (1981). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons. Journal of the Chemical Society, Chemical Communications, (10), 501-502. [Link]

  • Otte, D. A. L., Borchmann, D. E., Lin, C., Weck, M., & Woerpel, K. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(15), 4016–4019. [Link]

  • SpectraBase. (n.d.). Dodecanal. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • PubChem. (n.d.). Dodecanal. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of Dodecanal Dimethyl Acetal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Acetal Protection and the Need for Rigorous Validation

In the landscape of organic synthesis, the carbonyl group is a cornerstone of molecular architecture. However, its reactivity can be a double-edged sword, necessitating protection to prevent unwanted side reactions during multi-step syntheses. The conversion of an aldehyde, such as dodecanal, to its dimethyl acetal derivative is a classic and highly effective protection strategy. Dodecanal dimethyl acetal (also known as 1,1-dimethoxydodecane) is stable under neutral or basic conditions, and against most nucleophiles and oxidants, yet can be readily deprotected back to the aldehyde under aqueous acidic conditions.[1][2]

The synthesis, while straightforward, is an equilibrium-driven process. Incomplete reaction or the presence of residual starting materials can compromise the yield and purity of subsequent synthetic steps. Therefore, unambiguous validation of the final product is not merely a procedural formality but a critical checkpoint for ensuring the integrity of a synthetic route. This guide provides an in-depth comparison of standard spectroscopic methods—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive validation of this compound. We will explore the causality behind experimental choices and present the data in a framework of a self-validating system.

Synthesis Protocol: Acid-Catalyzed Acetalization of Dodecanal

The most common and efficient method for synthesizing this compound is the acid-catalyzed reaction of dodecanal (lauryl aldehyde) with an excess of methanol.[1][3] To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed. This is typically achieved using a dehydrating agent like trimethyl orthoformate, which reacts with water to form methanol and methyl formate.[1]

Experimental Protocol: Synthesis
  • To a stirred solution of dodecanal (1 equivalent) in methanol (10-20 equivalents), add trimethyl orthoformate (2-3 equivalents).

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents) or a Lewis acid.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the dodecanal spot/peak indicates reaction completion.

  • Upon completion, quench the reaction by adding a mild base, such as triethylamine or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

  • Remove the excess methanol and other volatile components under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via vacuum distillation to obtain pure this compound as a colorless liquid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, making it indispensable for confirming the successful formation of the acetal.

Causality of NMR in Acetal Validation

The conversion of an aldehyde to a dimethyl acetal involves significant changes in the chemical environment of the carbonyl carbon and its attached proton.

  • ¹H NMR: The highly deshielded aldehyde proton signal (typically 9.5-10.0 ppm) will disappear completely. Concurrently, two new, distinct signals will appear: a triplet (or doublet of doublets) for the new acetal proton CH (OR)₂ around 4.3-4.5 ppm, and a singlet for the six equivalent protons of the two methoxy groups (-OCH ₃) around 3.3 ppm.[4]

  • ¹³C NMR: The aldehyde carbonyl carbon signal (around 200 ppm) will vanish and be replaced by an acetal carbon signal further upfield (100-110 ppm). A new signal for the methoxy carbons will also appear around 50-55 ppm.

This clear-cut disappearance of starting material signals and the appearance of characteristic product signals provide definitive proof of conversion.

Experimental Protocol: NMR Sample Preparation
  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

Data Interpretation and Visualization

Below is a diagram illustrating the key proton and carbon environments in this compound.

Caption: Key atoms in this compound for NMR assignment.

Table 1: Expected NMR Peak Assignments for this compound (in CDCl₃)

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
CH₃-(CH₂)₉- ~0.88 Triplet 3H ~14.1
-(CH ₂)₉-CH₂- ~1.26 Multiplet 18H ~22.7-31.9
-CH₂-CH(OCH₃)₂ ~1.60 Multiplet 2H ~33.8
-O-CH ~3.31 Singlet 6H ~52.7
-CH (OCH₃)₂ ~4.37 Triplet 1H ~104.5
Dodecanal CHO ~9.77 Triplet - ~202.9
Dodecanal α-CH₂ ~2.42 Multiplet - ~44.0

Signals for starting material (dodecanal) shown for comparison; these should be absent in the final product.

Part 2: FT-IR Spectroscopy - The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and effective technique for monitoring the conversion of functional groups. While it doesn't provide the detailed structural map of NMR, it offers a quick and decisive confirmation of the reaction's success.

Causality of FT-IR in Acetal Validation

The key transformation is the conversion of a carbonyl group (C=O) into an acetal (C-O-C-O-C).

  • Disappearance of Aldehyde Peaks: The most telling sign of a successful reaction is the complete disappearance of the strong C=O stretching band of the aldehyde, which typically appears around 1720-1740 cm⁻¹.[5] The characteristic C-H stretch of the aldehyde proton (two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹) will also vanish.

  • Appearance of Acetal Peaks: The product spectrum will be dominated by strong C-O stretching bands in the fingerprint region, typically appearing as multiple strong absorptions between 1050-1200 cm⁻¹.[6] The spectrum will also retain the aliphatic C-H stretching bands around 2850-2960 cm⁻¹.

Experimental Protocol: FT-IR Analysis
  • Ensure the FT-IR spectrometer's sample stage (e.g., ATR crystal) is clean.

  • Acquire a background spectrum of the empty stage.

  • Place a single drop of the purified this compound onto the stage.

  • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

Table 2: Key FT-IR Absorptions for Reaction Monitoring

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Presence In
Alkane C-H Stretch 2850-2960 Dodecanal & Product
Aldehyde C=O Stretch ~1730 (Strong) Dodecanal Only
Aldehyde C-H Stretch ~2720, ~2820 (Weak) Dodecanal Only

| Acetal C-O | Stretch | 1050-1200 (Multiple, Strong) | Product Only |

Part 3: Mass Spectrometry - The Molecular Weight Confirmation

Mass Spectrometry (MS) provides the molecular weight of the compound, offering definitive proof that the desired molecule has been formed. It also provides fragmentation patterns that can serve as a structural fingerprint.

Causality of MS in Acetal Validation

The molecular weight of dodecanal (C₁₂H₂₄O) is 184.32 g/mol . The molecular weight of this compound (C₁₄H₃₀O₂) is 230.39 g/mol .[7][8] A successful reaction will show a molecular ion peak corresponding to the product. Acetals often exhibit characteristic fragmentation patterns. A common fragmentation is the loss of one of the methoxy groups (-OCH₃), leading to a prominent peak at [M-31]⁺. Further fragmentation can also be observed.[9]

Experimental Protocol: MS Analysis (e.g., GC-MS)
  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate any impurities from the main product before it enters the mass spectrometer.

  • Use a suitable ionization technique, such as Electron Ionization (EI).

  • Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and key fragment ions.

Table 3: Expected Mass Spectrometry Data

Species Formula Expected m/z Interpretation
Product [M]⁺ C₁₄H₃₀O₂ 230.4 Molecular Ion
Product [M-OCH₃]⁺ C₁₃H₂₇O 199.3 Loss of a methoxy group

| Starting Material [M]⁺ | C₁₂H₂₄O | 184.3 | Molecular Ion of Dodecanal |

Comparative Analysis and Workflow Integration

No single technique tells the whole story. The strength of this validation approach lies in the integration of complementary data from all three methods.

Technique Primary Information Strengths Limitations
NMR Detailed molecular structure, connectivity, purityUnambiguous structural confirmation; quantitativeSlower acquisition time; requires more sample; higher instrument cost
FT-IR Functional groups presentFast, simple, inexpensive; excellent for monitoring reaction progressProvides no detailed structural information; not quantitative
MS Molecular weight, fragmentation patternHigh sensitivity; confirms molecular formulaMay not show a clear molecular ion; provides limited connectivity data

A robust validation workflow leverages these strengths sequentially.

Caption: Integrated workflow for synthesis and validation.

Conclusion

The synthesis of this compound is a fundamental organic transformation, and its validation is a case study in the power of modern analytical chemistry. While FT-IR provides a rapid and effective check for the conversion of the key functional group, and Mass Spectrometry confirms the correct molecular weight, only NMR spectroscopy can provide the complete, unambiguous structural proof of the final product. By integrating these three techniques as described, researchers can establish a self-validating system that ensures the identity, purity, and structural integrity of their synthesized acetal with the highest degree of confidence, paving the way for success in subsequent research and development endeavors.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:14620-52-1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dimethoxydodecane. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB009338). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • ResearchGate. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Retrieved from [Link]

  • ACS Publications. (1998). Mass Spectrometry of the Acetal Derivatives of.... Retrieved from [Link]

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A Comparative Guide to the Stability of Dodecanal Dimethyl Acetal and Dodecanal Diethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of organic synthesis, fragrance formulation, and advanced drug delivery, the selection of an appropriate protecting group for aldehydes is a critical decision that influences reaction outcomes, product stability, and functional performance. Dodecanal, a C12 aldehyde, is a valuable compound known for its characteristic waxy, citrus-like aroma and as a versatile synthetic intermediate.[1][2][3][4] Protecting its reactive aldehyde functional group is often necessary to prevent undesirable side reactions.[5][6][7][8] Among the most common choices for this protection are acetals, formed by reacting the aldehyde with an alcohol.

This guide provides an in-depth, objective comparison of the stability of two such derivatives: dodecanal dimethyl acetal (DDMA) and dodecanal diethyl acetal (DDEA). By examining the underlying chemical principles and presenting relevant experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions based on the specific stability requirements of their application.

Molecular Structure and Properties at a Glance

This compound and dodecanal diethyl acetal share the same core dodecanal structure but differ in the alkoxy groups attached to the former carbonyl carbon.

PropertyThis compound (DDMA)Dodecanal Diethyl Acetal (DDEA)
CAS Number 14620-52-1[1]53405-98-4[9]
Molecular Formula C14H30O2[1]C16H34O2[10]
Molecular Weight 230.39 g/mol [1]258.45 g/mol [10]
Boiling Point ~270 °C (est.)[1]~299.7 °C (est.)[10]
LogP (o/w) ~5.7 (est.)[1]~6.12 (est.)[10]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[1][11]Insoluble in water; soluble in alcohol.[9]
Odor Profile Fresh, green, citrus, waxy.[1][12]Waxy, green, aldehydic, orange.[13]

While their physical properties are broadly similar, the key distinction lies in their chemical stability, particularly towards acid-catalyzed hydrolysis.

The Core Mechanism: Acid-Catalyzed Acetal Hydrolysis

The primary pathway for the degradation of acetals is hydrolysis under acidic conditions, which regenerates the parent aldehyde and the corresponding alcohol.[7][8][14][15] Acetals are notably stable in neutral to strongly basic environments.[6][7][8][16] The hydrolysis mechanism is a reversible process that proceeds through several key steps, with the formation of a resonance-stabilized oxocarbenium ion being the rate-determining step.[14][17][18]

The general mechanism is as follows:

  • Protonation: An acid catalyst protonates one of the alkoxy oxygen atoms, converting the alkoxy group into a good leaving group (an alcohol).[14][19][20]

  • Elimination & Oxocarbenium Ion Formation: The protonated alcohol molecule departs, and the lone pair of electrons on the adjacent oxygen atom assists in its departure, forming a resonance-stabilized oxocarbenium ion.[14][17][18] This is typically the slowest, rate-determining step of the reaction.[17]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.[14]

  • Deprotonation: A proton is transferred from the newly added water moiety to a base, forming a hemiacetal intermediate.[14]

  • Repeat: The process of protonation, elimination, nucleophilic attack, and deprotonation repeats for the second alkoxy group, ultimately yielding the parent aldehyde (dodecanal) and two molecules of alcohol.[14][21]

Acetal_Hydrolysis Acetal Acetal (DDMA/DDEA) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ ProtonatedAcetal->Acetal - H+ Oxocarbenium Oxocarbenium Ion (Rate-Determining Step) ProtonatedAcetal->Oxocarbenium - R'OH Oxocarbenium->ProtonatedAcetal + R'OH Hemiacetal_H2O Protonated Hemiacetal Oxocarbenium->Hemiacetal_H2O + H2O Hemiacetal_H2O->Oxocarbenium - H2O Hemiacetal Hemiacetal Hemiacetal_H2O->Hemiacetal - H+ Hemiacetal->Hemiacetal_H2O + H+ ProtonatedHemiacetal Protonated Hemiacetal (O-alkoxy) Hemiacetal->ProtonatedHemiacetal + H+ ProtonatedHemiacetal->Hemiacetal - H+ ProtonatedAldehyde Protonated Aldehyde ProtonatedHemiacetal->ProtonatedAldehyde - R'OH ProtonatedAldehyde->ProtonatedHemiacetal + R'OH Aldehyde Aldehyde (Dodecanal) ProtonatedAldehyde->Aldehyde - H+ Aldehyde->ProtonatedAldehyde + H+

Caption: Acid-catalyzed hydrolysis of an acetal to an aldehyde.

Comparative Stability Analysis: The Role of Steric Hindrance

The primary factor differentiating the stability of this compound from dodecanal diethyl acetal is steric hindrance .

  • This compound (DDMA): The methoxy groups (-OCH3) are relatively small.

  • Dodecanal Diethyl Acetal (DDEA): The ethoxy groups (-OCH2CH3) are bulkier than the methoxy groups.

The transition state leading to the formation of the oxocarbenium ion involves significant rehybridization and geometric changes at the central carbon. Increased steric bulk from the larger ethyl groups in DDEA can introduce steric strain during this process. However, a more dominant effect is often the relief of steric strain upon hydrolysis. Acyclic acetals, like DDMA and DDEA, are generally less stable than their cyclic counterparts (e.g., dioxolanes) because of conformational flexibility.[22]

In the context of acyclic acetals, it is well-established that increasing the size of the alkyl groups can influence stability. The larger ethoxy groups in DDEA create more steric crowding around the acetal carbon compared to the methoxy groups in DDMA. This crowding can be relieved upon hydrolysis, which can accelerate the rate of the forward (hydrolysis) reaction. Conversely, the formation of the more crowded DDEA from dodecanal and ethanol may be less favorable than the formation of DDMA.

Therefore, it is generally accepted that This compound is more stable towards acid-catalyzed hydrolysis than dodecanal diethyl acetal . The smaller size of the methoxy groups provides a more sterically shielded and less strained acetal, leading to a higher activation energy barrier for hydrolysis. This is a common trend observed in acetal chemistry.[22][23]

Practical Implications and Applications

The difference in stability directly informs the selection of the appropriate acetal for a given application.

  • Organic Synthesis: When a robust protecting group is needed to withstand mildly acidic conditions during a multi-step synthesis, DDMA would be the preferred choice.[24] If, however, a very labile protecting group that can be removed under extremely mild acidic conditions is required, DDEA might be considered.[6][25]

  • Fragrance Industry: Dodecanal is a key component in many fragrances.[26][27][28] The acetal form is often used to improve stability in formulations, especially in products that may not be pH-neutral.[29][30] DDMA, being more stable, would provide a slower, more controlled release of the dodecanal aroma over time, which is desirable for long-lasting scents. DDEA would release the aldehyde fragrance more readily upon exposure to acidic triggers (like skin pH), providing a stronger initial scent.

  • Drug Development: In pH-sensitive drug delivery systems, acetals can be used as linkers that cleave in the acidic environment of specific tissues or cellular compartments (e.g., endosomes or tumors). The choice between a dimethyl and a diethyl acetal linker would allow for tuning the release rate of the active pharmaceutical ingredient. DDMA would provide a slower, more sustained release compared to the faster-cleaving DDEA.

Experimental Protocol: Comparative Hydrolysis Study by GC-MS

To empirically determine the relative stability of DDMA and DDEA, a time-course hydrolysis experiment can be performed, monitoring the disappearance of the acetal and the appearance of dodecanal using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To compare the rate of acid-catalyzed hydrolysis of this compound and dodecanal diethyl acetal under identical conditions.

Materials:

  • This compound (DDMA)

  • Dodecanal diethyl acetal (DDEA)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (reagent grade)

  • Aqueous Acid: 0.1 M Hydrochloric acid (HCl)

  • Quenching Solution: Saturated sodium bicarbonate (NaHCO3) solution

  • Drying Agent: Anhydrous sodium sulfate (Na2SO4)

  • Internal Standard: e.g., Tetradecane

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Stock Solution Preparation: Prepare separate 10 mM stock solutions of DDMA and DDEA in the chosen organic solvent. Also, prepare a 10 mM stock solution of the internal standard.

  • Reaction Setup: In two separate reaction vials at a constant temperature (e.g., 25°C), add 1 mL of the DDMA stock solution to one and 1 mL of the DDEA stock solution to the other. Add a known amount of the internal standard to each vial.

  • Initiation of Hydrolysis: To start the reaction, add 100 µL of 0.1 M HCl to each vial simultaneously. Start a timer.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the hydrolysis in the aliquot by adding it to a vial containing 500 µL of saturated NaHCO3 solution and 500 µL of an extraction solvent (e.g., ethyl acetate). Vortex thoroughly.

  • Sample Preparation for GC-MS: Allow the layers to separate. Collect the organic layer, dry it over anhydrous Na2SO4, and transfer it to a GC vial.

  • GC-MS Analysis: Inject the samples into the GC-MS. Monitor the peak areas of DDMA, DDEA, dodecanal, and the internal standard.

  • Data Analysis: For each time point, calculate the normalized concentration of the remaining acetal by dividing its peak area by the peak area of the internal standard. Plot the normalized concentration of each acetal versus time. The compound that shows a faster decrease in concentration is the less stable one.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DDMA Prepare DDMA Stock Solution Setup Set up two reaction vials (DDMA+IS, DDEA+IS) Prep_DDMA->Setup Prep_DDEA Prepare DDEA Stock Solution Prep_DDEA->Setup Prep_IS Prepare Internal Standard (IS) Prep_IS->Setup Initiate Initiate Hydrolysis (Add 0.1M HCl) Setup->Initiate Sample Sample at Time Points (0, 5, 15, 30... min) Initiate->Sample Quench Quench with NaHCO3 & Extract Sample->Quench Dry Dry Organic Layer (Na2SO4) Quench->Dry GCMS Analyze by GC-MS Dry->GCMS Plot Plot [Acetal] vs. Time GCMS->Plot

Caption: Workflow for comparative hydrolysis study of acetals.

Conclusion

The stability of an acetal is a critical parameter that dictates its utility as a protecting group and its performance in various formulations. When comparing this compound and dodecanal diethyl acetal, the fundamental principles of steric hindrance indicate that This compound is the more stable compound towards acid-catalyzed hydrolysis. The smaller methoxy groups result in a less sterically strained molecule with a higher activation energy for cleavage. This enhanced stability makes DDMA a more robust choice for applications requiring longevity and resistance to mildly acidic environments, whereas DDEA offers greater lability for applications demanding rapid, gentle deprotection. The choice between them should be a deliberate decision based on a thorough analysis of the chemical environment and the desired kinetic profile of the application.

References

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025). [Link]

  • Pearson. Acetal Protecting Group Explained. (2022). [Link]

  • Scribd. Acetal As A Protective Group in Organic Synthesis. [Link]

  • Química Organica.org. Acetals as protecting groups. [Link]

  • TGSC Information System. This compound (CAS 14620-52-1). [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2010). [Link]

  • The Good Scents Company. This compound. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • FlavScents. This compound. [Link]

  • The Good Scents Company. dodecanal diethyl acetal. [Link]

  • Perfumer & Flavorist. Aldehydes and Acetals - Part 1. (2009). [Link]

  • Semantics Scholar. Aldehydes and acetals - Part 1. Application as flavor and fragrance ingredients. [Link]

  • ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals.... [Link]

  • Wiley Online Library. Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. (2013). [Link]

  • The Good Scents Company. EPI System Information for dodecanal diethyl acetal 53405-98-4. [Link]

  • Dermaviduals.de. Fragrance sample? Aldehydes and ketones - ingredients. [Link]

  • Chemistry Steps. Acetals and Hemiacetals with Practice Problems. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • ResearchGate. Synthesis, Characterization, and Perfumery Application of Acetal Derivatives.... (2023). [Link]

  • Solubility of Things. Dodecanal. [Link]

  • Reddit. How do dimethyl acetals compare to dioxolanes and dioxanes in stability?. (2017). [Link]

  • Eburon Organics. Acetals and Ketals. [Link]

  • FlavScents. decanal diethyl acetal. [Link]

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A Comparative Guide to the Analysis of Impurities in Commercial Dodecanal Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Dodecanal Dimethyl Acetal Applications

This compound, also known as 1,1-dimethoxydodecane, is a valuable organic compound utilized in various scientific and industrial applications. Its primary function is as a protected form of dodecanal (lauraldehyde), a long-chain aldehyde. This protection allows for chemical manipulations at other sites of a molecule without affecting the aldehyde group. In drug development and complex organic synthesis, the acetal group serves as a crucial protecting group that can be selectively removed under mild acidic conditions to regenerate the aldehyde.[1][2] The stability of this compound in basic and neutral environments makes it a robust intermediate in multi-step syntheses.[3][4]

However, the efficacy and reproducibility of processes involving this compound are intrinsically linked to its purity. The presence of impurities can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and complications in downstream applications. For instance, residual dodecanal can undergo unintended side reactions, while other impurities might interfere with catalysts or biological assays. Therefore, a thorough understanding and rigorous analysis of impurities in commercial this compound are paramount for ensuring the integrity of experimental results and the quality of final products.

This guide provides a comprehensive comparison of the primary analytical techniques for identifying and quantifying impurities in commercial this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, provide detailed experimental protocols, and discuss their respective strengths and limitations in the context of analyzing this specific compound.

Unmasking the Contaminants: Potential Impurities in this compound

Impurities in commercial this compound can originate from several sources, including the manufacturing process, degradation over time, and improper storage. Understanding the synthetic route is key to predicting the likely contaminants. This compound is typically synthesized via the acid-catalyzed reaction of dodecanal with methanol.[1] During this process, water is produced and must be removed to drive the equilibrium towards the acetal product.[5]

The most common impurities can be categorized as follows:

  • Starting Materials: Incomplete reaction can result in the presence of residual dodecanal and methanol .[6]

  • By-products of Synthesis: Side reactions can occur during the acetalization process. For instance, the hemiacetal is an intermediate in this reaction and could potentially be present in small amounts.[7]

  • Degradation Products: Acetals are susceptible to hydrolysis back to the corresponding aldehyde and alcohol, especially in the presence of acid.[8][9] Therefore, dodecanal is also a primary degradation product. Exposure to air could also lead to oxidation products.

Table 1: Potential Impurities in Commercial this compound

ImpurityChemical StructureSourcePotential Impact
DodecanalCH₃(CH₂)₁₀CHOUnreacted starting material, hydrolysis productCan undergo unwanted side reactions (e.g., aldol condensation, oxidation), affecting yield and purity of the desired product.
MethanolCH₃OHUnreacted starting materialCan alter reaction stoichiometry and solvent polarity.
Dodecanal HemiacetalCH₃(CH₂)₁₀CH(OH)OCH₃Reaction intermediateLess stable than the acetal and can revert to dodecanal.[7]
WaterH₂OBy-product of synthesis, atmospheric moistureCan promote the hydrolysis of the acetal back to dodecanal.[5]

A Trifecta of Techniques: Comparative Analysis of Impurity Detection Methods

The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the desired level of structural information. Here, we compare the three most powerful methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound and its likely impurities.[10] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns.[11]

Causality Behind Experimental Choices: A non-polar capillary column is chosen to separate compounds based on their boiling points, which is effective for the homologous series of long-chain hydrocarbons. The temperature gradient allows for the sequential elution of compounds with increasing boiling points, from the more volatile methanol to the less volatile dodecanal and this compound. Electron ionization (EI) is a standard and robust method for generating reproducible mass spectra for library matching.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the commercial this compound sample in a high-purity solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS System: A standard GC-MS system equipped with a capillary column is used.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra to a spectral library (e.g., NIST) and known standards. Quantify the impurities by comparing their peak areas to that of the main this compound peak or by using a calibration curve with certified reference materials.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Commercial Dodecanal Dimethyl Acetal Dilution Dilute in Hexane (1 mg/mL) Sample->Dilution Injection Inject 1 µL Dilution->Injection GC_Separation GC Separation (Temperature Gradient) Injection->GC_Separation MS_Detection MS Detection (Electron Ionization) GC_Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Library_Search Mass Spectral Library Search TIC->Library_Search Quantification Impurity Quantification Library_Search->Quantification

Caption: GC-MS workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC): Navigating the Stability Challenge

HPLC is a versatile technique for separating a wide range of compounds.[12] However, for acetals, a significant challenge arises from their instability on standard silica-based reversed-phase columns, which can have residual acidic silanol groups that catalyze the hydrolysis of the acetal back to the aldehyde.[13] This on-column degradation can lead to inaccurate quantification and the appearance of artifact peaks.

Trustworthiness Through Protocol Modification: To overcome this, a self-validating system is employed by modifying the mobile phase. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, neutralizes the acidic sites on the stationary phase, thereby preventing the hydrolysis of the acetal during the chromatographic run.[13] This ensures that the observed chromatogram accurately reflects the composition of the sample.

Experimental Protocol: HPLC Analysis with Basic Modifier

  • Sample Preparation: Dissolve the commercial this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is used.

  • Injection: Inject 10 µL of the prepared sample.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) containing 10 mM triethylamine, adjusted to a slightly basic pH (e.g., 7.5) with a suitable acid (e.g., phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for detecting the aldehyde impurity, which has a weak chromophore).

  • Data Analysis: Identify impurities by comparing their retention times to those of known standards. Quantify based on peak areas using a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Commercial Dodecanal Dimethyl Acetal Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject 10 µL Dissolution->Injection HPLC_Separation HPLC Separation (Reversed-Phase with Basic Modifier) Injection->HPLC_Separation UV_Detection UV Detection (210 nm) HPLC_Separation->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification

Caption: HPLC workflow for impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules and can also be used for quantitative analysis.[14] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the unambiguous identification of impurities.[15]

Expertise in Spectral Interpretation: The key to using NMR for impurity analysis lies in identifying signals that do not belong to the main compound. For this compound, the characteristic signals are the triplet for the terminal methyl group, a large multiplet for the methylene chain, a triplet for the methine proton of the acetal, and a singlet for the two methoxy groups. Any additional signals in these regions, or in the characteristic aldehyde region (~9.7 ppm for ¹H NMR), would indicate the presence of impurities.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the commercial this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the detection of minor components.

    • Acquire a ¹³C NMR spectrum to complement the ¹H data.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals. The ratio of the integrals of the impurity signals to the signals of the main compound can be used for quantification, provided the number of protons giving rise to each signal is known.

    • Compare the chemical shifts of the impurity signals to known values for suspected impurities.[16]

Expected Chemical Shifts (in CDCl₃):

  • This compound:

    • ¹H NMR: ~4.3 ppm (t, 1H, -CH(OCH₃)₂), ~3.3 ppm (s, 6H, -OCH₃), ~1.6 ppm (m, 2H, -CH₂-CH(O)₂), ~1.2-1.4 ppm (m, 18H, -(CH₂)₉-), ~0.9 ppm (t, 3H, -CH₃).

  • Dodecanal (impurity):

    • ¹H NMR: ~9.7 ppm (t, 1H, -CHO), ~2.4 ppm (dt, 2H, -CH₂-CHO).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Commercial Dodecanal Dimethyl Acetal Dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolution Acquisition Acquire ¹H and ¹³C NMR Spectra Dissolution->Acquisition Processing Spectral Processing Acquisition->Processing Integration Signal Integration and Identification Processing->Integration Quantification Impurity Quantification Integration->Quantification

Caption: NMR workflow for impurity analysis.

At a Glance: A Comparative Summary of Analytical Techniques

Table 2: Comparison of Analytical Techniques for this compound Impurity Profiling

FeatureGC-MSHPLCNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Primary Impurities Detected Volatile and semi-volatile compounds (dodecanal, methanol)Compounds with UV chromophores (dodecanal)All proton-containing impurities
Sensitivity High (ppm to ppb)Moderate (ppm)Lower (requires >0.1%)
Structural Information High (mass spectrum and fragmentation)Low (retention time only)Very High (detailed molecular structure)
Quantification Excellent with calibrationExcellent with calibrationGood (relative quantification by integration)
Key Advantage Excellent for volatile impuritiesWidely availableUnambiguous structural identification
Key Limitation Not suitable for non-volatile impuritiesAcetal instability on acidic columnsLower sensitivity

Restoring Purity: Strategies for the Purification of this compound

If the analysis reveals an unacceptable level of impurities, purification is necessary. The choice of purification method depends on the nature of the impurities to be removed.

  • Distillation: For volatile impurities with significantly different boiling points, such as residual methanol, fractional distillation is an effective method. This compound has a relatively high boiling point, which facilitates the removal of more volatile components.

  • Column Chromatography: For non-volatile impurities or those with similar boiling points, column chromatography over a neutral stationary phase like alumina is recommended to avoid hydrolysis of the acetal. A non-polar eluent system (e.g., hexane/ethyl acetate) can be used to separate the less polar this compound from more polar impurities.

  • Aqueous Work-up: A basic wash (e.g., with a dilute sodium bicarbonate solution) can be used to neutralize any acidic impurities and remove water-soluble contaminants. This should be followed by drying the organic phase over an anhydrous salt (e.g., sodium sulfate) and removal of the solvent under reduced pressure.

Conclusion: Ensuring Quality and Reproducibility

The purity of this compound is a critical factor for its successful application in research and development. This guide has provided a comparative overview of GC-MS, HPLC, and NMR spectroscopy for the analysis of common impurities.

  • GC-MS is the method of choice for a comprehensive screen of volatile and semi-volatile impurities.

  • HPLC can be a valuable tool, provided that care is taken to prevent on-column hydrolysis by using a modified mobile phase.

  • NMR spectroscopy offers unparalleled structural information and is essential for the definitive identification of unknown impurities.

A multi-technique approach is often the most robust strategy for a complete impurity profile. By understanding the potential impurities and employing the appropriate analytical and purification methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • Separation of Acetaldehyde dibenzyl acetal on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

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A Comparative Guide to the Characterization of Dodecanal Dimethyl Acetal by FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Dodecanal dimethyl acetal, a protected form of the long-chain aldehyde dodecanal, serves as a critical intermediate where the temporary masking of a reactive aldehyde group is necessary. The efficacy of subsequent synthetic steps hinges on the successful and complete conversion of the aldehyde to the acetal. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of this compound, alongside a comparative assessment with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Role of FT-IR in Monitoring Acetal Formation

FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is a unique fingerprint of the molecule's functional groups.

The conversion of dodecanal to this compound is an ideal reaction to monitor using FT-IR spectroscopy due to the distinct changes in functional groups. The key transformation is the replacement of the carbonyl (C=O) and aldehydic C-H bonds of dodecanal with the C-O-C-O-C acetal moiety.

Interpreting the FT-IR Spectrum of this compound

While a definitive library spectrum for this compound is not widely published, its expected FT-IR absorption bands can be confidently predicted based on the characteristic frequencies of its constituent functional groups. The primary evidence of a successful reaction is the disappearance of the prominent aldehyde peaks and the appearance of new bands characteristic of the acetal.

Key Spectral Changes to Confirm Acetal Formation:

  • Disappearance of the Carbonyl (C=O) Stretch: Dodecanal exhibits a strong, sharp absorption band around 1730-1720 cm⁻¹ corresponding to the C=O stretching vibration of a saturated aliphatic aldehyde.[1][2] The absence of this peak in the product spectrum is the most telling sign of complete acetal formation.

  • Disappearance of Aldehydic C-H Stretches: Aldehydes display characteristic C-H stretching vibrations, often appearing as two distinct bands of moderate intensity around 2830-2695 cm⁻¹, with a particularly diagnostic peak near 2720 cm⁻¹.[1][3] The disappearance of these absorptions provides further confirmation that the starting material has been consumed.

  • Appearance of Acetal C-O Stretches: The newly formed acetal group will give rise to strong C-O stretching bands. Ethers and acetals typically show strong absorptions in the 1300-1000 cm⁻¹ region.[4][5] For this compound, one can expect to see multiple strong bands in this "fingerprint" region, likely around 1150-1050 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the C-O-C linkages.[5][6]

  • Persistence of Aliphatic C-H Stretches: The long dodecyl chain will continue to show strong C-H stretching vibrations from its methyl and methylene groups in the 3000-2850 cm⁻¹ region, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[2]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in this compound Characteristic in Dodecanal (for comparison)
C-H (alkane)Stretch2950-2850 (strong)2950-2850 (strong)
C-H (alkane)Bend~1465 and ~1375 (variable)~1465 and ~1375 (variable)
C-O (acetal)Stretch1150-1050 (multiple strong bands)Absent
C=O (aldehyde)StretchAbsent~1730 (strong, sharp)[1]
C-H (aldehyde)StretchAbsent~2720 and ~2820 (moderate)[1]

Comparison with Alternative Analytical Techniques

While FT-IR is an excellent tool for monitoring the reaction, a comprehensive characterization often involves orthogonal techniques that provide complementary structural information.

Technique Information Provided Advantages for this compound Limitations
FT-IR Spectroscopy Functional group identificationRapid, inexpensive, excellent for monitoring reaction completion by observing the disappearance of the C=O band.Provides limited information on the overall molecular structure and connectivity.
NMR Spectroscopy (¹H & ¹³C) Detailed molecular structure and connectivityUnambiguously confirms the structure by showing the chemical shifts and couplings of the methoxy groups and the acetal proton.[4][7]More expensive instrumentation, longer analysis time compared to FT-IR.
Mass Spectrometry (MS) Molecular weight and fragmentation patternConfirms the molecular weight of the product and can provide structural information through characteristic fragmentation patterns.Can be a destructive technique; fragmentation may be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule.

  • ¹H NMR: For this compound, the proton spectrum would show a characteristic triplet for the acetal proton (CH(OCH₃)₂) around 4.3-4.5 ppm. The two methoxy groups would appear as a sharp singlet at approximately 3.3 ppm. The long alkyl chain would produce a series of multiplets in the 0.8-1.6 ppm range. The disappearance of the aldehyde proton signal from dodecanal (around 9.7 ppm) would be a clear indicator of a successful reaction.

  • ¹³C NMR: The carbon spectrum would show a signal for the acetal carbon around 100-110 ppm. The methoxy carbons would appear around 52-55 ppm. The various carbons of the dodecyl chain would resonate in the 14-40 ppm region. The absence of the aldehyde carbonyl carbon signal (around 200 ppm) would confirm the conversion.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For this compound (molecular weight 230.39 g/mol ), the mass spectrum would likely not show a strong molecular ion peak due to the lability of the acetal group.[3][8] Common fragmentation pathways would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 199, or the loss of a methoxy radical followed by the loss of formaldehyde.

Experimental Protocol: FT-IR Analysis of this compound

This protocol outlines the steps for acquiring an FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.

Materials and Equipment:

  • FT-IR Spectrometer with ATR accessory

  • This compound sample

  • Dodecanal (starting material for comparison)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

  • Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

  • Analysis of Starting Material: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe. Record the spectrum of the starting material, dodecanal, using the same procedure.

  • Spectral Comparison: Overlay the spectra of dodecanal and this compound to visually confirm the disappearance of the aldehyde peaks and the appearance of the acetal C-O bands.

Visualizing the Analytical Workflow

FTIR_Workflow Workflow for FT-IR Characterization of this compound cluster_prep Preparation cluster_analysis Sample Analysis cluster_comparison Comparative Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Apply this compound to ATR background->load_sample acquire_spectrum Acquire Sample Spectrum load_sample->acquire_spectrum process_data Process Spectrum (Baseline Correction) acquire_spectrum->process_data load_sm Analyze Starting Material (Dodecanal) process_data->load_sm compare_spectra Overlay and Compare Spectra process_data->compare_spectra load_sm->compare_spectra interpretation Interpret Results: Confirm Acetal Formation compare_spectra->interpretation end End interpretation->end

Caption: A flowchart illustrating the key steps in the FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy stands out as a primary analytical tool for the routine and efficient characterization of this compound, particularly for monitoring the conversion from its parent aldehyde. The technique's simplicity, speed, and clear spectral indicators for the key functional group transformation make it invaluable in a research and development setting. For unequivocal structure elucidation and in-depth characterization, a multi-technique approach incorporating NMR spectroscopy and mass spectrometry is recommended to provide a comprehensive and robust analytical data package.

References

  • ResearchGate. (2021). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. [Link]

  • Chegg. (2018). Interpret and annotate the 1H NMR and 13C NMR spectra for the acetal product. [Link]

  • SpectraBase. Dodecanal. [Link]

  • PubChem. Dodecanal. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • NIST. Dodecanal. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIST. Dodecanal. [Link]

  • NIST. Dodecanal. [Link]

  • FlavScents. This compound. [Link]

  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. Dodecanal. [Link]

  • Chemsrc. This compound. [Link]

  • DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. [Link]

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A Senior Application Scientist's Guide to Dodecanal Analysis: Comparing Mass Spectrometry Fragmentation of Dodecanal Dimethyl Acetal with Alternative Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of long-chain aldehydes like dodecanal is pivotal. These molecules can be significant as biomarkers, flavor compounds, or process impurities. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for such analyses, often requiring derivatization to improve analyte stability and chromatographic performance. The formation of dodecanal dimethyl acetal is a classic approach, but how does it stack up against more modern derivatization techniques? This guide provides an in-depth comparison of the mass spectrometric fragmentation of this compound with two powerful alternatives: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS and 2,4-dinitrophenylhydrazine (DNPH) for high-performance liquid chromatography (HPLC).

The Classical Approach: this compound for GC-MS Analysis

Formation of the dimethyl acetal derivative of dodecanal is a straightforward method to protect the reactive aldehyde group, enhancing its thermal stability for GC-MS analysis. The electron ionization (EI) mass spectrum of this compound is characterized by a series of specific fragmentation pathways that provide structural confirmation.

Electron Ionization Fragmentation Pattern of this compound

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion (M+•). Due to the presence of two oxygen atoms, the molecular ion is often of low abundance or absent. The primary fragmentation events are driven by the stabilization of the resulting carbocations.

A key fragmentation pathway involves the alpha-cleavage, leading to the loss of a methoxy radical (•OCH3) to form the [M-31]⁺ ion, which is often the base peak. Another significant fragmentation is the loss of methanol (CH3OH) to produce the [M-32]⁺ ion. Subsequent fragmentations involve the loss of neutral alkenes from the long alkyl chain.

G M This compound (m/z 230) M_ion [M]+• (m/z 230) M->M_ion -e- M_minus_31 [M-OCH3]+ (m/z 199) M_ion->M_minus_31 - •OCH3 M_minus_32 [M-CH3OH]+• (m/z 198) M_ion->M_minus_32 - CH3OH m75 [CH(OCH3)2]+ (m/z 75) M_ion->m75 α-cleavage hydrocarbon_frags Hydrocarbon Fragments (e.g., m/z 43, 57, 71) M_minus_31->hydrocarbon_frags - CnH2n M_minus_32->hydrocarbon_frags - CnH2n

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Table 1: Prominent Ions in the Mass Spectrum of this compound

m/zProposed FragmentRelative Intensity (%)
199[M-OCH₃]⁺High
167[M-OCH₃ - C₂H₄]⁺Moderate
135[M-OCH₃ - C₄H₈]⁺Moderate
101[C₆H₁₃O]⁺Moderate
75[CH(OCH₃)₂]⁺High
43[C₃H₇]⁺High

Note: Relative intensities are approximate and can vary between instruments.

High-Sensitivity Alternative for GC-MS: PFBHA Derivatization

For analyses demanding ultra-high sensitivity, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a superior alternative. PFBHA reacts with aldehydes to form stable oxime derivatives that are highly electronegative, making them ideal for electron capture negative ion chemical ionization (ECNICI) GC-MS. This technique can provide femtogram-level detection limits.

Under standard electron ionization (EI), the PFBHA derivatives of aldehydes also produce characteristic mass spectra. The fragmentation is dominated by the cleavage of the pentafluorobenzyl group, yielding a prominent ion at m/z 181, which is often used for quantification.

A Robust Alternative for HPLC: DNPH Derivatization

When GC is not the preferred separation technique, for instance, with complex or non-volatile matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC with UV or MS detection is a widely adopted and robust method.[1] DNPH reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones, which are readily detected by UV-vis spectrophotometry. For enhanced specificity and sensitivity, these derivatives can be analyzed by LC-MS.

Head-to-Head Comparison: this compound vs. PFBHA vs. DNPH

FeatureThis compound (GC-MS)PFBHA Derivatization (GC-MS)DNPH Derivatization (HPLC-UV/MS)
Principle Acetal formation to protect the aldehyde group.Oxime formation with a highly electronegative group.Hydrazone formation with a chromophore.
Instrumentation GC-MSGC-MS (EI or ECNICI)HPLC-UV or LC-MS
Sensitivity ModerateVery High (especially with ECNICI)High
Selectivity GoodExcellentGood
Ease of Derivatization Relatively simple, acid-catalyzed reaction.Simple, occurs under mild conditions.Simple, acid-catalyzed reaction.
Sample Throughput ModerateHigh (amenable to automation)Moderate
Cost LowHigh (reagent cost)Moderate
Limit of Detection (LOD) for Dodecanal ng/mL rangepg/mL to fg/mL range[2]ng/mL range[3]

Experimental Protocols

This compound Formation for GC-MS Analysis

Materials:

  • Dodecanal standard

  • Methanol, anhydrous

  • Hydrochloric acid in methanol (acetyl chloride can be used to generate HCl in situ)

  • Anhydrous sodium sulfate

  • Hexane (GC grade)

Procedure:

  • To 1 mg of dodecanal in a vial, add 1 mL of 1% HCl in methanol.

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction with a solid base (e.g., sodium bicarbonate) until effervescence ceases.

  • Add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Inject 1 µL of the dried hexane solution into the GC-MS.

PFBHA Derivatization of Dodecanal for GC-MS Analysis[4]

Materials:

  • Dodecanal standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Ethyl acetate (GC grade)

Procedure:

  • Prepare a 10 mg/mL solution of PFBHA in water.

  • In a vial, combine 100 µL of the dodecanal standard (in a suitable solvent), 500 µL of buffer, and 100 µL of the PFBHA solution.

  • Seal the vial and heat at 70°C for 1 hour.

  • Cool to room temperature and extract the derivative with 500 µL of ethyl acetate.

  • Transfer the ethyl acetate layer to a clean vial for GC-MS analysis.

DNPH Derivatization of Dodecanal for HPLC-UV/MS Analysis[1]

Materials:

  • Dodecanal standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To 100 µL of the dodecanal standard, add 1 mL of the DNPH solution.

  • Allow the reaction to proceed in the dark at room temperature for 1 hour.

  • The resulting yellow-orange solution can be directly injected into the HPLC system or diluted with acetonitrile/water as needed.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Dodecanal Sample Derivatization Derivatization (Dimethyl Acetal, PFBHA, or DNPH) Sample->Derivatization Separation Chromatographic Separation (GC or HPLC) Derivatization->Separation Detection Mass Spectrometry or UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: General experimental workflow for dodecanal analysis.

Conclusion: Selecting the Optimal Method

The choice of derivatization strategy for dodecanal analysis is contingent upon the specific requirements of the study.

  • This compound remains a viable and cost-effective option for routine GC-MS analysis where moderate sensitivity is sufficient. Its well-defined fragmentation pattern allows for confident identification.

  • PFBHA derivatization is the undisputed choice for applications demanding the highest sensitivity, such as biomarker discovery and trace-level environmental monitoring. The use of ECNICI-GC-MS can achieve exceptionally low detection limits.[2]

  • DNPH derivatization coupled with HPLC is a robust and versatile technique suitable for a wide range of sample matrices, particularly when GC is not feasible. It offers good sensitivity and the advantage of UV detection for routine screening.[1]

By understanding the nuances of each method, from the intricacies of mass spectral fragmentation to the practical considerations of the experimental protocol, researchers can confidently select and implement the most appropriate strategy for their dodecanal analysis needs, ensuring data of the highest quality and integrity.

References

  • NIST. (n.d.). Decanal dimethyl acetal. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Decanal dimethyl acetal. Retrieved from [Link]

  • PubChem. (n.d.). Dodecanal. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Dodecane, 1,1-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (2023). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental parameters of GC-MS analysis. Retrieved from [Link]

  • PubMed. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 14620-52-1. Retrieved from [Link]

  • The Good Scents Company. (n.d.). decanal dimethyl acetal. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • PubMed Central. (1995). Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry. Retrieved from [Link]

  • PAL System. (n.d.). GC/MS Application Note. Retrieved from [Link]

  • PubMed Central. (n.d.). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. Retrieved from [Link]

  • PubMed Central. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • ResearchGate. (n.d.). DNPH derivatization and HPLC-UV analysis of carbonyl compounds for.... Retrieved from [Link]

  • PubMed. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Retrieved from [Link]

  • EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • PubMed Central. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dodecanal Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dodecanal dimethyl acetal (CAS: 14620-52-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and best practices in laboratory safety.

Chemical Profile and Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound, also known as 1,1-dimethoxydodecane or lauryl aldehyde dimethyl acetal, is an organic compound used in various research and development applications.[1][2]

While some safety data sheets (SDS) classify this compound under Regulation (EC) No 1272/2008 as not being a hazardous substance or mixture[3], other sources identify it as a combustible liquid.[1][4] This classification necessitates specific handling precautions to mitigate risks. Given the potential for conflicting data, the most prudent course of action is to manage this chemical as a regulated waste stream, adhering to the principle of precaution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number14620-52-1[1][2]
Molecular FormulaC₁₄H₃₀O₂[2]
Molecular Weight230.39 g/mol [2]
AppearanceColorless to almost colorless clear liquid[1]
Flash Point>93 °C (>199.4 °F)[1][5]
IncompatibilitiesOxidizing agents[3]

The key takeaway from this initial assessment is the combustible nature of the liquid and its incompatibility with oxidizing agents.[1][3] Disposal procedures must be designed to prevent contact with ignition sources and incompatible materials.

The "Cradle-to-Grave" Regulatory Framework

In the United States, chemical waste management is governed by the Environmental Protection Agency (EPA) under the RCRA.[6][7] This regulation establishes a "cradle-to-grave" system, meaning that hazardous waste is tracked from the moment it is generated until its final, environmentally sound disposal.[7] As a generator of chemical waste, your laboratory is the "cradle" and is legally responsible for ensuring the waste is properly identified, managed, and transferred to an approved disposal facility.[8]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing this compound waste from generation to collection.

Waste Characterization

The first step in any disposal process is to determine if the waste is hazardous.[6] Based on its properties, this compound waste should be managed as hazardous due to its ignitability (combustible liquid).[9][10] This determination mandates that it cannot be disposed of in the regular trash or via sewer drains.[11]

Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This is a non-negotiable aspect of laboratory safety, dictated by OSHA standards.[10]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[12]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. Ensure it is flame-resistant if large quantities are being handled.[12]

Waste Collection & Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6][13]

  • Collect Waste: Collect waste this compound in a dedicated waste container.

  • Segregate: Do not mix this waste with other waste streams, especially strong oxidizing agents, acids, or bases.[3][13] Acetals can hydrolyze under acidic conditions to regenerate the parent aldehyde and alcohol, which may have different hazard profiles. Keeping the waste stream pure prevents unforeseen reactions and simplifies disposal for your institution's Environmental Health & Safety (EHS) department.

Container Selection & Labeling

The container is the primary barrier between the chemical waste and the environment.

  • Container Choice: Use a container made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE). The container must be in good condition with a secure, leak-proof screw cap.[14]

  • Labeling: The container must be labeled correctly from the moment the first drop of waste is added.[14][15] The label must include:

    • The words "Hazardous Waste" [14]

    • The full chemical name: "this compound" (avoid formulas or abbreviations)[14]

    • An approximate percentage of the contents if mixed with a solvent (e.g., "this compound, ~5% in Ethanol").

    • The date accumulation started.

  • Keep Closed: The container must remain closed at all times except when actively adding waste.[14][15] This is an EPA requirement to prevent the release of vapors into the atmosphere. Do not leave a funnel in the container opening.[14]

Satellite Accumulation Area (SAA) Management

An SAA is a designated location in the lab, at or near the point of waste generation, where hazardous waste is collected before being moved to a central storage area.[13][16]

  • Location: Store the waste container in a designated SAA, such as a secondary containment tray within a ventilated cabinet.

  • Segregation in SAA: Ensure the container is segregated from incompatible materials within the SAA.[13]

  • Volume Limits: The EPA limits the amount of waste that can be stored in an SAA to 55 gallons. Once this volume is reached, the container must be moved to the central accumulation area within three days.[16] For practical laboratory purposes, it is best practice to request a pickup well before this limit is approached.

Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This is handled by your institution's EHS office or a contracted waste management company.[6]

  • Request Pickup: Once the waste container is approximately 90% full, submit a chemical waste pickup request to your EHS department.

  • Documentation: Your EHS department will handle the creation of the Uniform Hazardous Waste Manifest, a legal document that tracks the waste to its final destination.[8]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: If the spill is large, involves highly reactive materials, or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency EHS number.

  • Contain the Spill: For small, manageable spills, use a suitable absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and collect the liquid.[3] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Scoop the absorbent material into a suitable container. Label the container as "Hazardous Waste: this compound Spill Debris" and request a pickup from EHS.

  • Ventilate: Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill A Generation of Dodecanal Dimethyl Acetal Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Label Container: 'Hazardous Waste' 'this compound' Start Date C->D E Add Waste to Container D->E F Keep Container Securely Closed When Not in Use E->F G Store in Designated Satellite Accumulation Area (SAA) E->G H Segregate from Incompatibles (e.g., Oxidizing Agents) G->H I Container >90% Full? J Continue Use & Safe Storage I->J No K Submit Waste Pickup Request to EHS I->K Yes J->E L EHS Collects Waste for Compliant Off-site Disposal K->L M Spill Occurs N Contain with Absorbent Material M->N O Package & Label Spill Debris as Hazardous Waste N->O P Request EHS Pickup O->P

Caption: Disposal workflow for this compound.

References

  • This compound . Pharos. [Link]

  • decanal dimethyl acetal, 7779-41-1 . The Good Scents Company. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. [Link]

  • dodecanal (aldehyde C-12 lauric), 112-54-9 . The Good Scents Company. [Link]

  • Proper Handling of Hazardous Waste Guide . US EPA. [Link]

  • This compound, 14620-52-1 . The Good Scents Company. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]

  • Hazardous Waste . US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • SAFETY DATA SHEET - Dodecanal . Fisher Scientific. [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dodecanal Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of Dodecanal Dimethyl Acetal. At the forefront of laboratory safety, we understand that true scientific advancement is built on a foundation of meticulous care and procedural excellence. This document moves beyond a simple checklist, offering a deep dive into the why behind each safety recommendation. Our goal is to empower you, our fellow researchers and developers, with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your work.

Hazard Assessment: Understanding this compound

This compound (CAS 14620-52-1), also known as 1,1-Dimethoxydodecane, is an acetal used in fragrance and flavor compositions.[1][2] While some safety data sheets (SDS) may classify it as a non-hazardous substance under specific regulations, a comprehensive review reveals a more nuanced safety profile that necessitates careful handling.

A critical analysis identifies the following potential hazards:

  • Combustibility: The compound is a combustible liquid with a flash point reported between 92.78 °C (199 °F) and 110 °C (230 °F).[1] This means it can ignite when exposed to an ignition source in the presence of air.

  • Irritation Potential: While one source indicates a 4% solution causes no irritation, related S-phrases advise avoiding contact with skin and eyes (S 24/25).[1] The parent aldehyde, Dodecanal, is known to cause skin irritation, suggesting a cautious approach is warranted.[3]

  • Environmental Hazard: The substance is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] This classification underscores the importance of proper disposal and containment to prevent environmental release.[1]

Property Value Source
CAS Number 14620-52-1
Molecular Formula C14H30O2[4]
Appearance Colorless to Almost colorless clear liquid
Flash Point 92.78 °C - 110 °C (199 °F - 230 °F)[1][2]
Hazard Statements H227 (Combustible liquid)
Precautionary Advice Avoid contact with skin and eyes; Avoid release to the environment[1]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not merely about donning equipment; it's about creating a barrier between you and potential hazards. The principle of ALARA (As Low As Reasonably Achievable) should guide all chemical exposure scenarios.

Eye and Face Protection: The First Line of Defense

Accidental splashes are a primary risk during the handling of any liquid chemical.

  • Mandatory: Always wear ANSI Z87.1-compliant chemical splash goggles. These provide a full seal around the eyes, offering superior protection from splashes from all angles compared to standard safety glasses.

  • Causality: The recommendation for goggles is based on the S-phrase S 24/25 "Avoid contact with skin and eyes."[1] In case of eye contact, immediate and thorough rinsing is critical.[1]

Hand Protection: Selecting the Right Glove

Choosing the correct glove material is crucial, as not all materials offer the same level of protection against specific chemicals. The effectiveness of a glove is determined by its resistance to permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (a change in the physical properties of the glove).[5][6][7]

  • Recommended Material: Nitrile gloves are the preferred choice for incidental contact with this compound.

  • Protocol: Always double-check glove integrity before use. For prolonged handling or in situations with a high risk of splashing, consider using thicker, chemical-resistant gloves and consult the manufacturer's specific chemical resistance chart.[9]

Skin and Body Protection
  • Mandatory: A standard, long-sleeved laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.

  • Additional Measures: For operations involving larger quantities or a higher risk of splashing, consider using a chemically resistant apron or coveralls.[10] Ensure that clothing is made of a suitable material, such as those from the DuPont™ Tyvek® or Tychem® series, for enhanced protection.[11]

Respiratory Protection
  • Standard Operations: Under normal laboratory conditions with adequate ventilation (e.g., working in a fume hood), respiratory protection is not typically required. This compound has a low vapor pressure, minimizing the risk of inhalation.[4]

  • When Required: If you are working in a poorly ventilated area or there is a potential for generating aerosols or mists, a NIOSH-approved respirator with an organic vapor cartridge should be used.[12]

Operational Plan: A Step-by-Step Procedural Guide

A self-validating safety protocol involves a systematic approach before, during, and after handling the chemical.

Step 1: Pre-Operational Safety Check
  • Review the SDS: Always consult the most recent Safety Data Sheet (SDS) for this compound before beginning work.

  • Verify Engineering Controls: Ensure your primary engineering control, such as a chemical fume hood, is operational and certified.

  • Assemble PPE: Gather all necessary PPE as outlined above. Inspect each item for damage (e.g., cracks in goggles, pinholes in gloves).

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Safe Handling and Use
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure gloves are pulled over the cuffs of your lab coat.

  • Dispense Carefully: Pour this compound slowly and carefully to avoid splashing. Keep containers sealed when not in use.

  • Work in a Ventilated Area: All handling should be performed inside a certified chemical fume hood.

  • Avoid Ignition Sources: As a combustible liquid, keep it away from open flames, hot plates, and other potential ignition sources.

Step 3: Post-Operational Procedure
  • Segregate Waste: All materials contaminated with this compound must be disposed of as chemical waste.

  • Doff PPE Correctly: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed first by peeling them off inside-out. Remove your lab coat and goggles last.

  • Wash Hands: Wash your hands thoroughly with soap and water after removing your gloves.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal start Start: Handling This compound review_sds 1. Review SDS & Identify Hazards (Combustible, Irritant Potential) start->review_sds check_controls 2. Verify Engineering Controls (Fume Hood Operational?) review_sds->check_controls locate_safety 3. Locate Eyewash/ Safety Shower check_controls->locate_safety select_ppe 4. Select Core PPE locate_safety->select_ppe don_ppe 5. Don PPE in Sequence (Coat -> Goggles -> Gloves) select_ppe->don_ppe ppe_details Eye: Chemical Goggles Hand: Nitrile Gloves Body: Lab Coat select_ppe->ppe_details handle_chem 6. Handle Chemical in Fume Hood (Avoid Splashes & Ignition Sources) don_ppe->handle_chem dispose 7. Segregate Contaminated Waste handle_chem->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash end End of Procedure wash->end

Caption: PPE Selection and Safe Handling Workflow for this compound.

Spill and Disposal Plan

Emergency Procedures for Spills
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, dry sand) to contain the liquid.

  • Clean-Up: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal
  • Environmental Responsibility: Never dispose of this compound down the drain.[1] It is classified as toxic to aquatic life, and release into the environment must be avoided.[1]

  • Protocol: Collect all waste, including the chemical itself and any contaminated materials (gloves, paper towels, absorbent), in a clearly labeled, sealed container. Dispose of the container through your institution's hazardous waste management program.

By integrating these principles of hazard assessment, correct PPE selection, and rigorous operational protocols, you build a resilient and trustworthy safety culture. This comprehensive approach ensures that your valuable research is conducted with the highest standards of protection for yourself, your colleagues, and the environment.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: this compound.
  • The Good Scents Company. (n.d.). decanal dimethyl acetal, 7779-41-1.
  • Chemsrc. (2025). This compound | CAS#:14620-52-1.
  • The Good Scents Company. (n.d.). This compound, 14620-52-1.
  • TCI Chemicals. (n.d.). This compound | 14620-52-1.
  • Pharos. (n.d.). This compound.
  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 14620-52-1. Food and Chemical Toxicology, 115 Suppl 1, S1-S8.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: Dodecanal.
  • The Good Scents Company. (n.d.). dodecanal (aldehyde C-12 lauric), 112-54-9.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Decanal.
  • Dow Chemical Company. (2012). Personal Protective Equipment Guidance.
  • CP Lab Safety. (n.d.). This compound, 25mL, Each.
  • DuPont. (n.d.). Personal Protective Equipment | PPE Equipment From DuPont.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.
  • University of California, Berkeley, Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide.
  • Ansell. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
  • FlavScents. (n.d.). This compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.